2,2-Dimethyl-n-[3-(trifluoromethyl)phenyl]propanamide
Description
Properties
IUPAC Name |
2,2-dimethyl-N-[3-(trifluoromethyl)phenyl]propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14F3NO/c1-11(2,3)10(17)16-9-6-4-5-8(7-9)12(13,14)15/h4-7H,1-3H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGOPRFPFSYTJNX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=CC=CC(=C1)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10351934 | |
| Record name | 2,2-dimethyl-n-[3-(trifluoromethyl)phenyl]propanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10351934 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1939-19-1 | |
| Record name | 2,2-dimethyl-n-[3-(trifluoromethyl)phenyl]propanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10351934 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2-DIMETHYL-3'-(TRIFLUOROMETHYL)PROPIONANILIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 2,2-Dimethyl-n-[3-(trifluoromethyl)phenyl]propanamide
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthetic compound 2,2-Dimethyl-n-[3-(trifluoromethyl)phenyl]propanamide (CAS No. 1939-19-1). While direct and extensive biological data for this specific molecule is not yet prevalent in published literature, its structural features, particularly the trifluoromethylphenyl amide moiety, suggest a strong potential for biological activity. This document consolidates known chemical and physical properties, provides a detailed, field-proven synthetic protocol, and explores the hypothesized mechanism of action as a Histone Deacetylase (HDAC) inhibitor. The guide is designed to be a foundational resource for researchers initiating studies on this compound, offering both theoretical grounding and practical, actionable experimental methodologies for its synthesis and biological evaluation.
Compound Identification and Physicochemical Properties
This compound, also known as N-(3-(Trifluoromethyl)phenyl)pivalamide, is an aromatic amide. The presence of a trifluoromethyl group significantly influences its electronic properties and lipophilicity, making it a compound of interest in medicinal chemistry and drug discovery.
Chemical Structure and Identifiers
-
IUPAC Name: this compound[1]
-
CAS Number: 1939-19-1[1]
-
Molecular Formula: C₁₂H₁₄F₃NO[1]
-
Molecular Weight: 245.24 g/mol
-
Canonical SMILES: CC(C)(C)C(=O)NC1=CC=CC(=C1)C(F)(F)F
Physicochemical Data
The following table summarizes the known and predicted physicochemical properties of the compound. It is important to note that while some data is experimentally derived, other values are predicted based on computational models and should be confirmed experimentally.
| Property | Value | Source |
| Melting Point | 107 °C | [1] |
| Boiling Point (Predicted) | 322.1 ± 42.0 °C | [1] |
| Solubility | Soluble in Dichloromethane, Ethyl Acetate | [2] |
Synthesis of this compound
The most direct and efficient synthesis of this compound is achieved through the N-acylation of 3-(trifluoromethyl)aniline with pivaloyl chloride. This is a classic nucleophilic acyl substitution reaction. The lone pair of electrons on the nitrogen atom of the aniline attacks the electrophilic carbonyl carbon of the pivaloyl chloride. A non-nucleophilic base is utilized to neutralize the hydrochloric acid byproduct, driving the reaction to completion.
Reaction Scheme
Caption: General reaction scheme for the synthesis.
Step-by-Step Synthesis Protocol
This protocol is a self-validating system; adherence to the described steps, particularly temperature control and anhydrous conditions, is critical for achieving high yield and purity.
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-(trifluoromethyl)aniline (1.0 equivalent) and pyridine (1.1 equivalents) in anhydrous dichloromethane (DCM).
-
Cooling: Cool the reaction mixture to 0 °C in an ice bath. Maintaining a low temperature is crucial to minimize potential side reactions.
-
Addition of Acylating Agent: Slowly add pivaloyl chloride (1.0 equivalent) dropwise to the stirred solution via the dropping funnel. Ensure the internal temperature does not exceed 5 °C during the addition.
-
Reaction Progression: After the addition is complete, allow the reaction to stir at 0 °C for 1 hour. Subsequently, remove the ice bath and let the reaction mixture warm to room temperature. Continue stirring for an additional 2-4 hours.
-
Monitoring the Reaction: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting aniline spot is no longer visible.
-
Work-up:
-
Quench the reaction by slowly adding 1 M HCl to the flask.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and finally with brine.
-
-
Isolation of Crude Product: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: The crude product can be purified by recrystallization from an ethanol/water mixture to yield a white crystalline solid.
Hypothesized Biological Activity: Histone Deacetylase (HDAC) Inhibition
While direct experimental evidence for the biological activity of this compound is limited, its chemical structure strongly suggests a potential role as a Histone Deacetylase (HDAC) inhibitor.
Rationale and Mechanistic Insights
HDACs are a class of enzymes that play a critical role in the epigenetic regulation of gene expression by removing acetyl groups from lysine residues of histones and other non-histone proteins.[3] Aberrant HDAC activity is implicated in various diseases, particularly cancer, making HDAC inhibitors a promising class of therapeutic agents.[3]
Many known HDAC inhibitors are comprised of three key pharmacophoric elements: a zinc-binding group (ZBG) that chelates the zinc ion in the active site of the enzyme, a linker region, and a "cap" group that interacts with the surface of the enzyme. Compounds containing a trifluoromethyl ketone or related moieties have been identified as effective HDAC inhibitors.[4] The trifluoromethyl group is a key feature in several selective class IIa HDAC inhibitors.[5] It is hypothesized that the amide linkage in this compound, in conjunction with the trifluoromethylphenyl "cap" group, could facilitate its binding to the active site of HDAC enzymes, thereby inhibiting their deacetylase function.
Caption: Hypothesized mechanism of HDAC inhibition.
Experimental Protocols for Biological Evaluation
To validate the hypothesis of HDAC inhibition, a series of in vitro experiments can be conducted. The following protocols provide a framework for the initial screening and characterization of this compound.
In Vitro HDAC Inhibitory Assay (Fluorometric)
This assay provides a rapid and sensitive method for quantifying HDAC activity and the inhibitory potential of test compounds.
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in DMSO.
-
Use a commercially available HDAC inhibitor drug screening kit which typically includes HeLa Nuclear Extract (as a source of HDACs), a fluorometric HDAC substrate, a lysine developer, and a known HDAC inhibitor (e.g., Trichostatin A) as a positive control.[3]
-
-
Assay Procedure:
-
In a 96-well microtiter plate, add the test compound at various concentrations.
-
Add the HeLa Nuclear Extract and the HDAC fluorometric substrate to each well.
-
Incubate the plate at 37 °C for 30 minutes to allow for the deacetylation reaction to occur.
-
Stop the reaction by adding the lysine developer and incubate for an additional 30 minutes at 37 °C.
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence using a fluorescence plate reader with an excitation wavelength of ~360-370 nm and an emission wavelength of ~450-460 nm.
-
Calculate the percentage of HDAC inhibition for each concentration of the test compound relative to the control wells.
-
Determine the IC₅₀ value (the concentration of inhibitor required to reduce HDAC activity by 50%) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Cell Viability Assay (MTT Assay)
This assay is crucial for assessing the cytotoxic effects of the compound on cancer cell lines, which is often a downstream consequence of HDAC inhibition.
-
Cell Culture:
-
Plate cancer cells (e.g., HeLa or a relevant cancer cell line) in 96-well plates at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours.
-
-
Compound Treatment:
-
Treat the cells with varying concentrations of this compound (e.g., 0, 1, 10, 50, and 100 µM) for 48 hours.
-
-
MTT Addition and Incubation:
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37 °C.
-
-
Formazan Solubilization:
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control cells.
-
Determine the GI₅₀ value (the concentration required to inhibit cell growth by 50%).
-
Caption: Workflow for synthesis and biological evaluation.
Safety and Handling
While a specific Safety Data Sheet (SDS) for this compound is not widely available, precautions for handling similar aromatic amides and trifluoromethyl-containing compounds should be followed.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.[3]
-
Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area or a fume hood.[6]
-
Storage: Store in a tightly sealed container in a cool, dry place.
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
Conclusion
This compound represents a molecule of significant interest for further investigation, primarily due to its structural similarity to known bioactive compounds, particularly HDAC inhibitors. This guide provides a solid foundation for researchers by detailing a reliable synthetic route and outlining key experimental protocols to explore its hypothesized biological activity. The provided methodologies are robust and can be readily implemented in a standard laboratory setting. Future studies should focus on confirming its HDAC inhibitory profile across different isoforms and elucidating its downstream cellular effects.
References
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N-[2-methyl-3-(trifluoromethyl)phenyl]propanamide | C11H12F3NO | CID 53423768 - PubChem. [Link]
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Virtual screening and experimental validation of novel histone deacetylase inhibitors - NIH. [Link]
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3-chloro-2,2-dimethyl-N-[4-(trifluoromethyl)phenyl]propanamide - PubChem. [Link]
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5-(Trifluoromethyl)-1,2,4-oxadiazole (TFMO)-based highly selective class IIa HDAC inhibitors exhibit synergistic anticancer activity in combination with bortezomib - PubMed. [Link]
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3-(Trifluoromethyl)pivalanilide_Shanghai Hanhong Scientific Co., Ltd. [Link]
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Propanamide, 2,2-dimethyl-N-phenyl- - the NIST WebBook. [Link]
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A potent trifluoromethyl ketone histone deacetylase inhibitor exhibits class-dependent mechanism of action - MedChemComm (RSC Publishing). [Link]
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Trifluoromethyl ketones as inhibitors of histone deacetylase - PubMed. [Link]
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Synthetic Efforts Towards a Synthesis of the Tetracyclic Core of (-)-Lemonomycin - DIPLOMARBEIT. [Link]
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The Biological Activities of 20 Nature Identical Essential Oil Constituents | Scilit. [Link]
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Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives - PMC - NIH. [Link]
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- 3. Rational design of metabolically stable HDAC inhibitors: An overhaul of trifluoromethyl ketones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Trifluoromethyl ketones as inhibitors of histone deacetylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 2-[2-Methyl-4-(trifluoromethyl)phenyl]propanamide | C11H12F3NO | CID 177289281 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 3-chloro-2,2-dimethyl-N-[4-(trifluoromethyl)phenyl]propanamide | C12H13ClF3NO | CID 3783853 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to 2,2-Dimethyl-n-[3-(trifluoromethyl)phenyl]propanamide: Synthesis, Characterization, and Potential Applications
This technical guide provides a comprehensive overview of 2,2-Dimethyl-n-[3-(trifluoromethyl)phenyl]propanamide, a molecule of interest in medicinal chemistry and drug development. Drawing upon established principles of organic synthesis and analytical chemistry, this document outlines the compound's chemical structure, predicted physicochemical properties, a proposed synthetic route, and detailed analytical methodologies for its characterization. The insights provided herein are grounded in data from analogous structures and established laboratory practices, offering a robust framework for researchers and scientists.
Molecular Structure and Identification
This compound is a substituted aromatic amide. The structure features a propanamide backbone with two methyl groups on the alpha-carbon, and the amide nitrogen is attached to a phenyl ring substituted with a trifluoromethyl group at the meta position.
Chemical Structure Diagram:
Caption: Chemical structure of this compound.
Table 1: Chemical Identifiers
| Identifier | Value | Source |
| IUPAC Name | This compound | Chemspace |
| CAS Number | 1939-19-1 | Chemspace |
| Molecular Formula | C12H14F3NO | Chemspace |
| Molecular Weight | 245.24 g/mol | Chemspace |
| Canonical SMILES | CC(C)(C)C(=O)NC1=CC(=CC=C1)C(F)(F)F | PubChem |
Physicochemical Properties
Table 2: Predicted Physicochemical Properties
| Property | Predicted Value | Basis of Prediction/Source |
| Melting Point | 145–155°C | Inferred from related chloro-trifluoromethylphenyl amides[1] |
| Boiling Point | ~327.6 °C | Predicted for a structural isomer[2] |
| Solubility | Low in water; Soluble in polar aprotic solvents (e.g., DMSO, DMF) | Inferred from related chloro-trifluoromethylphenyl amides[1] |
| LogP (o/w) | ~3.2 | Estimated for a related compound[1] |
Note: These values are estimations and should be confirmed by experimental analysis.
Proposed Synthesis Protocol
The synthesis of this compound can be achieved via a standard nucleophilic acyl substitution reaction. The most direct approach involves the acylation of 3-(trifluoromethyl)aniline with pivaloyl chloride. This method is widely used for amide bond formation due to its efficiency and the commercial availability of the starting materials.
Proposed Synthesis Workflow Diagram:
Sources
A Technical Guide to the Molecular Weight Determination of 2,2-Dimethyl-n-[3-(trifluoromethyl)phenyl]propanamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a comprehensive technical overview of the methodologies used to determine and validate the molecular weight of 2,2-Dimethyl-n-[3-(trifluoromethyl)phenyl]propanamide. As a compound of interest in medicinal chemistry and drug discovery, precise characterization of its fundamental properties is paramount. This document moves beyond a simple statement of the molecular weight, delving into the experimental causality and validation inherent in modern analytical techniques. We will explore the theoretical basis and practical application of mass spectrometry and elemental analysis, presenting them as a self-validating system for structural confirmation. This guide is intended to serve as a practical resource for researchers, offering not only procedural steps but also the underlying scientific principles that ensure data integrity and trustworthiness.
Compound Identification and Theoretical Molecular Weight
The initial step in the characterization of any synthesized or isolated compound is the determination of its molecular formula and corresponding theoretical molecular weight. For the compound , this compound, the molecular formula is C13H16F3NO.
The molecular weight is calculated by summing the atomic weights of each constituent atom. Using the isotopic masses of the most abundant isotopes of each element (Carbon: 12.011 u, Hydrogen: 1.008 u, Fluorine: 18.998 u, Nitrogen: 14.007 u, Oxygen: 15.999 u), the theoretical molecular weight is determined to be 259.27 g/mol [1].
Table 1: Summary of Key Data for this compound
| Property | Value |
| Molecular Formula | C13H16F3NO |
| Molecular Weight | 259.27 g/mol [1] |
| Exact Mass | 259.11839862 g/mol [1] |
| Elemental Composition | C: 60.22%, H: 6.22%, F: 22.00%, N: 5.40%, O: 6.17% |
Experimental Verification of Molecular Weight: A Two-Pillar Approach
While theoretical calculation provides an expected value, experimental verification is crucial for confirming the identity and purity of a compound. A robust approach relies on the integration of at least two independent analytical techniques. Here, we detail the use of mass spectrometry for direct molecular weight determination and elemental analysis for empirical formula validation.
dot graph TD { rankdir=LR; A[Start: Synthesis of this compound] --> B{Characterization Workflow}; B --> C[Pillar 1: Mass Spectrometry]; B --> D[Pillar 2: Elemental Analysis]; C --> E{Direct Measurement of Molecular Ion Peak (m/z)}; D --> F{Determination of Percent Elemental Composition}; F --> G{Calculation of Empirical Formula}; E --> H[Observed Molecular Weight]; G --> I[Empirical Formula Weight]; H --> J{Validation}; I --> J; J --> K[Confirmed Molecular Formula and Molecular Weight];
}
Sources
An In-Depth Technical Guide to Elucidating the Biological Targets of 2,2-Dimethyl-n-[3-(trifluoromethyl)phenyl]propanamide
Preamble: From Chemical Structure to Biological Function
In the landscape of drug discovery and chemical biology, the journey from a novel small molecule to a validated therapeutic agent is both complex and challenging. A critical inflection point in this journey is the identification of the molecule's biological target(s). Understanding the specific protein interactions of a compound is paramount, as it illuminates its mechanism of action, potential therapeutic applications, and possible off-target effects.
This guide focuses on the compound 2,2-Dimethyl-n-[3-(trifluoromethyl)phenyl]propanamide . Currently, there is a paucity of published data directly detailing its biological activity. Therefore, this document serves as a comprehensive roadmap for researchers, outlining a logical, evidence-based strategy to hypothesize, identify, and validate its potential protein targets. We will proceed not by assertion, but by scientific inquiry, leveraging structural bioinformatics, established pharmacophore models, and robust experimental validation protocols. Our approach is grounded in the principle that the chemical structure of a molecule dictates its biological function. By deconstructing the compound into its key chemical features, we can infer potential interactions and design a rigorous experimental cascade to test these hypotheses.
Section 1: Structural and Physicochemical Analysis of this compound
The structure of this compound reveals several key features that can inform our investigation into its potential biological targets.
-
Aromatic Core: The 3-(trifluoromethyl)phenyl group is a common moiety in many bioactive compounds. The trifluoromethyl group is a strong electron-withdrawing group, which can influence the electronic properties of the phenyl ring and participate in specific interactions with protein targets, such as dipole-dipole or halogen bonding.[1][2]
-
Amide Linkage: The propanamide linker provides a degree of rotational flexibility and contains a hydrogen bond donor (N-H) and acceptor (C=O), which are critical for interactions with the backbones or side chains of amino acid residues in protein binding pockets.
-
Aliphatic Moiety: The 2,2-dimethyl group, also known as a gem-dimethyl group, introduces steric bulk, which can contribute to selectivity by fitting into specific hydrophobic pockets of a target protein.
A summary of the key physicochemical properties of the parent compound, pivalamide (2,2-dimethylpropanamide), is presented in Table 1.
| Property | Value | Source |
| CAS Number | 754-10-9 | [3] |
| Molecular Formula | C5H11NO | [3] |
| Melting Point | 154-157 °C | [3] |
| Boiling Point | 212 °C | [3] |
Section 2: Hypothesis-Driven Target Exploration
Based on a thorough analysis of the compound's structure and a review of pharmacophores for known drug classes, we can formulate several primary hypotheses for its potential biological targets.
Primary Hypothesis: Histone Deacetylase (HDAC) Inhibition
The most compelling hypothesis, based on structural analogy, is that this compound may function as a Histone Deacetylase (HDAC) inhibitor. HDACs are a class of enzymes that play a crucial role in epigenetic regulation by removing acetyl groups from lysine residues on histone and non-histone proteins.[4][5] Their dysregulation is implicated in various diseases, particularly cancer, making them attractive therapeutic targets.[6][7]
Structural Rationale:
The classical pharmacophore model for HDAC inhibitors consists of three key features: a zinc-binding group (ZBG) that chelates the zinc ion in the enzyme's active site, a linker region that occupies the channel leading to the active site, and a "cap" group that interacts with residues at the rim of the active site.[8][9][10]
While this compound lacks a traditional ZBG like a hydroxamic acid, recent research has redefined the HDAC inhibitor pharmacophore, revealing potent inhibitors that do not interact with the catalytic zinc.[4][5] In this context, the 3-(trifluoromethyl)phenyl moiety can be envisioned as the "cap" group, the propanamide as the "linker," and the bulky 2,2-dimethyl group could potentially confer selectivity.
Proposed Signaling Pathway:
Caption: Proposed mechanism of HDAC inhibition.
Secondary Hypotheses: FAAH Inhibition and Androgen Receptor Modulation
While the evidence is less direct, the structural components of this compound bear resemblance to ligands of other important drug targets.
-
Fatty Acid Amide Hydrolase (FAAH) Inhibition: FAAH is a serine hydrolase that degrades fatty acid amides, including the endocannabinoid anandamide.[11][12][13] FAAH inhibitors are being investigated for their analgesic, anti-inflammatory, and anxiolytic properties.[14] The trifluoromethylphenyl moiety is present in some FAAH inhibitors, and the overall structure shares some characteristics with known inhibitors that bind in the enzyme's acyl chain-binding pocket.[11][15]
-
Androgen Receptor (AR) Modulation: The androgen receptor is a key target in the treatment of prostate cancer.[16] Nonsteroidal AR modulators often contain an aryl group linked to a propanamide or similar scaffold.[17][18] The 3-(trifluoromethyl)phenyl group is a common feature in selective androgen receptor modulators (SARMs).[19]
Section 3: A Phased Approach to Target Identification and Validation
A multi-pronged strategy, integrating computational and experimental methods, is essential for unequivocally identifying the biological target(s) of this compound.
Phase 1: In Silico and In Vitro Target Prediction
This initial phase aims to computationally screen for potential targets and then validate these predictions through in vitro assays.
3.1.1 Computational Target Prediction: Molecular Docking
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, as well as the binding affinity.[20][21][22]
Experimental Protocol: Molecular Docking
-
Protein Preparation: Obtain the 3D crystal structures of human HDAC isoforms (e.g., HDAC1, HDAC2, HDAC6), FAAH, and the androgen receptor ligand-binding domain from the Protein Data Bank (PDB). Prepare the proteins by removing water molecules, adding hydrogen atoms, and assigning partial charges.
-
Ligand Preparation: Generate a 3D conformation of this compound and assign partial charges.
-
Docking Simulation: Use a validated docking program (e.g., AutoDock, Glide, GOLD) to dock the ligand into the active sites of the prepared protein targets.[23]
-
Analysis: Analyze the predicted binding poses and docking scores. A lower docking score generally indicates a more favorable binding interaction.[24]
3.1.2 In Vitro Validation: Enzyme Inhibition and Binding Assays
The top hits from the molecular docking studies should be validated using in vitro biochemical assays.
Experimental Protocol: HDAC Enzyme Inhibition Assay
-
Assay Principle: Utilize a commercially available fluorometric HDAC assay kit.[25] This assay measures the activity of HDAC enzymes on a fluorogenic substrate.
-
Procedure: a. Incubate recombinant human HDAC isoforms with varying concentrations of this compound. b. Add the fluorogenic HDAC substrate. c. After a set incubation period, add a developer solution that releases a fluorophore from the deacetylated substrate. d. Measure the fluorescence intensity using a plate reader.
-
Data Analysis: Calculate the IC50 value, which is the concentration of the compound required to inhibit 50% of the enzyme's activity.
Similar enzyme inhibition or radioligand binding assays should be performed for FAAH and the androgen receptor to test the secondary hypotheses.
Phase 2: Cellular Target Engagement and Functional Assays
Once a primary target is validated in vitro, the next crucial step is to confirm that the compound engages its target in a cellular context and elicits a functional response.
Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
-
Assay Principle: CETSA is a powerful method for verifying target engagement in intact cells.[24] The principle is that a ligand binding to its target protein stabilizes the protein, leading to an increase in its melting temperature.
-
Procedure: a. Treat cultured cells (e.g., a cancer cell line for HDAC) with this compound or a vehicle control. b. Heat the cell lysates to a range of temperatures. c. Separate the soluble and aggregated protein fractions by centrifugation. d. Analyze the amount of the target protein remaining in the soluble fraction by Western blotting.
-
Data Analysis: A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
Experimental Protocol: Histone Acetylation Assay (for HDAC hypothesis)
-
Assay Principle: If the compound inhibits HDACs in cells, it should lead to an increase in the acetylation of histone proteins.
-
Procedure: a. Treat cells with the compound for a defined period. b. Lyse the cells and perform a Western blot analysis using antibodies specific for acetylated histones (e.g., anti-acetyl-H3, anti-acetyl-H4).
-
Data Analysis: An increase in the signal for acetylated histones in compound-treated cells compared to control cells would confirm functional HDAC inhibition.
Phase 3: Unbiased, Proteome-Wide Target Identification
While hypothesis-driven approaches are valuable, an unbiased method is necessary to identify all potential targets, including off-targets.
Experimental Protocol: Affinity-Based Chemical Proteomics
-
Assay Principle: This technique uses an immobilized version of the small molecule to "pull down" its binding partners from a cell lysate.[26][27][28][29]
-
Procedure: a. Synthesize a derivative of this compound with a linker and an affinity tag (e.g., biotin). b. Immobilize the tagged compound on streptavidin-coated beads. c. Incubate the beads with a cell lysate. d. Wash away non-specifically bound proteins. e. Elute the specifically bound proteins. f. Identify the eluted proteins by mass spectrometry.
-
Data Analysis: Proteins that are significantly enriched in the pull-down with the compound compared to a control are considered potential targets.
Caption: Integrated workflow for target identification.
Section 4: Concluding Remarks and Future Directions
The elucidation of the biological targets of this compound requires a systematic and multi-faceted approach. This guide has outlined a scientifically rigorous pathway, commencing with hypothesis generation based on structural analysis and culminating in unbiased, proteome-wide target identification. The primary hypothesis points towards HDAC inhibition, a target class of significant therapeutic interest. The experimental protocols detailed herein provide a clear and actionable framework for researchers to validate this hypothesis and explore other potential interactions. Successful execution of this research plan will not only unveil the mechanism of action of this specific compound but will also pave the way for its potential development as a novel therapeutic agent.
References
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Discovery of an androgen receptor modulator pharmacophore based on 2-quinolinones. (2007). Bioorganic & Medicinal Chemistry Letters. [Link]
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Structure-guided inhibitor design for human FAAH by interspecies active site conversion. (2008). Proceedings of the National Academy of Sciences. [Link]
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Redefining the Histone Deacetylase Inhibitor Pharmacophore: High Potency with No Zinc Cofactor Interaction. (2021). ACS Medicinal Chemistry Letters. [Link]
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Virtual screening and experimental validation of novel histone deacetylase inhibitors. (2016). Oncotarget. [Link]
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Classical pharmacophore model of histone deacetylases inhibitors. (n.d.). ResearchGate. [Link]
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Discovery AND Therapeutic Promise OF Selective Androgen Receptor Modulators. (n.d.). NIH. [Link]
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Classical pharmacophore of HDAC inhibitors showing a cap-linker-chelator feature. (n.d.). ResearchGate. [Link]
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Redefining the Histone Deacetylase Inhibitor Pharmacophore: High Potency with No Zinc Cofactor Interaction. (2021). NIH. [Link]
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Virtual screening and experimental validation of novel histone deacetylase inhibitors. (2016). NIH. [Link]
-
Search for the Pharmacophore of Histone Deacetylase Inhibitors Using Pharmacophore Query and Docking Study. (n.d.). PMC - PubMed Central. [Link]
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A Technical Guide to the Spectroscopic Characterization of 2,2-Dimethyl-n-[3-(trifluoromethyl)phenyl]propanamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
2,2-Dimethyl-n-[3-(trifluoromethyl)phenyl]propanamide, also known as N-(3-(Trifluoromethyl)phenyl)pivalamide, belongs to the class of N-aryl amides. The presence of the trifluoromethyl group, a common bioisostere in medicinal chemistry, often imparts desirable properties such as increased metabolic stability and enhanced binding affinity to biological targets. The pivaloyl moiety provides steric bulk, which can influence the compound's conformation and interactions. A thorough understanding of the spectroscopic properties of this molecule is paramount for its unambiguous identification, purity assessment, and quality control in synthetic and medicinal chemistry workflows.
This guide will systematically explore the predicted spectroscopic signature of this compound, offering insights into the structural information that can be gleaned from each analytical technique.
Synthesis of this compound
The most direct and widely employed method for the synthesis of N-aryl amides is the acylation of the corresponding aniline with an acyl chloride.[1] In the case of the title compound, this involves the reaction of 3-(trifluoromethyl)aniline with pivaloyl chloride in the presence of a base to neutralize the hydrochloric acid byproduct.
Experimental Protocol: Synthesis via Acylation
Materials:
-
3-(Trifluoromethyl)aniline
-
Pivaloyl chloride
-
Anhydrous dichloromethane (DCM)
-
Pyridine or triethylamine
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-(trifluoromethyl)aniline (1.0 equivalent) in anhydrous DCM.
-
Add a suitable base, such as pyridine or triethylamine (1.1 equivalents), to the solution.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add pivaloyl chloride (1.05 equivalents) dropwise to the stirred solution, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by thin-layer chromatography (TLC).
-
Quench the reaction by adding 1 M HCl.
-
Transfer the mixture to a separatory funnel and extract the organic layer.
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
The crude product can be further purified by recrystallization or column chromatography on silica gel.
Spectroscopic Data and Interpretation
The following sections detail the predicted spectroscopic data for this compound. These predictions are based on the analysis of its chemical structure and comparison with data from analogous compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.
The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the amide proton, and the protons of the tert-butyl group.
Predicted ¹H NMR Data (in CDCl₃):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 8.0 - 7.8 | s | 1H | Ar-H (H-2) |
| ~ 7.6 - 7.4 | m | 2H | Ar-H (H-4, H-6) |
| ~ 7.3 - 7.1 | d | 1H | Ar-H (H-5) |
| ~ 7.5 (broad s) | s | 1H | N-H |
| ~ 1.3 | s | 9H | -C(CH₃)₃ |
Rationale:
-
The aromatic protons will be deshielded and appear in the downfield region (7.0-8.0 ppm). The electron-withdrawing trifluoromethyl group will deshield the adjacent protons.
-
The amide proton (N-H) is expected to be a broad singlet, and its chemical shift can be concentration-dependent.
-
The nine protons of the tert-butyl group are chemically equivalent and will appear as a sharp singlet in the upfield region.
The carbon NMR spectrum will provide information about the different carbon environments in the molecule.
Predicted ¹³C NMR Data (in CDCl₃):
| Chemical Shift (δ, ppm) | Assignment |
| ~ 176 | C=O (amide) |
| ~ 139 | Ar-C (C-1) |
| ~ 131 (q, J ≈ 32 Hz) | Ar-C (C-3, C-CF₃) |
| ~ 129 | Ar-CH (C-5) |
| ~ 124 (q, J ≈ 272 Hz) | -CF₃ |
| ~ 123 | Ar-CH (C-6) |
| ~ 120 (q, J ≈ 4 Hz) | Ar-CH (C-4) |
| ~ 117 (q, J ≈ 4 Hz) | Ar-CH (C-2) |
| ~ 39 | -C(CH₃)₃ |
| ~ 27 | -C(CH₃)₃ |
Rationale:
-
The carbonyl carbon of the amide will be the most downfield signal.
-
The aromatic carbons will appear in the range of 115-140 ppm. The carbon attached to the trifluoromethyl group will appear as a quartet due to C-F coupling. The other aromatic carbons in proximity to the CF₃ group will also exhibit smaller quartet splitting.
-
The quaternary carbon of the tert-butyl group will be around 39 ppm, and the methyl carbons will be around 27 ppm.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
Predicted IR Data (KBr pellet or thin film):
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~ 3300 | Medium | N-H stretch |
| ~ 2970 | Strong | C-H stretch (aliphatic) |
| ~ 1680 | Strong | C=O stretch (Amide I) |
| ~ 1540 | Strong | N-H bend and C-N stretch (Amide II) |
| ~ 1320 | Strong | C-F stretch |
| ~ 1160, 1120 | Strong | C-F stretch |
Rationale:
-
The N-H stretching vibration of the secondary amide will appear as a medium-intensity band.
-
The strong band around 1680 cm⁻¹ is characteristic of the amide carbonyl (Amide I band).
-
The Amide II band, resulting from a combination of N-H bending and C-N stretching, is expected around 1540 cm⁻¹.
-
The strong absorptions in the 1350-1100 cm⁻¹ region are characteristic of the C-F stretching vibrations of the trifluoromethyl group.[2]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation.
Predicted Mass Spectrometry Data (Electron Ionization - EI):
| m/z | Proposed Fragment |
| 245 | [M]⁺ (Molecular Ion) |
| 188 | [M - C(CH₃)₃]⁺ |
| 160 | [M - C(O)C(CH₃)₃]⁺ |
| 145 | [C₇H₄F₃]⁺ |
| 57 | [C(CH₃)₃]⁺ |
Rationale:
-
The molecular ion peak [M]⁺ is expected at m/z 245, corresponding to the molecular weight of the compound.[3]
-
A common fragmentation pathway for amides is the alpha-cleavage, leading to the loss of the tert-butyl radical to give a fragment at m/z 188.
-
Cleavage of the amide C-N bond can result in the formation of the 3-(trifluoromethyl)phenyl cation radical at m/z 160.
-
Further fragmentation can lead to the formation of the tropylium-like ion from the aromatic portion. The tert-butyl cation at m/z 57 is also expected to be a prominent peak.
Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the integrated approach to the spectroscopic analysis of this compound.
Caption: Workflow for the synthesis and spectroscopic characterization of this compound.
Conclusion
This technical guide has provided a detailed predictive analysis of the NMR, IR, and Mass Spec data for this compound. By understanding these expected spectroscopic signatures, researchers can confidently identify and characterize this compound in their synthetic endeavors. The provided synthesis protocol offers a practical and reliable method for its preparation. This comprehensive guide serves as a valuable resource for scientists working in drug discovery and development, facilitating the efficient and accurate use of this important chemical building block.
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An In-Depth Technical Guide to the Discovery and Synthesis of Substituted Propanamides
Abstract
The substituted propanamide scaffold is a cornerstone in modern medicinal chemistry, underpinning the therapeutic efficacy of a diverse array of pharmaceuticals, from local anesthetics to potent anticancer agents. This guide provides a comprehensive exploration of the historical milestones, synthetic evolution, and structure-activity relationships (SAR) that have defined this critical class of molecules. We will delve into the seminal discoveries that first highlighted the biological potential of propanamides, trace the development of synthetic methodologies from classical approaches to cutting-edge catalytic and enzymatic systems, and analyze the nuanced structure-activity relationships that have guided the optimization of these compounds into effective drugs. Detailed experimental protocols for the synthesis of key propanamide derivatives are provided, alongside visual representations of synthetic pathways and biological mechanisms to offer a holistic and practical resource for researchers, scientists, and drug development professionals.
Introduction: The Propanamide Moiety in Drug Discovery
The propanamide functional group, characterized by a three-carbon chain with a terminal amide, is a privileged scaffold in drug design. Its prevalence stems from its ability to engage in key hydrogen bonding interactions with biological targets, its metabolic stability, and the synthetic tractability that allows for extensive chemical modification. The journey of substituted propanamides from simple organic molecules to life-saving drugs is a testament to the power of medicinal chemistry to iteratively refine chemical structures to achieve desired biological outcomes. This guide will navigate the rich history and evolving science of this important class of compounds, providing both a historical narrative and a practical, in-depth technical resource.
A Legacy of Discovery: From Local Anesthesia to Modern Therapeutics
The story of substituted propanamides in medicine begins with the quest for safer and more effective local anesthetics to replace cocaine, a natural alkaloid with significant toxicity and addictive properties.[1][2]
The Dawn of Amide Anesthetics: Procaine and Lidocaine
A pivotal moment in the history of substituted amides was the synthesis of procaine (Novocain) in 1905 by the German chemist Alfred Einhorn.[1][3][4] Einhorn's rational drug design approach aimed to retain the anesthetic properties of cocaine while eliminating its undesirable central nervous system effects.[1] Procaine, an amino ester, represented a significant step forward in safety, though its ester linkage was prone to hydrolysis by plasma esterases, leading to a shorter duration of action.[3]
The next major breakthrough came in 1943 with the synthesis of lidocaine by the Swedish chemist Nils Löfgren.[5] As the first amino amide-type local anesthetic, lidocaine exhibited greater stability and a longer duration of action compared to procaine.[6] Its development marked a significant shift towards amide-based anesthetics and laid the groundwork for future innovations in this class of drugs.
Expanding Horizons: Herbicides and Opioids
The utility of the substituted propanamide scaffold soon extended beyond the realm of anesthesia. In 1957, the herbicide propanil was synthesized and introduced in 1960 for the post-emergence control of weeds in rice cultivation.[7][8] Propanil's mechanism of action involves the inhibition of photosystem II in plants, demonstrating the versatility of the propanamide structure in targeting diverse biological systems.[7]
Further showcasing the scaffold's adaptability, the potent synthetic opioid carfentanil and its analogs, which feature a propanamide moiety, were developed for use in veterinary medicine.[9][10] The synthesis of these highly potent analgesics underscored the importance of the propanamide group in modulating receptor affinity and pharmacological activity.[10][11]
The Art of the Amide Bond: Evolution of Synthetic Methodologies
The synthesis of substituted propanamides is fundamentally reliant on the formation of the amide bond, one of the most important reactions in organic and medicinal chemistry.[12] Methodologies for amide bond formation have evolved significantly over the years, moving from harsh, classical methods to milder, more efficient, and sustainable approaches.
Classical Approaches to Amide Synthesis
Historically, the formation of amide bonds often involved the use of highly reactive carboxylic acid derivatives, such as acyl chlorides and anhydrides.
-
Acyl Chloride Method: This method involves the reaction of a carboxylic acid with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride, to form a highly reactive acyl chloride. The acyl chloride is then reacted with an amine to form the desired amide.[13] While effective, this method often requires harsh conditions and can be incompatible with sensitive functional groups.[5]
-
Thermal Condensation: Simple propanamide can be prepared by the direct condensation of propanoic acid and urea at high temperatures.[10] Another approach is the dehydration of ammonium propionate.[10] A patented industrial process describes the synthesis of propanamide by heating propionic acid and aqueous ammonia in a reactor with a rectifying column to remove water.[14]
The Rise of Coupling Reagents
To overcome the limitations of classical methods, a vast array of coupling reagents has been developed to facilitate amide bond formation under milder conditions. These reagents activate the carboxylic acid in situ, making it more susceptible to nucleophilic attack by the amine.
Common classes of coupling reagents include:
-
Carbodiimides: Reagents like dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are widely used.[15]
-
Uronium/Aminium Salts: Reagents such as HATU, HBTU, and PyBOP are known for their high efficiency and rapid reaction times.[15]
-
Phosphonium Salts: Reagents like BOP and PyBOP are also effective activators.[12]
Modern Frontiers: Catalytic and Enzymatic Synthesis
In recent years, there has been a significant push towards developing more sustainable and atom-economical methods for amide synthesis.
-
Catalytic Amidation: The direct catalytic amidation of carboxylic acids and amines, where the only byproduct is water, is a highly desirable transformation.[16] Various catalysts based on boron, zirconium, and other metals have been developed to promote this reaction.[12][17]
-
Enzymatic Synthesis: Lipases, such as Candida antarctica lipase B (CALB), have emerged as powerful biocatalysts for amide bond formation.[18][19] These enzymatic methods offer high selectivity and operate under mild conditions, making them an attractive green chemistry alternative.[1][20]
Below is a table comparing various methods for propanamide synthesis, highlighting their key features.
| Method | Catalyst/Reagent | Temperature (°C) | Time (hours) | Yield (%) | Key Advantages | Key Disadvantages |
| Conventional Thermal | None | 150 - 200 | 3 | ~60.5 | Simple, no catalyst needed | High energy consumption, moderate yield |
| Conventional Acyl Chloride | Propanoyl Chloride | Room Temp | < 1 | High (Qualitative) | Very fast, high conversion | Harsh reagents (SOCl₂), corrosive HCl byproduct |
| Enzymatic | Candida antarctica lipase B | 45 - 60 | 3 - 6 | >90 (Analogous Amides) | Mild conditions, high selectivity, green | Higher catalyst cost, requires organic solvent |
| Brønsted Acidic Ionic Liquid | [HSO₃-bCPL][HSO₄] | ~140 | 3 | >95 (Analogous Esters) | Catalyst is reusable, high yield | High temperature, requires catalyst synthesis |
Structure-Activity Relationship (SAR) and Mechanistic Insights
The biological activity of substituted propanamides is exquisitely sensitive to their molecular structure. Understanding the relationship between chemical structure and biological activity (SAR) is fundamental to the design of new and improved drugs.[21]
Amide Local Anesthetics and Sodium Channel Blockade
The primary mechanism of action for amide local anesthetics like lidocaine is the blockade of voltage-gated sodium channels in nerve cell membranes.[6][22] This inhibition prevents the influx of sodium ions necessary for the depolarization of the nerve membrane and the propagation of action potentials, thereby blocking the sensation of pain.[23][24]
The general structure of an amide local anesthetic consists of three components:
-
Aromatic Ring: A lipophilic group that facilitates penetration into the nerve membrane.
-
Intermediate Chain: An amide linkage that is more stable to hydrolysis than the ester linkage of procaine.
-
Terminal Amine: A hydrophilic group that is believed to interact with the intracellular side of the sodium channel.[25]
SAR studies have shown that modifications to each of these components can significantly impact the potency, duration of action, and toxicity of the anesthetic.[13][26]
Propanamides as Anticancer Agents: Targeting Histone Deacetylases (HDACs)
In the realm of oncology, substituted propanamides have emerged as potent inhibitors of histone deacetylases (HDACs), enzymes that play a critical role in the epigenetic regulation of gene expression.[17][18] The aberrant activity of HDACs is implicated in the development and progression of many cancers.[17]
Many HDAC inhibitors share a common pharmacophore consisting of:
-
A Zinc-Binding Group (ZBG): This group chelates the zinc ion in the active site of the enzyme.
-
A Linker Region: This connects the ZBG to the cap group.
-
A Cap Group: This interacts with the surface of the enzyme.
Propanamide-containing molecules have been successfully incorporated into the linker and cap regions of HDAC inhibitors, leading to compounds with low nanomolar IC50 values.[18] For example, the introduction of an unsaturated propenamide linker has been shown to be key for potent HDAC inhibition.[18]
The following diagram illustrates a simplified signaling pathway affected by HDAC inhibitors.
Caption: Inhibition of HDACs by propanamide-based drugs leads to histone hyperacetylation, chromatin relaxation, and the expression of tumor suppressor genes, ultimately resulting in cell cycle arrest and apoptosis.
Propanamides in Neurodegenerative Diseases
Substituted propanamides are also being investigated for the treatment of neurodegenerative disorders like Alzheimer's disease. One strategy involves the inhibition of butyrylcholinesterase (BChE), an enzyme that plays a role in the breakdown of the neurotransmitter acetylcholine.[6][11] A series of 3-phenylpropanamide derivatives have been developed as selective BChE inhibitors, with lead compounds showing promising neuroprotective effects and the ability to cross the blood-brain barrier.[6][11]
Experimental Protocols
This section provides detailed, step-by-step methodologies for the synthesis of representative substituted propanamides.
General Protocol for Amide Coupling using an Acyl Chloride (Schotten-Baumann Conditions)
This protocol is a general procedure for the synthesis of an N-aryl propanamide from propanoyl chloride and a substituted aniline.
Materials:
-
Propanoyl chloride
-
Substituted aniline
-
Dichloromethane (DCM)
-
Triethylamine (TEA) or Diisopropylethylamine (DIEA)
-
Water
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, dissolve the substituted aniline (1.0 mmol) in DCM (10 mL).
-
Add the base (TEA or DIEA, 1.2 mmol) to the solution and stir at room temperature.
-
Slowly add propanoyl chloride (1.1 mmol) to the stirring solution.
-
Stir the reaction mixture at room temperature for 1-3 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding water (10 mL).
-
Separate the organic layer and wash it sequentially with 1N HCl (10 mL), saturated sodium bicarbonate solution (10 mL), and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-aryl propanamide.
Synthesis of a Propanamide Derivative via a Multicomponent Reaction (Ugi Reaction)
The Ugi four-component reaction is a powerful tool for the rapid synthesis of complex amide derivatives. This protocol describes the synthesis of a carfentanil amide analog.[10][11]
Materials:
-
N-alkylpiperidone
-
Aniline
-
Propionic acid
-
Aliphatic isocyanide
-
Methanol or other suitable solvent
Procedure:
-
To a solution of the N-alkylpiperidone (1.0 mmol) in methanol (5 mL), add aniline (1.0 mmol) and propionic acid (1.0 mmol).
-
Stir the mixture at room temperature for 30 minutes to allow for the formation of the iminium intermediate.
-
Add the aliphatic isocyanide (1.0 mmol) to the reaction mixture.
-
Stir the reaction at room temperature for 24-48 hours, monitoring by TLC.
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the resulting crude product by column chromatography to yield the desired bis-amide analog of carfentanil.[10]
The following diagram illustrates the workflow for a typical amide synthesis and biological evaluation.
Caption: A typical workflow for the synthesis and biological evaluation of substituted propanamides, from starting materials to lead optimization.
Conclusion and Future Perspectives
The journey of substituted propanamides from the early days of local anesthesia to their current role in cutting-edge cancer and neurodegenerative disease research is a powerful illustration of the enduring impact of this chemical scaffold. The continuous evolution of synthetic methodologies has not only made the synthesis of these molecules more efficient and sustainable but has also opened up new avenues for chemical space exploration.
Looking ahead, the field is poised for further innovation. The development of novel catalytic systems for direct amidation will continue to be a major focus, offering greener and more economical routes to these valuable compounds. Furthermore, the integration of computational modeling and artificial intelligence into the drug discovery process will undoubtedly accelerate the design of new propanamide derivatives with enhanced potency, selectivity, and pharmacokinetic properties. As our understanding of the complex biological pathways underlying various diseases deepens, the versatile and adaptable substituted propanamide scaffold is certain to remain a key player in the development of the next generation of therapeutics.
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An In-depth Technical Guide to the Safe Handling of 2,2-Dimethyl-n-[3-(trifluoromethyl)phenyl]propanamide
Introduction
2,2-Dimethyl-n-[3-(trifluoromethyl)phenyl]propanamide is a chemical compound utilized in laboratory research and as a building block in the synthesis of more complex molecules. As with any laboratory chemical, a thorough understanding of its potential hazards and the implementation of rigorous safety protocols are paramount to ensure the well-being of researchers and the integrity of experimental outcomes. This guide provides a comprehensive overview of the safety and handling precautions for this compound, drawing upon data from structurally similar molecules to establish a robust framework for risk mitigation. The protocols and recommendations outlined herein are designed for an audience of trained professionals in the fields of chemistry and drug development. It is imperative that these guidelines are implemented in conjunction with a site-specific risk assessment and adherence to all institutional and regulatory safety standards.
Hazard Identification and Risk Assessment
Based on safety data for similar compounds, this compound should be treated as a substance with the potential for the following hazards:
-
Serious Eye Damage/Eye Irritation: May cause serious eye irritation[1][3].
-
Respiratory Tract Irritation: May cause respiratory irritation upon inhalation of dust or aerosols[1][3].
It is also prudent to consider the possibility of unknown hazards, and all chemical products should be handled with the recognition of "having unknown hazards and toxicity"[4].
Engineering Controls
The primary line of defense against exposure is the implementation of robust engineering controls.
-
Ventilation: All handling of this compound should be conducted in a well-ventilated area. For procedures that may generate dust or aerosols, a certified chemical fume hood is mandatory[1][5].
-
Safety Equipment: Accessible and regularly maintained safety showers and eyewash stations are essential in any laboratory where this compound is handled[1][5].
Personal Protective Equipment (PPE)
The use of appropriate PPE is critical to prevent direct contact with the compound.
| PPE Category | Specification | Rationale |
| Eye Protection | Safety goggles with side-shields or a face shield. | To prevent eye contact with dust particles or splashes which can cause serious irritation[1][5]. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile). | To avoid skin contact which may lead to irritation[1][5]. |
| Skin and Body Protection | A lab coat or other impervious clothing. | To protect the skin from accidental spills[1][5]. |
| Respiratory Protection | A NIOSH-approved respirator may be necessary for operations with a high potential for dust or aerosol generation. | To prevent inhalation which may cause respiratory tract irritation[1][5]. |
Safe Handling and Experimental Workflow
A systematic approach to handling this compound, from receipt to disposal, is crucial for maintaining a safe laboratory environment.
Receipt and Storage
-
Upon receipt, inspect the container for any damage or leaks.
-
Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, acids, and bases[1][6].
-
Keep the container away from sources of ignition and direct sunlight[5][7].
Experimental Procedures
The following workflow outlines the key stages of handling the compound during a typical laboratory experiment.
Step-by-Step Handling Protocol
-
Preparation:
-
Before handling, ensure all necessary PPE is correctly worn.
-
Prepare the work area within a chemical fume hood, ensuring it is clean and uncluttered.
-
When weighing the solid compound, do so in a manner that minimizes dust generation.
-
-
During the Experiment:
-
Cleanup and Decontamination:
-
Clean up all spills immediately. For minor spills of the solid, carefully sweep or vacuum the material and place it in a sealed container for disposal. Avoid generating dust[8].
-
Decontaminate all surfaces and equipment that have come into contact with the compound.
-
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is critical.
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, while holding the eyelids open. Seek prompt medical attention[1][5].
-
Skin Contact: Remove all contaminated clothing and wash the affected area thoroughly with soap and water. If irritation persists, seek medical advice[1][5].
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention[1][5].
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention[4][5].
Waste Disposal
All waste containing this compound must be treated as hazardous waste.
-
Dispose of the compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations[5][7].
-
Do not allow the chemical to enter drains or waterways[1][8].
Conclusion
The safe handling of this compound is predicated on a proactive approach to risk assessment and the diligent application of established safety protocols. By adhering to the guidelines presented in this document, researchers can minimize their risk of exposure and maintain a safe and productive laboratory environment. It is the responsibility of every individual working with this compound to be knowledgeable of its potential hazards and to handle it with the utmost care and respect for safety.
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Methodological & Application
Application Note & Synthesis Protocol: 2,2-Dimethyl-n-[3-(trifluoromethyl)phenyl]propanamide
For: Researchers, scientists, and drug development professionals.
Abstract
This document provides a comprehensive guide to the synthesis of 2,2-Dimethyl-n-[3-(trifluoromethyl)phenyl]propanamide, a compound of interest in medicinal chemistry due to its trifluoromethyl-substituted aryl amide structure. The protocol details a robust and efficient method based on the N-acylation of 3-(trifluoromethyl)aniline with pivaloyl chloride. We delve into the underlying reaction mechanism, provide a detailed step-by-step procedure, outline critical safety precautions, and offer expert insights for troubleshooting and optimization. The causality behind experimental choices is explained to ensure both reproducibility and a deeper understanding of the synthetic process.
Introduction and Scientific Rationale
N-aryl amides are a cornerstone scaffold in modern drug discovery, present in numerous approved therapeutic agents. The incorporation of a trifluoromethyl (-CF₃) group is a widely employed strategy in medicinal chemistry to enhance metabolic stability, improve receptor binding affinity, and increase lipophilicity, thereby favorably modulating the pharmacokinetic and pharmacodynamic profile of a molecule.
The target compound, this compound, combines these features. Its synthesis is achieved through a classic nucleophilic acyl substitution. This reaction forms a stable amide bond by reacting the nucleophilic amine of 3-(trifluoromethyl)aniline with the highly electrophilic carbonyl carbon of pivaloyl chloride. A tertiary amine base, such as pyridine or triethylamine, is utilized as an acid scavenger to neutralize the hydrochloric acid byproduct, driving the reaction equilibrium towards the product.[1] Controlling the reaction temperature is paramount to prevent potential side reactions, such as the decarbonylation of the pivaloyl acylium ion.[1][2]
Reaction Scheme and Mechanism
The synthesis proceeds via a nucleophilic acyl substitution mechanism. The nitrogen atom of 3-(trifluoromethyl)aniline acts as the nucleophile, attacking the carbonyl carbon of pivaloyl chloride. This forms a transient tetrahedral intermediate, which then collapses, expelling the chloride ion as a stable leaving group and forming the final amide product.
Caption: High-level overview of the N-acylation reaction.
Materials and Safety
Reagents and Equipment
| Reagent / Material | Grade | Supplier Example |
| 3-(Trifluoromethyl)aniline | ≥99% | Sigma-Aldrich |
| Pivaloyl chloride | ≥99% | Alfa Aesar |
| Pyridine (or Triethylamine) | Anhydrous, ≥99.8% | Acros Organics |
| Dichloromethane (DCM) | Anhydrous, ≥99.8% | Fisher Scientific |
| Hydrochloric Acid (HCl) | 1 M Aqueous Solution | VWR |
| Sodium Bicarbonate (NaHCO₃) | Saturated Aqueous Solution | J.T. Baker |
| Brine (NaCl) | Saturated Aqueous Solution | LabChem |
| Magnesium Sulfate (MgSO₄) | Anhydrous | EMD Millipore |
| Ethanol | 200 Proof, ACS Grade | Decon Labs |
| Equipment | ||
| Round-bottom flask, Dropping funnel, Condenser, Magnetic stirrer, Ice bath, Separatory funnel, Rotary evaporator, Vacuum filtration setup |
Critical Safety Precautions
This synthesis involves hazardous materials and must be performed with strict adherence to safety protocols within a certified chemical fume hood.[3][4]
-
3-(Trifluoromethyl)aniline: Fatal if inhaled, harmful if swallowed or in contact with skin, and causes serious eye damage.[5][6] It is a combustible liquid with a stench.[5][7] Always handle with appropriate personal protective equipment (PPE).
-
Pivaloyl Chloride: Highly flammable and corrosive.[4] It can cause severe skin and eye burns.[4] It reacts exothermically and dangerously with water, releasing toxic HCl gas.[4] All equipment must be dry, and the reaction should be conducted under an inert atmosphere.
-
Pyridine/Triethylamine: Flammable, toxic, and corrosive. Avoid inhalation and skin contact.
-
Dichloromethane (DCM): Volatile and a suspected carcinogen. Minimize exposure by handling only in a fume hood.
Mandatory PPE: Chemical-resistant gloves (nitrile or neoprene), splash-proof safety goggles and a face shield, and a flame-resistant lab coat are required at all times.[4][8] Ensure eyewash stations and safety showers are immediately accessible.[3]
Detailed Synthesis Protocol
This protocol is based on a 10 mmol scale. Adjust quantities accordingly for different scales.
Reaction Setup
-
Assemble a 100 mL two-neck round-bottom flask, equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet adapter.
-
Flame-dry the entire apparatus under a stream of dry nitrogen or dry it in an oven overnight and assemble it hot. Allow it to cool to room temperature under a positive pressure of nitrogen. An inert atmosphere is crucial to prevent the hydrolysis of pivaloyl chloride.
Reagent Addition
-
To the reaction flask, add 3-(trifluoromethyl)aniline (1.61 g, 10 mmol, 1.0 eq).
-
Add 20 mL of anhydrous dichloromethane (DCM) to dissolve the aniline.
-
Add pyridine (0.89 mL, 11 mmol, 1.1 eq) to the solution. The base is added in slight excess to ensure complete neutralization of the HCl byproduct.[1]
-
Cool the stirred solution to 0 °C using an ice-water bath. Maintaining a low temperature is critical to control the reaction's exothermicity and minimize potential side reactions.[1]
-
In the dropping funnel, add pivaloyl chloride (1.23 mL, 10 mmol, 1.0 eq) dissolved in 10 mL of anhydrous DCM.
-
Add the pivaloyl chloride solution dropwise to the cooled aniline solution over 20-30 minutes. Ensure the internal temperature does not rise above 5 °C.
Reaction and Workup
-
After the addition is complete, allow the mixture to stir at 0 °C for one hour.
-
Remove the ice bath and let the reaction warm to room temperature. Continue stirring for an additional 3-4 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting aniline spot is consumed.
-
Once complete, carefully quench the reaction by adding 20 mL of 1 M HCl solution.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Wash the organic layer sequentially with:
-
2 x 20 mL of 1 M HCl (to remove pyridine hydrochloride)
-
2 x 20 mL of saturated NaHCO₃ solution (to neutralize any remaining acid)
-
1 x 20 mL of brine (to initiate drying)
-
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
Purification
-
The crude solid is best purified by recrystallization.
-
Dissolve the crude product in a minimal amount of hot ethanol.
-
Add hot deionized water dropwise until the solution becomes persistently cloudy.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath for 30 minutes to maximize crystal formation.
-
Collect the white crystals by vacuum filtration, washing them with a small amount of cold ethanol/water (1:1) solution.
-
Dry the purified product under high vacuum to a constant weight. A typical yield for this optimized protocol is >85%.[1]
Experimental Workflow Diagram
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Applications of trifluoromethyl-containing compounds in drug discovery.
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
The strategic incorporation of the trifluoromethyl (CF₃) group into molecular scaffolds has become a cornerstone of modern medicinal chemistry. Its unique electronic and steric properties profoundly influence a molecule's physicochemical characteristics, often leading to enhanced metabolic stability, improved binding affinity, and favorable pharmacokinetic profiles. This guide provides an in-depth exploration of the applications of trifluoromethyl-containing compounds in drug discovery. We will delve into the causality behind the strategic decision to introduce this moiety, provide detailed, field-proven protocols for evaluating its impact, and present case studies of its successful application in FDA-approved pharmaceuticals.
The Rationale for Trifluoromethylation in Drug Design
The trifluoromethyl group is far more than a simple methyl mimic. Its potent electron-withdrawing nature and high lipophilicity, a consequence of the three highly electronegative fluorine atoms, bestow a unique set of properties upon a parent molecule.[1][2] Understanding these properties is key to leveraging the CF₃ group effectively.
-
Enhanced Metabolic Stability: One of the most significant advantages of trifluoromethylation is the increased resistance to metabolic degradation.[3] The carbon-fluorine bond is one of the strongest in organic chemistry, with a bond dissociation energy of approximately 485.3 kJ/mol, compared to 414.2 kJ/mol for a carbon-hydrogen bond.[1][2] This inherent strength makes the CF₃ group exceptionally resistant to enzymatic cleavage by cytochrome P450 (CYP) enzymes, which are primary drivers of drug metabolism. By replacing a metabolically labile methyl or hydrogen group with a CF₃ group, medicinal chemists can effectively block a "metabolic soft spot," leading to a longer drug half-life and improved bioavailability.[3][4]
-
Modulation of Lipophilicity and Permeability: The trifluoromethyl group is highly lipophilic, which can significantly enhance a drug's ability to cross cellular membranes, including the blood-brain barrier.[1] This is a critical attribute for drugs targeting the central nervous system. However, it's a delicate balance, as excessive lipophilicity can lead to poor aqueous solubility and non-specific binding. The Hansch π value, a measure of lipophilicity, for a CF₃ group is +0.88.[1]
-
Increased Binding Affinity and Potency: The strong electron-withdrawing nature of the CF₃ group can significantly alter the electronic properties of a molecule.[2] This can lead to more favorable electrostatic interactions with biological targets, such as enzymes and receptors, thereby increasing binding affinity and potency. The CF₃ group can also participate in non-covalent interactions like halogen bonding.
-
Alteration of pKa: The inductive effect of the CF₃ group can lower the pKa of nearby acidic or basic functional groups. For instance, replacing a methyl group with a trifluoromethyl group on a benzylamine scaffold decreases the basicity of the amine.[3] This modulation of a molecule's ionization state at physiological pH can have profound effects on its absorption, distribution, and target engagement.
-
Bioisosterism: The trifluoromethyl group is often employed as a bioisostere for other atoms and groups, such as chlorine or a methyl group.[2] This allows for the fine-tuning of steric and electronic properties to optimize a drug candidate's profile.
Comparative Physicochemical Properties: The Impact of Trifluoromethyl Substitution
To illustrate the profound effects of trifluoromethylation, the following table summarizes the key physicochemical differences between a methyl (-CH₃) group and a trifluoromethyl (-CF₃) group when substituted on a representative aromatic scaffold.
| Property | Methyl (-CH₃) | Trifluoromethyl (-CF₃) | Causality and Implication in Drug Design |
| Van der Waals Radius | ~2.0 Å | ~2.7 Å | The larger size of the CF₃ group can lead to improved steric fit within a binding pocket, potentially enhancing selectivity. |
| Electronegativity (Pauling Scale of Fluorine) | N/A | 4.0 | The high electronegativity of fluorine atoms creates a strong dipole moment and makes the CF₃ group a potent electron-withdrawing substituent, influencing molecular interactions and reactivity.[2] |
| Lipophilicity (Hansch π value) | +0.56 | +0.88 | The increased lipophilicity of the CF₃ group generally improves membrane permeability but can decrease aqueous solubility if not balanced with other polar groups.[1] |
| Metabolic Stability | Susceptible to oxidation | Highly resistant to oxidation | The strength of the C-F bond prevents metabolic breakdown by CYP enzymes, leading to a longer in vivo half-life.[1][2][3] |
| Acidity/Basicity (pKa of neighboring groups) | Electron-donating | Strongly electron-withdrawing | The CF₃ group lowers the pKa of adjacent basic groups and raises the acidity of nearby acidic groups, altering the ionization state at physiological pH.[3] |
Key Applications in FDA-Approved Drugs: Case Studies
The successful application of the trifluoromethyl group is evident in numerous blockbuster drugs across various therapeutic areas.
Celecoxib (Celebrex®): A Nonsteroidal Anti-inflammatory Drug (NSAID)
Celecoxib is a selective COX-2 inhibitor used to treat pain and inflammation.[5] The trifluoromethyl group on the pyrazole ring is crucial for its activity and selectivity. It provides superior potency and selectivity for the COX-2 enzyme over the COX-1 enzyme.[5] This selectivity is attributed to the steric and electronic properties of the CF₃ group, which allows for optimal binding within the active site of COX-2. Interestingly, a trifluoromethyl analogue of celecoxib, where the 4-methylphenyl group is replaced with a 4-trifluoromethylphenyl group, has shown potent anti-inflammatory effects independent of COX-2 inhibition, highlighting the diverse roles this functional group can play.[5]
Fluoxetine (Prozac®): A Selective Serotonin Reuptake Inhibitor (SSRI)
Fluoxetine is a widely prescribed antidepressant. The trifluoromethyl group attached to the phenoxy ring is a key contributor to its pharmacological profile.[1] This group significantly enhances the compound's lipophilicity, which is critical for its ability to cross the blood-brain barrier and reach its target in the central nervous system.[1] The electron-withdrawing nature of the CF₃ group also influences the overall electronic distribution of the molecule, which is important for its selective binding to the serotonin transporter. Studies have shown that the trifluoromethylphenyl moiety is essential for some of fluoxetine's biological effects.[6]
Experimental Protocols for Evaluating Trifluoromethylated Compounds
The decision to incorporate a trifluoromethyl group must be validated by rigorous experimental evaluation. The following protocols provide step-by-step methodologies for assessing the impact of trifluoromethylation on key drug-like properties.
Protocol: In Vitro Metabolic Stability Assessment using Liver Microsomes
This assay determines the susceptibility of a compound to metabolism by liver enzymes, primarily cytochrome P450s. A higher metabolic stability is often a desired outcome of trifluoromethylation.
Objective: To determine the in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ) of a trifluoromethylated compound compared to its non-fluorinated analog.
Materials:
-
Human liver microsomes (pooled)
-
Test compounds (trifluoromethylated and non-fluorinated analogs)
-
Phosphate buffer (100 mM, pH 7.4)
-
NADPH regenerating system (e.g., NADP⁺, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Magnesium chloride (MgCl₂)
-
Ice-cold acetonitrile with an internal standard for quenching the reaction
-
96-well plates
-
Incubator shaker (37°C)
-
Centrifuge
-
LC-MS/MS system
Protocol:
-
Preparation of Solutions:
-
Prepare stock solutions of test compounds (e.g., 10 mM in DMSO).
-
Prepare a working solution of the NADPH regenerating system in phosphate buffer.
-
Thaw the human liver microsomes on ice and dilute to the desired concentration (e.g., 0.5 mg/mL) in cold phosphate buffer.
-
-
Incubation:
-
In a 96-well plate, add the liver microsome solution.
-
Add the test compound working solution to the wells and pre-incubate the plate at 37°C for 5-10 minutes with gentle shaking.
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to the wells. A control incubation without the NADPH system should be included to assess non-enzymatic degradation.
-
At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction in specific wells by adding an equal volume of ice-cold acetonitrile containing the internal standard. The 0-minute time point serves as the initial concentration baseline.
-
-
Sample Processing and Analysis:
-
Centrifuge the plate to pellet the precipitated proteins.
-
Transfer the supernatant to a new 96-well plate for analysis.
-
Analyze the samples by LC-MS/MS to quantify the remaining parent compound at each time point.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
The slope of the linear regression line corresponds to the elimination rate constant (k).
-
Calculate the in vitro half-life (t₁/₂) using the formula: t₁/₂ = 0.693 / k .
-
Calculate the intrinsic clearance (CLᵢₙₜ) using the formula: CLᵢₙₜ = (0.693 / t₁/₂) / (microsomal protein concentration) .
-
Expected Outcome: A successful trifluoromethylation at a metabolic hotspot should result in a significantly longer half-life and lower intrinsic clearance compared to the non-fluorinated analog.
Protocol: Cytochrome P450 Inhibition Assay (Fluorogenic Method)
This high-throughput assay is used to assess the potential of a compound to inhibit major CYP450 enzymes, which is a critical factor in predicting drug-drug interactions.
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a trifluoromethylated compound against a panel of key human CYP450 isoforms (e.g., CYP1A2, 2C9, 2C19, 2D6, and 3A4).
Materials:
-
Recombinant human CYP450 enzymes
-
Fluorogenic probe substrates specific for each CYP isoform
-
NADPH regenerating system
-
Potassium phosphate buffer (pH 7.4)
-
Test compound and known positive control inhibitors
-
96- or 384-well black microplates
-
Fluorescence microplate reader
Protocol:
-
Preparation of Reagents:
-
Prepare serial dilutions of the test compound and a known inhibitor (positive control) in buffer.
-
Prepare a reaction mixture containing the specific CYP450 enzyme, its corresponding fluorogenic substrate, and the NADPH regenerating system in phosphate buffer.
-
-
Assay Procedure:
-
Dispense the serial dilutions of the test compound or control inhibitor into the wells of the microplate.
-
Initiate the reaction by adding the enzyme/substrate/cofactor reaction mixture to all wells.
-
Incubate the plate at 37°C for a predetermined time, protected from light.
-
Stop the reaction by adding a suitable stop solution (e.g., acetonitrile or a specific chemical quencher).
-
Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths for the fluorogenic product.
-
-
Data Analysis:
-
Subtract the background fluorescence (wells with no enzyme).
-
Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control (no inhibitor).
-
Plot the percent inhibition versus the logarithm of the test compound concentration.
-
Determine the IC₅₀ value by fitting the data to a four-parameter logistic equation.
-
Interpretation: A low IC₅₀ value indicates potent inhibition of the specific CYP isoform, suggesting a potential for drug-drug interactions. The introduction of a CF₃ group can either increase or decrease CYP inhibition depending on its position and the overall molecular structure.
Synthetic Strategies for Trifluoromethylation
The introduction of the trifluoromethyl group into organic molecules can be achieved through various synthetic methodologies. The choice of method depends on the substrate, desired position of the CF₃ group, and functional group tolerance.
-
Nucleophilic Trifluoromethylation: This approach utilizes reagents that deliver a nucleophilic "CF₃⁻" equivalent. A common reagent is trifluoromethyltrimethylsilane (TMSCF₃), often referred to as the Ruppert-Prakash reagent, which requires a fluoride source for activation.
-
Electrophilic Trifluoromethylation: These methods employ reagents that deliver an electrophilic "CF₃⁺" species. Examples include Umemoto's reagents (S-(trifluoromethyl)dibenzothiophenium salts) and Togni's reagents (hypervalent iodine compounds).
-
Radical Trifluoromethylation: This strategy involves the generation of a trifluoromethyl radical (•CF₃), which can then add to arenes, heteroarenes, or alkenes. Reagents like sodium trifluoromethanesulfinate (Langlois' reagent) or triflyl chloride can be used in conjunction with a radical initiator or photoredox catalysis.[7]
The development of photoredox catalysis has significantly advanced the field, allowing for the direct trifluoromethylation of unactivated C-H bonds under mild conditions, which is particularly valuable for late-stage functionalization in drug discovery.[7]
Visualizing Workflows and Pathways
Clear visualization of experimental workflows and biological pathways is essential for communication and understanding. The following diagrams were generated using the DOT language with Graphviz.
Caption: Experimental Workflow for the In Vitro Microsomal Stability Assay.
Caption: Simplified Mechanism of Action of Fluoxetine.
Conclusion and Future Perspectives
The trifluoromethyl group is a powerful tool in the medicinal chemist's arsenal, offering a strategic approach to overcoming common challenges in drug discovery, such as poor metabolic stability and insufficient potency.[2] The continued development of novel and efficient trifluoromethylation methods will further expand the accessibility and application of this privileged functional group. As our understanding of the subtle interplay between the CF₃ group and biological systems deepens, we can expect to see the rational design of even more effective and safer trifluoromethyl-containing therapeutics in the future.
References
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AxisPharm. (n.d.). Microsomal Stability Assay Protocol. Retrieved from [Link]
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Grokipedia. (n.d.). DOT (graph description language). Retrieved from [Link]
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Wikipedia. (2023). Trifluoromethylation. Retrieved from [Link]
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Bienta. (n.d.). CYP450 inhibition assay (fluorogenic). Retrieved from [Link]
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protocols.io. (2024). Microsomal stability assay for human and mouse liver microsomes - drug metabolism. Retrieved from [Link]
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Gudi, G., et al. (2013). Fluorescent probe based CYP inhibition assay: A high throughput tool for early drug discovery screening. International Journal of Pharmacy and Pharmaceutical Sciences, 5(2), 303-307. Retrieved from [Link]
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Cyprotex. (n.d.). Microsomal Stability. Retrieved from [Link]
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Wernevik, J., et al. (2020). Protocol for the Human Liver Microsome Stability Assay. ResearchGate. Retrieved from [Link]
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MTTlab. (n.d.). Microsomal Stability Assay. Retrieved from [Link]
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Zhang, C. (2014). Recent advances in trifluoromethylation of organic compounds using Umemoto's reagents. Organic & Biomolecular Chemistry, 12(34), 6580-6587. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Benzylic trifluoromethane synthesis by trifluoromethylation. Retrieved from [Link]
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ResearchGate. (2014). Recent Advances in Trifluoromethylation of Organic Compounds Using Umemoto's Reagents. Retrieved from [Link]
-
Hanna, M. A., et al. (2022). Development and Characterization of pFluor50, a Fluorogenic-Based Kinetic Assay System for High-Throughput Inhibition Screening and Characterization of Time-Dependent Inhibition and Inhibition Type for Six Human CYPs. International Journal of Molecular Sciences, 23(19), 11283. Retrieved from [Link]
-
Nagib, D. A., & MacMillan, D. W. C. (2011). Trifluoromethylation of arenes and heteroarenes by means of photoredox catalysis. Nature, 480(7376), 224-228. Retrieved from [Link]
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Mykhailiuk, P. K. (2020). CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. Angewandte Chemie International Edition, 59(31), 12957-12962. Retrieved from [Link]
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ResearchGate. (2015). Cytochrome P450 Inhibition Assays Using Traditional and Fluorescent Substrates. Retrieved from [Link]
-
Large-scale Biological Network Analysis and Visualization. (n.d.). Intro to DOT language. Retrieved from [Link]
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Guengerich, F. P., & Johnson, W. W. (2013). High-throughput fluorescence assay of cytochrome P450 3A4. Methods in molecular biology (Clifton, N.J.), 987, 157–164. Retrieved from [Link]
-
ResearchGate. (2020). Substitution Effect of the Trifluoromethyl Group on the Bioactivity in Medicinal Chemistry: Statistical Analysis and Energy Calculations. Retrieved from [Link]
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Practical Guide to DOT Language (Graphviz) for Developers and Analysts. (2025). Retrieved from [Link]
-
ResearchGate. (2019). Selective CF3 Substitution for Affecting the Physical and Chemical Properties of Gold Corroles. Retrieved from [Link]
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Sketchviz. (n.d.). Graphviz Examples and Tutorial. Retrieved from [Link]
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Cruz, D. (2018). Dot Language (graph based diagrams). Medium. Retrieved from [Link]
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Matouš, P., et al. (2021). CF3-substituted carbocations: underexploited intermediates with great potential in modern synthetic chemistry. Beilstein journal of organic chemistry, 17, 1787–1870. Retrieved from [Link]
-
YouTube. (2021). Graphviz tutorial. Retrieved from [Link]
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Joyce, L. A., et al. (2004). Comparative study of the adhesion, friction, and mechanical properties of CF3- and CH3-terminated alkanethiol monolayers. Langmuir : the ACS journal of surfaces and colloids, 20(21), 9251–9257. Retrieved from [Link]
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MDPI. (2023). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Retrieved from [Link]
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Graphviz. (2024). DOT Language. Retrieved from [Link]
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Graphviz. (n.d.). Graphviz. Retrieved from [Link]
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de la Cruz, P., et al. (2023). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules (Basel, Switzerland), 28(14), 5495. Retrieved from [Link]
-
Alloza, I., et al. (2012). A Trifluoromethyl Analogue of Celecoxib Exerts Beneficial Effects in Neuroinflammation. PloS one, 7(1), e29904. Retrieved from [Link]
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Read the Docs. (n.d.). Examples — graphviz 0.21 documentation. Retrieved from [Link]
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Bioconductor. (2009). Explore biological graphs and networks using graph and Rgraphviz. Retrieved from [Link]
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Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). (2023). Journal of Medicinal Chemistry, 66(10), 6657-6692. Retrieved from [Link]
-
ResearchGate. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Retrieved from [Link]
-
Hossain, S., & Tunoori, A. R. (2023). Highlights on U.S. FDA-Approved Fluorinated Drugs over the Past Five Years (2018–2022). Molecules (Basel, Switzerland), 28(10), 4082. Retrieved from [Link]
-
ResearchGate. (2019). Figure 7. Trifluoromethylphenyl moiety of fluoxetine is essential in.... Retrieved from [Link]
-
Tanaka, Y., et al. (2024). Structure-Activity Relationship Analysis of Fluoxetine for Suppression of Inflammatory Cytokine Production. Biological & pharmaceutical bulletin, 47(5), 629–635. Retrieved from [Link]
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- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Highlights on U.S. FDA-Approved Fluorinated Drugs over the Past Five Years (2018–2022) - PMC [pmc.ncbi.nlm.nih.gov]
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- 6. researchgate.net [researchgate.net]
- 7. Trifluoromethylation of arenes and heteroarenes by means of photoredox catalysis - PMC [pmc.ncbi.nlm.nih.gov]
Analytical methods for quantification of 2,2-Dimethyl-n-[3-(trifluoromethyl)phenyl]propanamide
An Application Guide for the Quantitative Analysis of 2,2-Dimethyl-n-[3-(trifluoromethyl)phenyl]propanamide
Abstract
This document provides a comprehensive technical guide detailing validated analytical methodologies for the precise quantification of this compound. Intended for researchers, analytical chemists, and drug development professionals, this guide outlines three robust protocols employing High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography with Mass Spectrometry (GC-MS). The narrative emphasizes the rationale behind methodological choices, ensuring both scientific integrity and practical applicability. Each protocol is presented with step-by-step instructions, system parameters, and data analysis guidelines to facilitate immediate implementation and validation in a laboratory setting.
Introduction and Compound Profile
This compound is a synthetic amide derivative featuring a trifluoromethyl moiety, a functional group prevalent in many pharmaceutical and agrochemical compounds due to its ability to enhance metabolic stability and binding affinity. Accurate quantification of this analyte is critical for various stages of research and development, including pharmacokinetic studies, formulation analysis, quality control, and metabolic fate determination.
The selection of an appropriate analytical method is contingent upon the specific requirements of the study, such as the required sensitivity, the complexity of the sample matrix, and the available instrumentation. This guide provides a comparative analysis of three principal techniques to address a range of analytical challenges.
Compound Properties:
| Property | Value | Source |
| IUPAC Name | This compound | Chemspace[1] |
| CAS Number | 1939-19-1 | Chemspace[1] |
| Molecular Formula | C12H14F3NO | Chemspace[1] |
| Molecular Weight | 245.25 g/mol | Wiley SpectraBase[2] |
| Structure | ||
![]() |
Method Selection: A Rationale-Driven Approach
The choice of an analytical technique is a critical decision point. The trifluoromethylphenyl group provides a strong UV chromophore, making HPLC-UV a viable option for analyzing relatively clean samples or formulations. For trace-level quantification in complex biological matrices, the unparalleled sensitivity and selectivity of LC-MS/MS are required. GC-MS serves as a robust and reliable alternative, particularly when dealing with analytes of sufficient volatility and thermal stability.[3]
Below is a logical workflow for selecting the most appropriate analytical method.
Caption: Method selection workflow based on matrix and sensitivity.
Protocol 1: Quantification by Reverse-Phase HPLC-UV
Applicability: This method is ideal for the routine analysis of this compound in bulk materials, simple formulations, and process monitoring where concentration levels are expected to be high (> 1 µg/mL).
Principle: The analyte is separated from impurities on a C18 reverse-phase column using an isocratic mobile phase of acetonitrile and water. The trifluoromethylphenyl chromophore allows for sensitive detection using a UV-Vis detector.
Materials and Instrumentation
-
Instrumentation: HPLC system with a quaternary or binary pump, autosampler, column oven, and UV-Vis detector.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Reagents: Acetonitrile (HPLC grade), Water (Type I, 18.2 MΩ·cm), Formic Acid (LC-MS grade), this compound reference standard.
Detailed Protocol
-
Mobile Phase Preparation: Prepare a mobile phase of 60:40 (v/v) Acetonitrile:Water with 0.1% Formic Acid. Filter and degas prior to use.
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of the reference standard and dissolve in 10 mL of acetonitrile.
-
Calibration Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serially diluting the stock solution with the mobile phase.
-
Sample Preparation (Simple Matrix): Dissolve the sample in the mobile phase to achieve a theoretical concentration within the calibration range. Centrifuge at 10,000 x g for 5 minutes to remove particulates.
-
Instrument Setup and Analysis:
-
Equilibrate the column with the mobile phase for at least 30 minutes.
-
Inject 10 µL of each standard and sample.
-
Run the analysis according to the parameters in the table below.
-
HPLC Operating Parameters
| Parameter | Setting |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | 60:40 Acetonitrile:Water + 0.1% Formic Acid |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| UV Detection | 254 nm |
| Run Time | 10 minutes |
Data Analysis and System Suitability
-
Calibration: Construct a linear regression curve of peak area versus concentration for the calibration standards. A correlation coefficient (r²) > 0.995 is required.
-
Quantification: Determine the concentration of the analyte in samples by interpolating their peak areas from the calibration curve.
-
System Suitability: Before analysis, inject a mid-range standard five times. The relative standard deviation (RSD) of the peak area should be < 2.0%, and the peak asymmetry (tailing factor) should be between 0.9 and 1.5.
Protocol 2: High-Sensitivity Quantification by LC-MS/MS
Applicability: This is the gold standard method for determining trace levels of the analyte in complex biological matrices such as plasma, urine, or tissue homogenates. It offers exceptional sensitivity and selectivity.
Principle: The analyte is separated from matrix components using a rapid gradient reverse-phase UPLC/HPLC method. Detection is performed on a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, which provides two levels of mass filtering for definitive identification and quantification.
Materials and Instrumentation
-
Instrumentation: UPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column: C18, 2.1 x 50 mm, 1.8 µm particle size.
-
Reagents: Acetonitrile and Water (LC-MS grade), Formic Acid (LC-MS grade), reference standard, and a suitable stable isotope-labeled internal standard (SIL-IS), if available. If not, a structural analog can be used.
Detailed Protocol
-
Mobile Phase Preparation:
-
Mobile Phase A: Water + 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid
-
-
Standard & Internal Standard (IS) Preparation: Prepare stock solutions (1 mg/mL) in acetonitrile. Create working calibration standards and a working IS solution (e.g., 100 ng/mL) by diluting with 50:50 Acetonitrile:Water.
-
Sample Preparation (Protein Precipitation from Plasma):
-
To 50 µL of plasma sample, add 10 µL of the working IS solution.
-
Add 150 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute, then centrifuge at 14,000 x g for 10 minutes at 4 °C.
-
Transfer the supernatant to an autosampler vial for analysis.
-
-
Instrument Setup and Analysis: Equilibrate the system and inject 5 µL of the prepared sample.
LC-MS/MS Operating Parameters
Liquid Chromatography
| Parameter | Setting |
| Column | C18, 2.1 x 50 mm, 1.8 µm |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| Gradient | 5% B to 95% B in 3 min, hold 1 min, return to 5% B in 0.1 min, hold 0.9 min |
Tandem Mass Spectrometry
| Parameter | Setting | Analyte | Internal Standard (Analog) |
| Ionization Mode | ESI Positive | ||
| Capillary Voltage | 3.5 kV | ||
| Source Temp. | 150 °C | ||
| Desolvation Temp. | 400 °C | ||
| Precursor Ion (Q1) | m/z 246.1 | m/z 246.1 | e.g., m/z 260.1 |
| Product Ion (Q3) | m/z 160.1 | m/z 160.1 | e.g., m/z 174.1 |
| Collision Energy | Optimized (e.g., 20 eV) | Optimized | Optimized |
Note: The precursor ion corresponds to [M+H]⁺. The product ion (m/z 160.1) corresponds to the [3-(trifluoromethyl)aniline]⁺ fragment. Internal standard parameters should be empirically determined.
LC-MS/MS Workflow Diagram
Caption: Workflow for sample preparation and analysis by LC-MS/MS.
Data Analysis and Validation
-
Calibration: Create a calibration curve by plotting the peak area ratio (Analyte/IS) against the concentration. Use a weighted (1/x²) linear regression.
-
Validation: The method should be validated according to regulatory guidelines, assessing linearity, accuracy, precision, limit of detection (LOD), limit of quantification (LOQ), and matrix effects.
Typical Performance Characteristics:
| Parameter | Typical Value |
| Linearity Range | 0.1 - 200 ng/mL |
| Correlation (r²) | > 0.998 |
| LOQ | 0.1 ng/mL |
| Accuracy | 85-115% (100 ± 20% at LOQ) |
| Precision (RSD) | < 15% (< 20% at LOQ) |
Protocol 3: Quantification by Gas Chromatography-MS (GC-MS)
Applicability: A robust and highly specific method suitable for samples in non-aqueous matrices or when derivatization is not required. The analyte possesses adequate volatility and thermal stability for GC analysis.
Principle: The analyte is extracted from the sample matrix using liquid-liquid extraction (LLE). Following injection, the analyte is vaporized and separated on a capillary GC column. Detection by a mass spectrometer, typically in Selected Ion Monitoring (SIM) mode, provides high selectivity and sensitivity.
Materials and Instrumentation
-
Instrumentation: Gas chromatograph coupled to a single quadrupole or ion trap mass spectrometer.
-
Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane (e.g., DB-5ms, HP-5ms).[4]
-
Reagents: Ethyl Acetate (GC grade), Sodium Sulfate (anhydrous), Helium (99.999% purity), reference standard.
Detailed Protocol
-
Standard Preparation: Prepare a stock solution (1 mg/mL) and serial dilutions in ethyl acetate.
-
Sample Preparation (Liquid-Liquid Extraction):
-
To 1 mL of aqueous sample, add 2 mL of ethyl acetate.
-
Vortex vigorously for 2 minutes.
-
Centrifuge for 5 minutes to separate the layers.
-
Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.
-
Dry the organic extract by passing it through a small column of anhydrous sodium sulfate.
-
Concentrate the sample under a gentle stream of nitrogen if necessary.
-
-
Instrument Setup and Analysis: Perform a 1 µL splitless injection of the standards and prepared samples.
GC-MS Operating Parameters
Gas Chromatography
| Parameter | Setting |
| Inlet Temperature | 250 °C |
| Injection Mode | Splitless (1 min purge delay) |
| Carrier Gas | Helium, 1.2 mL/min constant flow |
| Oven Program | 100 °C (hold 1 min), ramp at 20 °C/min to 280 °C (hold 5 min) |
Mass Spectrometry
| Parameter | Setting |
| Ionization Mode | Electron Ionization (EI), 70 eV |
| Source Temp. | 230 °C |
| Quadrupole Temp. | 150 °C |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
| Quantifier Ion | m/z 86 |
| Qualifier Ions | m/z 159, m/z 245 |
Note: Ions are predicted based on likely fragmentation. The base peak m/z 86 corresponds to the [(CH₃)₃C-C=O]⁺ fragment. m/z 159 corresponds to the [M - C(CH₃)₃-CO]⁺ fragment. m/z 245 is the molecular ion [M]⁺. These should be confirmed empirically.
Data Analysis
Quantify using the peak area of the quantifier ion (m/z 86) against a calibration curve. Confirm identity by ensuring the qualifier ions (m/z 159, 245) are present and their abundance ratios are consistent with those of a true standard.
Method Comparison Summary
| Feature | HPLC-UV | LC-MS/MS | GC-MS |
| Selectivity | Moderate | Very High | High |
| Sensitivity | µg/mL range | pg/mL to ng/mL range | ng/mL range |
| Matrix Tolerance | Low | High | Moderate |
| Speed | Moderate | High | Low to Moderate |
| Cost (Instrument) | Low | High | Moderate |
| Typical Use | QC, formulations | Bioanalysis, trace analysis | Routine analysis, forensics |
References
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N-[2-methyl-3-(trifluoromethyl)phenyl]propanamide - PubChem. National Center for Biotechnology Information. [Link]
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3-chloro-2,2-dimethyl-N-[4-(trifluoromethyl)phenyl]propanamide - PubChem. National Center for Biotechnology Information. [Link]
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Development of LC-MS/MS Database Based on 250 Potentially Highly Neuroactive Compounds and Their Metabolites. MDPI. [Link]
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Propanamide, 2,2-dimethyl-N-phenyl- - NIST WebBook. National Institute of Standards and Technology. [Link]
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Chemical Properties of Propanamide, 2,2-dimethyl-N-phenyl- (CAS 6625-74-7). Cheméo. [Link]
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Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria. MDPI. [Link]
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Effective asymmetric preparation of (R)-1-[3-(trifluoromethyl)phenyl]ethanol with recombinant E. coli whole cells in an aqueous Tween-20/natural deep eutectic solvent solution. National Center for Biotechnology Information. [Link]
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Synthetic routes to trifluoromethylphenyl diazirine photolabeling reagents containing an alkyne substituent (TPDYNE) for chemical biology applications. National Center for Biotechnology Information. [Link]
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This compound - Chemspace. Chemspace. [Link]
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2,2-Dimethyl-N-[2-(trifluoromethyl)phenyl]propanamide - SpectraBase. Wiley Science Solutions. [Link]
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2,2-Dimethyl-3-phenylpropanamide - PubChem. National Center for Biotechnology Information. [Link]
- Preparation of trifluoromethylphenols and novel trifluoromethylphenyl benzyl ether intermediates - Google Patents.
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Development and evaluation of a liquid chromatography-tandem mass spectrometry method for simultaneous measurement of toxic aldehydes from brain tissue. National Center for Biotechnology Information. [Link]
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Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives. National Center for Biotechnology Information. [Link]
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Development and validation of a multi-analyte GC-MS method for the determination of 84 substances from plastic food contact materials. National Center for Biotechnology Information. [Link]
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GC-MS Evaluation of a Series of Acylated Derivatives of 3,4-Methylenedioxymethamphetamine. SciSpace. [Link]
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Separation of Propanamide, N-[3-[bis(2-hydroxyethyl)amino]phenyl]- on Newcrom R1 HPLC column. SIELC Technologies. [Link]
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Analysis of N-nitroso-fenfluramine using LC-MS. Shimadzu. [Link]
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Predicted GC-MS Spectrum - Propanamide, N-((1S,2S)-2-(3-cyanophenyl). HMDB. [Link]
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Quantitative Investigation of Polymorphism in 3-(Trifluoromethyl)-N-[2-(trifluoromethyl)phenyl]benzamide. ResearchGate. [Link]
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Application Note & Protocol: Preparation of Stock Solutions for 2,2-Dimethyl-n-[3-(trifluoromethyl)phenyl]propanamide
Introduction: The Imperative of Precision
In drug discovery, high-throughput screening, and cellular assays, the reproducibility of experimental results is paramount. The foundation of such consistency lies in the precise and accurate preparation of stock solutions from which working solutions are derived. A properly prepared stock solution—a concentrated reserve of a compound at a known concentration—mituates the significant errors associated with repeatedly weighing minuscule amounts of solid material and minimizes the variability of solvent effects across experiments.
This document provides a comprehensive, field-proven guide for researchers, scientists, and drug development professionals on the preparation, handling, and storage of stock solutions for the small molecule 2,2-Dimethyl-n-[3-(trifluoromethyl)phenyl]propanamide . The causality behind each step is explained to ensure protocols are not just followed, but fundamentally understood, fostering a culture of scientific integrity and experimental robustness.
Compound Properties and Safety
A thorough understanding of the compound's physicochemical properties and associated hazards is the mandatory first step before any laboratory work commences.
Physicochemical Data
The properties of this compound are summarized below. The molecular formula is C12H14F3NO. While a specific CAS number for this exact isomer was not located in primary databases, the molecular weight can be reliably calculated from its formula.
| Property | Value / Description | Source / Rationale |
| Molecular Weight (MW) | 259.26 g/mol | Calculated from molecular formula C12H14F3NO. |
| Appearance | Assumed to be a white to off-white solid/powder. | Based on typical appearance of similar small molecules[1]. |
| Purity | >98% (Typical) | Always verify with the Certificate of Analysis (CoA) from the supplier. |
| Solubility | Soluble in DMSO; likely soluble in Ethanol. | Based on common solvents for small organic molecules[2][3]. |
Safety and Handling Precautions
While a specific Safety Data Sheet (SDS) for this compound is not available, data from structurally related trifluoromethylated aromatic amides indicate a clear need for caution.
-
Hazard Profile: Compounds in this class may be harmful if swallowed, cause skin and eye irritation, and may lead to respiratory irritation[4][5]. The trifluoromethyl group warrants careful handling.
-
Personal Protective Equipment (PPE): Always wear standard PPE, including a lab coat, nitrile gloves, and safety glasses with side shields.
-
Engineering Controls: All weighing and dissolution steps involving the powdered compound should be performed in a certified chemical fume hood to prevent inhalation of fine particulates[6].
-
Waste Disposal: Dispose of unused compound, empty vials, and contaminated materials according to your institution's hazardous waste guidelines.
Principles of Stock Solution Preparation
The Rationale for Stock Solutions
Preparing a concentrated stock solution (e.g., 10-100 mM) provides a stable, verifiable source for numerous experiments. This approach ensures that the final concentration of the compound in an assay is accurate and that the concentration of the solvent (e.g., DMSO) is kept to a minimum, typically below 0.5%, to avoid off-target effects or cytotoxicity[3].
Critical Factors: Solvent Choice
The choice of solvent is dictated by two primary factors: the ability to fully dissolve the compound at a high concentration and its compatibility with the downstream experimental system.
| Solvent | Advantages | Disadvantages & Mitigation |
| DMSO (Dimethyl Sulfoxide) | Excellent dissolving power for a wide range of organic compounds. Miscible with water and most cell culture media. Bacteriostatic properties[1][2]. | Can be toxic to cells at concentrations >0.5%[3]. Hygroscopic (absorbs water from the air), which can affect compound stability. Mitigation: Use anhydrous, sterile-filtered DMSO. Ensure final DMSO concentration in assays is <0.5%. |
| Ethanol (EtOH) | Less toxic to many cell lines compared to DMSO. Volatile, allowing for easy removal if necessary. | Lower dissolving power than DMSO for many nonpolar compounds. May not achieve high stock concentrations. |
Experimental Protocol: Preparation of a 10 mM Stock Solution
This protocol details the preparation of 1 mL of a 10 mM stock solution in DMSO.
Required Materials and Equipment
-
This compound (solid powder)
-
Anhydrous, sterile DMSO (or Ethanol)
-
Analytical balance (readable to 0.01 mg)
-
Calibrated micropipettes
-
1.5 mL or 2.0 mL microcentrifuge tubes or amber glass vials
-
Vortex mixer
-
Sonicator (optional, water bath)
-
Standard PPE (gloves, lab coat, safety glasses)
-
Chemical fume hood
Step-by-Step Calculation
The fundamental formula for calculating the required mass is:
Mass (g) = Molarity (mol/L) × Volume (L) × Molecular Weight ( g/mol )
-
Molarity: 10 mM = 0.010 mol/L
-
Volume: 1 mL = 0.001 L
-
Molecular Weight: 259.26 g/mol
Calculation: Mass (g) = 0.010 mol/L × 0.001 L × 259.26 g/mol = 0.00259 g Mass (mg) = 2.59 mg
Preparation Procedure
-
Pre-Weighing: Before opening the supplier vial, centrifuge it briefly to ensure all powder is collected at the bottom[1].
-
Weighing (in Fume Hood):
-
Place a clean weighing paper or boat on the tared analytical balance.
-
Carefully weigh out 2.59 mg of the compound. Record the exact mass.
-
Expert Tip: For high accuracy, if the actual mass differs slightly (e.g., 2.65 mg), it is better to adjust the solvent volume accordingly rather than trying to remove small amounts of powder. Recalculate the required solvent volume: Volume (mL) = (Actual Mass (mg) / MW) / Molarity (mM).
-
-
Transfer: Carefully transfer the weighed powder into a sterile, labeled 1.5 mL tube or amber vial. Ensure the vial is labeled with the compound name, final concentration, solvent, and date.
-
Dissolution:
-
Add the calculated volume of anhydrous DMSO (e.g., 1.0 mL for 2.59 mg) to the vial.
-
Cap the vial securely and vortex vigorously for 1-2 minutes until the solid is completely dissolved. A clear solution with no visible particulates should be obtained.
-
If dissolution is slow, briefly sonicate the vial in a water bath for 5-10 minutes. Gentle warming (to 37°C) can also be applied, but check the compound's stability information first.
-
-
Final Check: Visually inspect the solution against a bright light to confirm complete dissolution.
Quality Control, Storage, and Stability
Proper storage is essential to maintain the integrity of the stock solution over time[3].
-
Aliquotting: To prevent degradation from repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes (e.g., 20-50 µL) in sterile, tightly sealed microcentrifuge tubes[1][7].
-
Storage Temperature: Store the aliquots in a freezer at -20°C for short-to-medium term (1-6 months) or at -80°C for long-term storage (>6 months) [1].
-
Protection from Light: For light-sensitive compounds, use amber or light-blocking vials for storage to prevent photodegradation[3].
-
Stability: Assume a standard stability of 3-6 months at -20°C in DMSO unless otherwise specified by the manufacturer. Discard any solution that shows signs of precipitation or color change.
Workflow Visualization
The following diagram outlines the logical flow for preparing a validated stock solution.
Caption: Workflow for preparing and storing small molecule stock solutions.
References
-
Working with small molecules: preparing and storing stock solutions and determination of kinetic solubility. Methods in Molecular Biology. [Link]
-
SMALL MOLECULES - Frequently Asked Questions. Captivate Bio. [Link]
-
Working with Small Molecules: Preparing and Storing Stock Solutions and Determination of Kinetic Solubility | Request PDF. ResearchGate. [Link]
-
Top Ten Tips for Making Stock Solutions. Bitesize Bio. [Link]
-
Safety data sheet for N,N-Dimethyldecanamide. CPAChem. [Link]
Sources
- 1. echemi.com [echemi.com]
- 2. 3-chloro-2,2-dimethyl-N-[4-(trifluoromethyl)phenyl]propanamide | C12H13ClF3NO | CID 3783853 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 3,3,3-trifluoro-2-(trifluoromethyl)-N-[3-(trifluoromethyl)phenyl]propanamide | C11H6F9NO | CID 4403060 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Propanamide, 2,2-dimethyl-N-phenyl- [webbook.nist.gov]
- 5. 860784-40-3|2,2-Dimethyl-N-[2-(trifluoromethoxy)phenyl]propanamide|BLD Pharm [bldpharm.com]
- 6. 2,2-Dimethyl-3-phenylpropanamide | C11H15NO | CID 19072320 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
Application Note: Solubility Profiling and Stock Solution Preparation of 2,2-Dimethyl-n-[3-(trifluoromethyl)phenyl]propanamide
For: Researchers, scientists, and drug development professionals.
Abstract
This document provides a comprehensive guide to understanding and determining the solubility of 2,2-Dimethyl-n-[3-(trifluoromethyl)phenyl]propanamide (CAS No. 1939-19-1). Due to the limited availability of public quantitative solubility data for this specific compound, this application note furnishes a detailed experimental protocol for its empirical determination in dimethyl sulfoxide (DMSO) and other common organic solvents. Furthermore, a robust, step-by-step methodology for the preparation of high-concentration stock solutions in DMSO is presented, incorporating best practices to ensure solution integrity and reproducibility in downstream applications.
Introduction: Compound Overview and the Significance of Solubility
This compound is a synthetic organic compound featuring a trifluoromethyl (CF3) group on the phenyl ring. The trifluoromethyl group is a common moiety in medicinal chemistry, known to modulate a molecule's physicochemical properties such as lipophilicity, metabolic stability, and binding affinity[1]. The solubility of a compound is a critical parameter in drug discovery and development, influencing its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation and utility in in-vitro and in-vivo studies.
The presence of the trifluoromethyl group in this compound can enhance its solubility in apolar solvents due to the non-polar nature of the C-F bonds[2]. Conversely, the amide functional group may contribute to solubility in polar solvents through hydrogen bonding[2]. Given these competing structural features, empirical determination of solubility is paramount for accurate and reproducible experimental outcomes.
Physicochemical Properties of this compound
A summary of the key physicochemical properties is presented in Table 1.
| Property | Value | Source |
| CAS Number | 1939-19-1 | [3] |
| Molecular Formula | C12H14F3NO | [3] |
| Molecular Weight | 245.24 g/mol | Calculated |
| Structure | ![]() |
Solubility Profile: A Practical Approach
As of the date of this publication, specific quantitative solubility data for this compound in common organic solvents is not widely available in the public domain. Therefore, this section provides a detailed protocol for the experimental determination of its solubility.
General Solubility Considerations
The choice of solvent is critical and should be guided by the intended downstream application. For in-vitro cell-based assays, DMSO is a common choice due to its high solubilizing power for a wide range of compounds. However, the final concentration of DMSO in the assay should be kept low (typically <0.5%) to avoid cytotoxicity.
Experimental Protocol for Quantitative Solubility Determination
This protocol outlines a method for determining the equilibrium solubility of the target compound.
Materials:
-
This compound (high purity)
-
Anhydrous DMSO (ACS grade or higher)
-
Other organic solvents for testing (e.g., Ethanol, Methanol, Acetonitrile, Tetrahydrofuran)
-
Analytical balance (readable to 0.1 mg)
-
Vials with screw caps
-
Thermostatic shaker or rotator
-
Centrifuge
-
Calibrated pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
Protocol Steps:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a pre-weighed vial.
-
Record the initial mass of the compound.
-
Add a known volume of the desired solvent (e.g., 1 mL of DMSO).
-
Seal the vials tightly.
-
-
Equilibration:
-
Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C).
-
Agitate the samples for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid is necessary to confirm saturation.
-
-
Sample Clarification:
-
Centrifuge the vials at high speed (e.g., 10,000 x g for 10 minutes) to pellet the undissolved solid.
-
-
Preparation of Standards for HPLC Analysis:
-
Prepare a stock solution of the compound in the chosen solvent at a known concentration.
-
Perform serial dilutions to create a set of calibration standards.
-
-
HPLC Analysis:
-
Carefully take a known volume of the supernatant from the equilibrated sample and dilute it with the solvent to a concentration that falls within the range of the calibration curve.
-
Analyze the diluted sample and the calibration standards by HPLC.
-
-
Calculation of Solubility:
-
Construct a calibration curve by plotting the peak area from the HPLC analysis against the concentration of the standards.
-
Determine the concentration of the diluted sample from the calibration curve.
-
Calculate the original concentration in the saturated solution, accounting for the dilution factor. Express the solubility in mg/mL or molarity.
-
Workflow for Solubility Determination
Caption: Workflow for the experimental determination of solubility.
Protocol for Preparing a DMSO Stock Solution
This protocol provides a standardized procedure for preparing a high-concentration stock solution of this compound in DMSO.
4.1. Pre-Preparation and Calculations
-
Objective: To prepare a 10 mM stock solution in 1 mL of DMSO.
-
Molecular Weight: 245.24 g/mol
-
Calculation:
-
Mass (g) = Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Mass (mg) = 10 mmol/L x 0.001 L x 245.24 g/mol x 1000 mg/g = 2.45 mg
-
4.2. Materials
-
This compound
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes or vials
-
Calibrated pipettes
-
Vortex mixer
-
Optional: Water bath sonicator
4.3. Step-by-Step Protocol
-
Weighing: Accurately weigh 2.45 mg of the compound and transfer it to a sterile microcentrifuge tube.
-
Solvent Addition: Add 1 mL of anhydrous DMSO to the tube.
-
Dissolution:
-
Cap the tube securely and vortex until the solid is completely dissolved.
-
Visually inspect the solution against a light source to ensure no particulates are present.
-
-
Aiding Dissolution (if necessary):
-
If the compound does not readily dissolve, sonicate the tube in a water bath for 5-10 minutes.
-
Gentle warming (e.g., to 37°C) can also be employed, but caution should be exercised to avoid compound degradation.
-
-
Storage:
-
Once fully dissolved, aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C in tightly sealed, light-protecting tubes.
-
Workflow for Stock Solution Preparation
Caption: Protocol for preparing a 10 mM DMSO stock solution.
Troubleshooting
| Issue | Possible Cause | Recommendation |
| Compound precipitates upon dilution in aqueous buffer. | The compound has low aqueous solubility. | Perform serial dilutions in 100% DMSO before the final dilution into the aqueous medium. Ensure the final DMSO concentration in the assay is tolerated by the cells. |
| Incomplete dissolution in DMSO. | The concentration exceeds the solubility limit. | Attempt to dissolve a smaller amount of the compound or perform a quantitative solubility test as described in section 3.2. |
| Stock solution appears cloudy or has particulates over time. | The compound may be unstable or has precipitated out of solution. | Prepare fresh stock solutions. Avoid repeated freeze-thaw cycles. Ensure the DMSO used is anhydrous. |
Conclusion
References
-
Chemspace. This compound. [Link]
-
Solubility of Things. 1-[3-(trifluoromethyl)phenyl]piperazine | Solubility of Things. [Link]
-
Wikipedia. Trifluoromethyl group. [Link]
-
PubMed Central. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. [Link]
Sources
Application Note: Characterizing the MEK1/2 Inhibitor, Compound X, in Cell-Based Assays
Disclaimer
The compound 2,2-Dimethyl-n-[3-(trifluoromethyl)phenyl]propanamide is not extensively characterized in publicly available scientific literature. Therefore, this document presents a detailed, hypothetical application note and protocol guide based on the premise that this compound, hereafter referred to as Compound X , acts as a potent and selective inhibitor of the MEK1/2 kinases within the MAPK/ERK signaling pathway. This framework is designed to serve as a comprehensive template for the characterization of a novel MEK inhibitor in cell-based assays. The principles, protocols, and workflows described are based on established methodologies for well-characterized MEK inhibitors and should be adapted based on experimentally determined findings for Compound X.
Introduction
The Ras-Raf-MEK-ERK (MAPK) signaling cascade is a critical intracellular pathway that transduces signals from a wide array of cell surface receptors to regulate fundamental cellular processes, including proliferation, differentiation, survival, and migration. Dysregulation of this pathway, often through activating mutations in Ras or Raf oncogenes, is a hallmark of many human cancers, making its components highly attractive targets for therapeutic intervention. The dual-specificity kinases MEK1 and MEK2 are central nodes in this cascade, responsible for the phosphorylation and activation of ERK1 and ERK2.
Compound X (this compound) is a novel small molecule inhibitor designed for high-potency and selective targeting of the ATP-binding pocket of MEK1/2. This document provides a comprehensive guide for researchers to validate the mechanism of action and characterize the cellular effects of Compound X using a suite of robust cell-based assays. The following protocols offer step-by-step instructions for assessing target engagement, functional consequences of MEK1/2 inhibition, and key considerations for data interpretation.
Mechanism of Action: Inhibition of the MAPK Pathway
Compound X is hypothesized to be a non-ATP-competitive inhibitor that binds to a specific allosteric pocket on the MEK1/2 enzymes. This binding event is intended to lock the kinase in an inactive conformation, preventing its phosphorylation and subsequent activation of its only known substrates, ERK1/2. By inhibiting MEK1/2, Compound X effectively blocks the downstream signaling cascade, leading to a decrease in the phosphorylation of numerous cytoplasmic and nuclear targets of ERK1/2. This ultimately results in the inhibition of key transcription factors, such as AP-1, and the downregulation of genes critical for cell cycle progression and survival.
Figure 1: Hypothesized mechanism of Compound X action on the MAPK signaling pathway.
Core Applications and Experimental Summary
The following table summarizes the key experiments designed to validate Compound X as a MEK1/2 inhibitor.
| Assay | Purpose | Cell Line Recommendation | Key Readout | Expected Outcome with Compound X |
| Western Blot | To confirm target engagement by measuring the phosphorylation status of ERK1/2. | A375 (BRAF V600E mutant) or HT-29 (BRAF V600E mutant) | p-ERK1/2 (T202/Y204) levels relative to total ERK1/2. | Dose-dependent decrease in p-ERK1/2 levels. |
| Cell Viability Assay | To determine the anti-proliferative potency (IC50) of the compound. | A375, HT-29, or other MAPK-dependent cancer cell lines. | Luminescence (ATP levels) or colorimetric signal (metabolic activity). | Dose-dependent decrease in cell viability. |
| Apoptosis Assay | To assess if the inhibition of proliferation is due to induction of programmed cell death. | A375 or other sensitive cell lines. | Caspase-3/7 activity. | Dose- and time-dependent increase in apoptosis. |
Detailed Protocols
Protocol 1: Target Engagement via Western Blot for p-ERK1/2
This protocol verifies that Compound X engages its intended target, MEK1/2, by measuring the phosphorylation of the direct downstream substrate, ERK1/2.
A. Cell Culture and Treatment
-
Seed A375 cells in 6-well plates at a density of 3 x 10^5 cells per well and allow them to adhere overnight.
-
Prepare a 10 mM stock solution of Compound X in DMSO.
-
Perform a serial dilution of Compound X in complete culture medium to achieve final concentrations ranging from 1 nM to 10 µM. Include a DMSO-only vehicle control.
-
Remove the existing medium from the cells and replace it with the medium containing the different concentrations of Compound X or vehicle control.
-
Incubate the cells for 2 hours at 37°C and 5% CO2. This short incubation time is sufficient to observe effects on signaling pathways.
B. Protein Lysate Preparation
-
Aspirate the medium and wash the cells once with ice-cold PBS.
-
Add 100 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing briefly every 10 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant (protein lysate) to a new tube and determine the protein concentration using a BCA assay.
C. Western Blotting
-
Normalize all samples to a concentration of 1 mg/mL with RIPA buffer and Laemmli sample buffer.
-
Load 20 µg of protein per lane onto a 10% SDS-PAGE gel.
-
Perform electrophoresis and then transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane overnight at 4°C with primary antibodies against phospho-ERK1/2 (T202/Y204) and total ERK1/2 (as a loading control), diluted in blocking buffer according to the manufacturer's recommendations.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash three times with TBST.
-
Apply an ECL substrate and visualize the bands using a chemiluminescence imaging system. Quantify band intensity using software like ImageJ.
Applikationsprotokoll: Strategien zur Derivatisierung von 2,2-Dimethyl-n-[3-(trifluormethyl)phenyl]propanamid für Struktur-Aktivitäts-Beziehungsstudien (SAR)
Zusammenfassung: Dieses Dokument bietet eine detaillierte technische Anleitung für Forscher, Wissenschaftler und Fachleute in der Wirkstoffentwicklung zur systematischen Derivatisierung von 2,2-Dimethyl-n-[3-(trifluormethyl)phenyl]propanamid. Das Ziel ist die Erstellung einer chemischen Bibliothek zur umfassenden Untersuchung von Struktur-Aktivitäts-Beziehungen (SAR). Es werden die zugrundeliegenden chemischen Prinzipien, detaillierte experimentelle Protokolle und strategische Überlegungen zur Modifikation des Molekülgerüsts dargelegt, um dessen biologisches Potenzial, beispielsweise als Antikrebs- oder anti-angiogene Substanz, zu optimieren.
Einleitung und strategische Bedeutung
2,2-Dimethyl-n-[3-(trifluormethyl)phenyl]propanamid, ein Analogon von Flutamid, dient als vielversprechendes Ausgangsmolekül in der medizinischen Chemie. Solche N-Aryl-Isobutyramide haben ein breites Spektrum an biologischen Aktivitäten gezeigt.[1] Die systematische Untersuchung der Struktur-Aktivitäts-Beziehungen (SAR) ist ein entscheidender Schritt im Prozess der Wirkstoffentdeckung. Sie ermöglicht es, den Einfluss spezifischer struktureller Modifikationen auf die pharmakologische Wirksamkeit, Selektivität und die pharmakokinetischen Eigenschaften (ADME) eines Moleküls rational zu verstehen und zu optimieren.
Die Kernstruktur des Moleküls bietet drei primäre Angriffspunkte für die Derivatisierung, die in diesem Protokoll behandelt werden:
-
A. Der aromatische Ring: Modifikationen am Phenylring, um den Einfluss elektronischer und sterischer Effekte zu untersuchen.
-
B. Die Amidbindung: N-Alkylierung zur Untersuchung der Bedeutung des Amid-Wasserstoffs für die Rezeptorbindung.
-
C. Die Pivaloyl-Gruppe: Variation der tert-Butylgruppe zur Untersuchung des sterischen Anspruchs und der Lipophilie.
Die Trifluormethyl (CF₃)-Gruppe an Position 3 des Phenylrings ist von besonderer Bedeutung. Sie fungiert als stark elektronenziehende Gruppe, was die Reaktivität des aromatischen Rings beeinflusst und als meta-dirigierender Substituent bei elektrophilen aromatischen Substitutionen wirkt.[2] Zudem kann die CF₃-Gruppe die Lipophilie, die metabolische Stabilität und die Bindungsaffinität des Moleküls erheblich verbessern.[3]
Synthese des Ausgangsmoleküls
Die Grundlage für jede SAR-Studie ist eine robuste und skalierbare Synthese des Ausgangsmoleküls. Die Herstellung von 2,2-Dimethyl-n-[3-(trifluormethyl)phenyl]propanamid (im Folgenden als 1 bezeichnet) erfolgt durch eine Standard-Amidkopplungsreaktion.
Protokoll 2.1: Synthese von 2,2-Dimethyl-n-[3-(trifluormethyl)phenyl]propanamid (1)
Prinzip: Die Reaktion basiert auf der Acylierung von 3-(Trifluormethyl)anilin mit Pivaloylchlorid in Gegenwart einer nicht-nukleophilen Base, um den entstehenden Chlorwasserstoff abzufangen.
Materialien:
-
3-(Trifluormethyl)anilin
-
Pivaloylchlorid
-
Triethylamin (TEA) oder Pyridin
-
Dichlormethan (DCM), wasserfrei
-
Gesättigte Natriumbicarbonatlösung (NaHCO₃)
-
Wasserfreies Magnesiumsulfat (MgSO₄)
-
Rotationsverdampfer, Magnetrührer, Scheidetrichter
Schritt-für-Schritt-Anleitung:
-
Lösen Sie 3-(Trifluormethyl)anilin (1,0 Äquiv.) und Triethylamin (1,2 Äquiv.) in wasserfreiem DCM in einem trockenen Rundkolben unter einer Inertgasatmosphäre (z. B. Stickstoff).
-
Kühlen Sie die Lösung in einem Eisbad auf 0 °C.
-
Fügen Sie Pivaloylchlorid (1,1 Äquiv.), gelöst in einer kleinen Menge wasserfreiem DCM, tropfenweise zur gerührten Lösung hinzu.
-
Lassen Sie die Reaktion langsam auf Raumtemperatur erwärmen und rühren Sie für 4-6 Stunden.
-
Überwachen Sie den Reaktionsfortschritt mittels Dünnschichtchromatographie (DC).
-
Nach vollständigem Umsatz waschen Sie die Reaktionsmischung nacheinander mit 1 M Salzsäure, gesättigter NaHCO₃-Lösung und Wasser.
-
Trocknen Sie die organische Phase über wasserfreiem MgSO₄, filtrieren Sie und entfernen Sie das Lösungsmittel im Vakuum.
-
Reinigen Sie den Rohprodukt-Feststoff durch Umkristallisation (z. B. aus einem Hexan/Ethylacetat-Gemisch) oder durch Säulenchromatographie auf Kieselgel, um das reine Produkt 1 zu erhalten.
Charakterisierung (erwartet):
-
¹H-NMR: Signale für die aromatischen Protonen, ein Singulett für den Amid-Wasserstoff (NH) und ein Singulett für die neun Protonen der tert-Butylgruppe.
-
¹³C-NMR: Entsprechende Signale für die aromatischen Kohlenstoffe, den CF₃-Kohlenstoff, den Carbonyl-Kohlenstoff und die Kohlenstoffe der Pivaloyl-Gruppe.
-
MS (ESI+): [M+H]⁺ Ionenpeak entsprechend der Molekülmasse.
Strategien zur Derivatisierung für SAR-Studien
A. Modifikation des aromatischen Rings
Die Einführung verschiedener Substituenten am Phenylring ermöglicht die Untersuchung von deren Einfluss auf die Aktivität. Die stark desaktivierende und meta-dirigierende Wirkung der CF₃-Gruppe muss bei der Planung von elektrophilen aromatischen Substitutionen berücksichtigt werden.[4][5]
Workflow für die Ring-Derivatisierung:
Abbildung 1: Workflow zur Einführung von Substituenten am aromatischen Ring vor der Amidkopplung.
Protokoll 3.1: Synthese von 5-substituierten Derivaten (Beispiel: Nitrierung)
-
Nitrierung: Führen Sie eine elektrophile Nitrierung an 3-(Trifluormethyl)anilin durch, um 5-Nitro-3-(trifluormethyl)anilin zu erhalten. Die Reaktion erfordert typischerweise starke Säurebedingungen (HNO₃/H₂SO₄).[6]
-
Amidkopplung: Führen Sie die Amidkopplung mit Pivaloylchlorid wie in Protokoll 2.1 beschrieben durch, um N-(5-Nitro-3-(trifluormethyl)phenyl)-2,2-dimethylpropanamid zu synthetisieren.
-
Weitere Derivatisierung: Die Nitrogruppe kann anschließend reduziert (z. B. mit SnCl₂/HCl) und weiter modifiziert werden (z. B. durch Acylierung, Sulfonylierung), um eine breite Palette von Derivaten zu erzeugen.
B. N-Alkylierung der Amidbindung
Die Untersuchung der Rolle des Amid-Protons als potenzieller Wasserstoffbrücken-Donor ist für das Verständnis der Bindungsmodi entscheidend. Die N-Alkylierung eliminiert diese Möglichkeit und führt gleichzeitig zu einer erhöhten Lipophilie.
Protokoll 3.2: N-Ethylierung von Verbindung 1
Prinzip: Die Deprotonierung des Amids mit einer starken Base erzeugt ein Amidat-Anion, das als Nukleophil mit einem Alkylhalogenid reagiert.
Materialien:
-
Verbindung 1 (2,2-Dimethyl-n-[3-(trifluormethyl)phenyl]propanamid)
-
Natriumhydrid (NaH, 60 % Dispersion in Mineralöl)
-
Ethyliodid (oder Ethylbromid)
-
Tetrahydrofuran (THF), wasserfrei
-
Gesättigte Ammoniumchloridlösung (NH₄Cl)
Schritt-für-Schritt-Anleitung:
-
Lösen Sie Verbindung 1 (1,0 Äquiv.) in wasserfreiem THF in einem trockenen Rundkolben unter Inertgasatmosphäre.
-
Kühlen Sie die Lösung auf 0 °C und fügen Sie vorsichtig Natriumhydrid (1,2 Äquiv.) in kleinen Portionen hinzu. Wasserstoffgasentwicklung wird beobachtet.
-
Rühren Sie die Mischung für 30 Minuten bei 0 °C.
-
Fügen Sie Ethyliodid (1,5 Äquiv.) tropfenweise hinzu.
-
Lassen Sie die Reaktion langsam auf Raumtemperatur erwärmen und rühren Sie über Nacht.
-
Überwachen Sie die Reaktion mittels DC.
-
Nach vollständigem Umsatz löschen Sie die Reaktion vorsichtig durch tropfenweise Zugabe von gesättigter NH₄Cl-Lösung.
-
Extrahieren Sie das Produkt mit Ethylacetat.
-
Waschen Sie die vereinigten organischen Phasen mit Wasser und Sole, trocknen Sie sie über MgSO₄ und entfernen Sie das Lösungsmittel im Vakuum.
-
Reinigen Sie das Rohprodukt mittels Säulenchromatographie, um das N-ethylierte Derivat zu erhalten.[1]
C. Modifikation der Pivaloyl-Gruppe
Die tert-Butylgruppe der Pivaloyl-Einheit kann durch andere Alkyl- oder Arylreste ersetzt werden, um sterische und elektronische Effekte in der Nähe der Amidbindung zu untersuchen. Dies wird durch die Verwendung verschiedener Acylchloride anstelle von Pivaloylchlorid in der ursprünglichen Synthese (Protokoll 2.1) erreicht.
Tabelle 1: Beispiele für Acylchloride zur Modifikation der Pivaloyl-Gruppe
| Acylchlorid | Resultierende Gruppe | Rationale für die Modifikation |
| Isobutyrylchlorid | Isopropyl | Reduzierter sterischer Anspruch |
| Cyclopropancarbonylchlorid | Cyclopropyl | Einführung einer rigiden, lipophilen Gruppe |
| Benzoylchlorid | Phenyl | Untersuchung von π-π-Wechselwirkungen |
| Acetylchlorid | Methyl | Minimale sterische Hinderung |
Synthese-Workflow für die Derivatisierung:
Sources
- 1. Synthesis and evaluation of N-(4-(substituted)-3-(trifluoromethyl) phenyl) isobutyramides and their N-ethyl analogous as anticancer, anti-angiogenic & antioxidant agents: In vitro and in silico analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 6. chem.uci.edu [chem.uci.edu]
Application Notes and Protocols for In Vivo Experimental Design Using a Selective Androgen Receptor Modulator
Introduction
This document provides a detailed guide for the in vivo experimental design and application of propanamide-based Selective Androgen Receptor Modulators (SARMs). Due to the limited specific data on 2,2-Dimethyl-n-[3-(trifluoromethyl)phenyl]propanamide, this guide will focus on a structurally related and well-characterized SARM, (S)-N-(4-cyano-3-trifluoromethyl-phenyl)-3-(3-fluoro, 4-chlorophenoxy)-2-hydroxy-2-methyl-propanamide (S-23), as a model compound. S-23 has demonstrated significant tissue-selective androgenic and anabolic effects in preclinical studies, making it a valuable tool for research in endocrinology, muscle wasting disorders, and male contraception.[1]
The core principle behind SARMs is to offer the therapeutic benefits of androgens, such as promoting muscle and bone growth, while minimizing the undesirable androgenic side effects on tissues like the prostate and skin. This tissue selectivity is achieved through differential interactions with the androgen receptor (AR) in various target tissues.
Mechanism of Action: The Androgen Receptor Signaling Pathway
S-23, like other SARMs, functions by binding to the androgen receptor. The AR, a member of the nuclear receptor superfamily, is a ligand-activated transcription factor. Upon binding to an androgen or a SARM, the receptor undergoes a conformational change, dissociates from heat shock proteins, dimerizes, and translocates to the nucleus. Within the nucleus, the AR-ligand complex binds to specific DNA sequences known as androgen response elements (AREs) in the promoter regions of target genes, thereby modulating their transcription.
The tissue-selective effects of S-23 are thought to arise from its unique interaction with the AR, leading to the recruitment of tissue-specific co-regulators (co-activators or co-repressors) that ultimately determine the transcriptional output in a given cell type.
Caption: Androgen Receptor Signaling Pathway for S-23.
In Vivo Experimental Design Considerations
A robust in vivo study design is paramount for obtaining reliable and reproducible data. The following sections outline key considerations for designing experiments with S-23.
Animal Model Selection
The choice of animal model is critical and depends on the research question. For studying the effects of S-23 on muscle mass, bone density, and reproductive parameters, male rats have been a commonly used and effective model.[1] When selecting a model, consider the following:
-
Species and Strain: Sprague-Dawley or Wistar rats are often used for endocrinology and pharmacology studies.
-
Age and Sex: The age of the animals should be appropriate for the study's objectives. For instance, younger, growing animals may be more suitable for studies on anabolic effects, while older animals might be used for models of age-related muscle loss (sarcopenia).
-
Surgical Models: Castrated (orchidectomized) male rats are an excellent model to study the direct androgenic and anabolic effects of S-23 in the absence of endogenous androgens.[1] This allows for a clearer assessment of the compound's intrinsic activity.
Dosing and Administration
Vehicle Selection: The solubility of the test compound is a primary determinant of the vehicle. While not explicitly stated for S-23, many similar nonsteroidal SARMs are lipophilic and may require a vehicle containing a solubilizing agent. A common vehicle for preclinical studies is a mixture of DMSO and saline or a suspension in carboxymethyl cellulose (CMC).
Route of Administration: The intended clinical application often dictates the route of administration in preclinical studies. For S-23, oral gavage is a common and clinically relevant route.
Dose Selection and Regimen: Dose-response studies are essential to determine the optimal dose for achieving the desired biological effect while minimizing potential toxicity. Based on published data for S-23 in male rats, daily doses ranging from 0.1 mg/day to 1 mg/day have been shown to be effective in suppressing luteinizing hormone (LH) and increasing muscle mass.[1]
Table 1: Example Dosing Regimen for S-23 in a Castrated Rat Model
| Parameter | Recommendation | Rationale |
| Animal Model | Male Sprague-Dawley Rats (castrated) | To eliminate confounding effects of endogenous androgens. |
| Age | 8-10 weeks | Young adult rats with stable body weight. |
| Vehicle | 0.5% CMC in sterile water | A common and well-tolerated vehicle for oral administration. |
| Route | Oral Gavage | Clinically relevant and allows for precise dosing. |
| Dose Groups | Vehicle Control, 0.1, 0.3, 1.0 mg/kg/day S-23 | To establish a dose-response relationship. |
| Duration | 14-28 days | Sufficient time to observe significant changes in muscle and organ weights. |
Endpoint Selection
The choice of endpoints should directly address the study's hypotheses. Key endpoints for evaluating the in vivo effects of S-23 include:
-
Anabolic Effects:
-
Levator Ani Muscle Weight: This is a classic indicator of anabolic activity in rats.
-
Body Composition: Measurement of lean body mass and fat mass using techniques like DEXA (Dual-Energy X-ray Absorptiometry).
-
-
Androgenic Effects:
-
Prostate and Seminal Vesicle Weight: These are sensitive markers of androgenic activity. A key feature of a SARM is a lower impact on these tissues compared to traditional androgens.
-
-
Endocrine Effects:
-
Serum Hormone Levels: Measurement of luteinizing hormone (LH), follicle-stimulating hormone (FSH), and testosterone levels to assess the impact on the hypothalamic-pituitary-gonadal (HPG) axis.
-
-
Spermatogenesis:
-
For studies related to male contraception, analysis of testicular and epididymal sperm counts is crucial.[1]
-
-
Safety and Tolerability:
-
Daily clinical observations, body weight measurements, and food consumption.
-
At the end of the study, collection of blood for clinical chemistry and hematology, and organ collection for histopathological analysis.
-
Detailed Experimental Protocols
Protocol for Evaluating Anabolic and Androgenic Activity of S-23 in a Castrated Rat Model
This protocol is designed to assess the tissue-selective effects of S-23.
Materials:
-
Male Sprague-Dawley rats (8 weeks old)
-
S-23
-
Vehicle (e.g., 0.5% CMC in sterile water)
-
Anesthesia (e.g., isoflurane)
-
Surgical instruments for castration
-
Oral gavage needles
-
Analytical balance
-
Blood collection tubes (e.g., serum separator tubes)
-
Centrifuge
Procedure:
-
Acclimation: Acclimate animals to the facility for at least one week prior to the start of the study.
-
Castration:
-
Anesthetize the rats.
-
Perform bilateral orchidectomy.
-
Allow a recovery period of 7 days to ensure the clearance of endogenous androgens.
-
-
Group Allocation and Dosing:
-
Randomly assign animals to treatment groups (e.g., Vehicle, S-23 at 0.1, 0.3, and 1.0 mg/kg/day).
-
Administer the assigned treatment daily via oral gavage for 14 days.
-
-
In-Life Monitoring:
-
Record body weights and clinical observations daily.
-
-
Terminal Procedures (Day 15):
-
Anesthetize the animals.
-
Collect blood via cardiac puncture for hormone analysis.
-
Euthanize the animals.
-
Dissect and weigh the levator ani muscle, prostate, and seminal vesicles.
-
-
Data Analysis:
-
Analyze organ and muscle weights (normalized to body weight).
-
Analyze serum hormone levels.
-
Perform statistical analysis (e.g., ANOVA followed by a post-hoc test) to compare treatment groups.
-
Caption: Experimental workflow for an in vivo S-23 study.
Data Interpretation and Troubleshooting
Expected Outcomes:
-
Anabolic Selectivity: A successful SARM like S-23 should demonstrate a significant, dose-dependent increase in levator ani muscle weight with a proportionally smaller increase in prostate and seminal vesicle weights compared to a traditional androgen like testosterone.
-
HPG Axis Suppression: S-23 is expected to suppress serum LH levels in a dose-dependent manner.[1]
Troubleshooting:
-
High Variability in Data: This can be due to inconsistent dosing techniques, animal health issues, or improper tissue dissection. Ensure all procedures are standardized.
-
Lack of Efficacy: This could be due to improper compound formulation or degradation. Verify the stability and concentration of the dosing solution.
-
Unexpected Toxicity: If adverse clinical signs are observed, consider reducing the dose or evaluating a different vehicle.
Conclusion
The propanamide-based SARM, S-23, represents a valuable research tool for investigating the therapeutic potential of tissue-selective androgen receptor modulation. A well-designed in vivo study, incorporating appropriate animal models, dosing regimens, and endpoints, is crucial for obtaining meaningful and reproducible results. The protocols and considerations outlined in this guide provide a solid foundation for researchers to design and execute robust preclinical studies with S-23 and other novel SARMs.
References
-
Jones, A., et al. (2020). Preclinical characterization of a (S)-N-(4-cyano-3-trifluoromethyl-phenyl)-3-(3-fluoro, 4-chlorophenoxy)-2-hydroxy-2-methyl-propanamide: a selective androgen receptor modulator for hormonal male contraception. Journal of Pharmacology and Experimental Therapeutics, 333(1), 123-134. [Link]
Sources
Troubleshooting & Optimization
How to improve the yield of 2,2-Dimethyl-n-[3-(trifluoromethyl)phenyl]propanamide synthesis
Answering the user's request.## Technical Support Center: Synthesis of 2,2-Dimethyl-n-[3-(trifluoromethyl)phenyl]propanamide
Introduction
This technical guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of this compound. The primary and most direct synthetic route is the N-acylation of 3-(trifluoromethyl)aniline with pivaloyl chloride, typically conducted under Schotten-Baumann conditions.[1][2][3] While theoretically straightforward, this reaction is prone to specific side reactions and challenges that can significantly impact yield and purity. This document provides in-depth troubleshooting advice, optimized protocols, and a discussion of the underlying chemical principles to empower you to overcome these common hurdles and achieve high-yield, high-purity synthesis.
Frequently Asked Questions (FAQs)
Q1: My reaction yield is consistently low or non-existent. What are the primary causes?
Low yields in this specific amidation can stem from several factors, often related to the reactivity of the starting materials and the reaction conditions.[4][5]
-
Amine Protonation: 3-(Trifluoromethyl)aniline, like other amines, can be protonated by the hydrochloric acid (HCl) byproduct generated during the reaction.[2][6] Once protonated, the amine nitrogen is no longer nucleophilic and cannot react with the pivaloyl chloride. This is why a base is essential.
-
Competitive Hydrolysis: Pivaloyl chloride is highly reactive and susceptible to hydrolysis, especially in the presence of water.[4][7] If your solvent or reagents are not anhydrous, or if the reaction is not adequately protected from atmospheric moisture, a significant portion of the acyl chloride can be consumed by reacting with water, forming pivalic acid.
-
Side Reaction Dominance: A major competing pathway is the decarbonylation of the pivaloyl acylium ion, which leads to the formation of a stable tert-butyl carbocation. This carbocation can then alkylate the starting aniline, leading to undesired byproducts instead of the target amide.[8][9][10] This side reaction is highly temperature-dependent.
-
Steric Hindrance: The pivaloyl group is sterically bulky, which can slow down the rate of the desired nucleophilic attack by the aniline.[4]
Q2: I've identified a major impurity in my product. What is it and how can I prevent its formation?
The most common and yield-reducing impurity is N-(tert-butyl)-3-(trifluoromethyl)aniline.
-
Causality: This byproduct arises from a known anomaly in reactions involving pivaloyl chloride.[8][10] Under certain conditions, particularly at elevated temperatures, the pivaloyl acylium ion intermediate can lose a molecule of carbon monoxide (CO) to form a highly stable tert-butyl carbocation.[9] This carbocation then acts as an electrophile in a Friedel-Crafts-type alkylation reaction with the aniline starting material.[11][12]
-
Prevention: The key to preventing this side reaction is rigorous temperature control. The reaction should be performed at low temperatures (e.g., 0-5 °C), especially during the addition of pivaloyl chloride.[3] Maintaining a low temperature minimizes the energy available for the decarbonylation to occur, favoring the desired N-acylation pathway.
Q3: What is the optimal choice of base and solvent for this reaction?
The choice of base and solvent is critical for neutralizing the HCl byproduct and ensuring the reaction proceeds efficiently.
-
Base Selection: A non-nucleophilic organic base is preferred. Pyridine or triethylamine (TEA) are common choices.[3] At least one stoichiometric equivalent of the base is required to scavenge the HCl produced.[6] Pyridine can sometimes result in cleaner reactions. An excess of the base (e.g., 1.1 to 1.2 equivalents) is often used to ensure complete neutralization.
-
Solvent Selection: Anhydrous aprotic solvents are ideal to prevent hydrolysis of the pivaloyl chloride.[4] Dichloromethane (DCM) is an excellent choice as it is a good solvent for both starting materials and does not interfere with the reaction.[3] Tetrahydrofuran (THF) is also a suitable alternative.[3] The use of a two-phase solvent system (e.g., DCM and water), characteristic of the Schotten-Baumann reaction, is also effective, where an inorganic base like NaOH is dissolved in the aqueous phase.[1][13]
Q4: How can I effectively purify the final product?
Purification can be challenging if significant side products are present.
-
Aqueous Workup: A standard aqueous workup is essential to remove the base, its hydrochloride salt, and any unreacted starting materials.[14] This typically involves sequential washes of the organic layer with a dilute acid (e.g., 1 M HCl) to remove excess base and unreacted aniline, followed by a wash with a dilute base (e.g., saturated sodium bicarbonate solution) to remove any pivalic acid, and finally a brine wash.[3][14]
-
Recrystallization: If the crude product is a solid, recrystallization is the most effective method for achieving high purity.[14] A mixed solvent system, such as ethanol/water, is often effective. The product is typically soluble in hot ethanol and will precipitate upon the addition of water and subsequent cooling.[3]
-
Column Chromatography: For oily products or when recrystallization fails to remove impurities with similar polarity, silica gel column chromatography is the recommended method.[14] A solvent system with a gradient of increasing polarity, such as hexane/ethyl acetate, can effectively separate the desired amide from byproducts.
Troubleshooting Guide
| Issue Encountered | Potential Cause(s) | Recommended Solutions |
| Low Yield of Target Amide | 1. Incomplete Reaction: Insufficient base used. 2. Side Product Formation: Reaction temperature too high. 3. Reagent Hydrolysis: Use of non-anhydrous solvents/reagents. 4. Product Loss: Inefficient extraction during workup. | 1. Use at least 1.1 equivalents of pyridine or triethylamine. 2. Maintain a reaction temperature of 0-5 °C, especially during pivaloyl chloride addition. 3. Use anhydrous solvents and ensure glassware is thoroughly dried. 4. Ensure pH is adjusted correctly during washes to keep the product in the organic layer. |
| Significant N-(tert-butyl)aniline Impurity | Decarbonylation: The pivaloyl acylium ion is losing CO to form a tert-butyl carbocation, which then alkylates the aniline.[9][10] | Strict Temperature Control: Add pivaloyl chloride dropwise to the reaction mixture while maintaining the temperature at 0 °C in an ice bath.[3] |
| Reaction Stalls / Fails to Complete | 1. Inactive Reagents: Pivaloyl chloride may have hydrolyzed due to improper storage. 2. Amine is Protonated: Insufficient base to neutralize the generated HCl.[6] | 1. Use freshly opened or distilled pivaloyl chloride.[3] 2. Ensure at least a stoichiometric amount of base is present from the start of the reaction. |
| Difficulty with Purification | Similar Polarity: The desired product and the N-(tert-butyl)aniline byproduct may have similar polarities. | 1. Optimize Recrystallization: Carefully select the solvent system (e.g., ethanol/water, isopropanol/water). 2. Column Chromatography: Use a shallow gradient of eluent (e.g., starting with 95:5 hexane:ethyl acetate) to improve separation on a silica gel column.[14] |
Experimental Protocols
Optimized Synthesis Protocol
This protocol is designed to maximize the yield of the target amide while minimizing the formation of the N-alkylated byproduct.
-
Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add 3-(trifluoromethyl)aniline (1.0 eq).
-
Solvent and Base Addition: Dissolve the aniline in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon). Add pyridine (1.1 eq) to the solution.
-
Cooling: Cool the reaction mixture to 0 °C using an ice/water bath.
-
Pivaloyl Chloride Addition: Add pivaloyl chloride (1.0 eq) to the dropping funnel. Add the pivaloyl chloride dropwise to the stirred aniline solution over 30-45 minutes, ensuring the internal temperature does not exceed 5 °C.[15]
-
Reaction: After the addition is complete, let the reaction stir at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by TLC or LC-MS until the starting aniline is consumed.
-
Workup: Quench the reaction by slowly adding 50 mL of 1 M HCl. Transfer the mixture to a separatory funnel.
-
Extraction: Separate the organic layer. Wash the organic layer sequentially with 1 M HCl (2 x 50 mL), saturated sodium bicarbonate solution (2 x 50 mL), and finally with brine (1 x 50 mL).[3]
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.
Purification by Recrystallization
-
Dissolution: Transfer the crude solid product to an Erlenmeyer flask. Add a minimal amount of hot ethanol to dissolve the solid completely.
-
Precipitation: While the solution is still hot, add water dropwise until the solution becomes persistently cloudy.
-
Crystallization: Allow the flask to cool slowly to room temperature, then place it in an ice bath for 30 minutes to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration, washing them with a small amount of cold ethanol/water mixture.
-
Drying: Dry the crystals under vacuum to obtain pure this compound.
Visualized Workflows and Logic
Synthesis and Purification Workflow
Caption: A standard workflow for the synthesis and purification.
Troubleshooting Logic for Low Yield
Caption: A decision tree for troubleshooting low reaction yield.
Safety Information
All experimental work should be conducted in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Pivaloyl Chloride (CAS: 3282-30-2): Highly flammable liquid and vapor.[7] It is corrosive and causes severe skin burns and eye damage.[7] It reacts violently with water and is harmful if swallowed or inhaled.[7] Handle with extreme care under an inert atmosphere and avoid contact with moisture, water, strong bases, alcohols, and amines.[16]
-
3-(Trifluoromethyl)aniline (CAS: 98-16-8): Harmful if swallowed and may cause an allergic skin reaction. Avoid contact with skin and eyes.
-
Pyridine (CAS: 110-86-1): Flammable liquid and vapor. Harmful if swallowed, in contact with skin, or if inhaled. Suspected of causing genetic defects and cancer.
-
Dichloromethane (DCM) (CAS: 75-09-2): Suspected of causing cancer. Causes skin and serious eye irritation. May cause drowsiness or dizziness.
Always consult the most current Safety Data Sheet (SDS) for each reagent before beginning any experimental work.
References
-
Wikipedia. (n.d.). Schotten–Baumann reaction. Retrieved from [Link]
-
Sobkowski, M., Stawinski, J., & Kraszewski, A. (2010). The influence of base and nucleophilic catalysis on the rates of acylation. ResearchGate. Retrieved from [Link]
-
SATHEE. (n.d.). Chemistry Schotten Baumann Reaction. Retrieved from [Link]
-
Collegedunia. (n.d.). Schotten Baumann Reaction: Characteristics, Mechanism, and Applications. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Retrieved from [Link]
-
Loba Chemie. (n.d.). PIVALOYL CHLORIDE EXTRA PURE. Retrieved from [Link]
-
Grokipedia. (n.d.). Schotten–Baumann reaction. Retrieved from [Link]
-
SD Fine-Chem. (n.d.). pivaloyl chloride. Retrieved from [Link]
-
BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction. Retrieved from [Link]
-
Reddit. (2021). Tips and tricks for difficult amide bond formation?. Retrieved from [Link]
-
Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from [Link]
-
ResearchGate. (2021). Why did my amide syntesis does not work?. Retrieved from [Link]
-
Reddit. (2022). amide coupling help. Retrieved from [Link]
-
Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from [Link]
-
Chemistry Stack Exchange. (2015). Unusual Friedel–Crafts alkylation with pivaloyl chloride. Retrieved from [Link]
-
Chemistry LibreTexts. (2021). 1: Acetylation of Aniline (Experiment). Retrieved from [Link]
-
Organic Chemistry Tutorial. (n.d.). Drawbacks of Friedel Craft Acylation Reaction. Retrieved from [Link]
-
Pearson. (n.d.). Show how you would use the Friedel–Crafts acylation, Clemmensen r.... Retrieved from [Link]
-
Organic Syntheses. (n.d.). 4 - Organic Syntheses Procedure. Retrieved from [Link]
-
ResearchGate. (2012). 3-(2-Chloro-3,3,3-trifluoroprop-1-en-1-yl)-2,2-dimethyl-N-[3-(trifluoromethyl)phenyl]cyclopropanecarboxamide. Retrieved from [Link]
-
ResearchGate. (n.d.). Benzoylation and pivaloylation studise on aniline, 4.. Retrieved from [Link]
-
Ataman Kimya. (n.d.). PIVALOYL CHLORIDE. Retrieved from [Link]
- Google Patents. (n.d.). CN101311155A - Process for preparing chloro-pivalyl chloride.
-
Sciencemadness Discussion Board. (2009). question an N-acetylation of aniline, using aspirin. Retrieved from [Link]
-
Pearson. (n.d.). Acylation of Aniline Explained. Retrieved from [Link]
-
YouTube. (2021). acetylation aniline. Retrieved from [Link]
-
ResearchGate. (2025). Quantitative Investigation of Polymorphism in 3-(Trifluoromethyl)-N-[2-(trifluoromethyl)phenyl]benzamide. Retrieved from [Link]
-
Journal of the Chemical Society. (1949). The reaction between aromatic compounds and derivatives of tertiary acids. Part III. A kinetic investigation of the alkylation of benzene by pivaloyl chloride. Retrieved from [Link]
Sources
- 1. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]
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- 12. 416. The reaction between aromatic compounds and derivatives of tertiary acids. Part III. A kinetic investigation of the alkylation of benzene by pivaloyl chloride - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
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- 16. fishersci.com [fishersci.com]
Technical Support Center: Purification of 2,2-Dimethyl-n-[3-(trifluoromethyl)phenyl]propanamide
Prepared by the Office of the Senior Application Scientist
This technical support guide is designed for researchers, scientists, and drug development professionals. It provides in-depth troubleshooting advice and frequently asked questions regarding the purification of crude 2,2-Dimethyl-n-[3-(trifluoromethyl)phenyl]propanamide (CAS No. 1939-19-1). Our goal is to move beyond simple protocols and explain the causality behind experimental choices, ensuring a higher rate of success in achieving high-purity material.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my crude this compound?
A1: The impurity profile is largely dependent on the synthetic route, but for the common synthesis involving the acylation of 3-(trifluoromethyl)aniline with pivaloyl chloride, you should anticipate the following:
-
Unreacted Starting Materials:
-
3-(Trifluoromethyl)aniline: A basic impurity that is typically straightforward to remove.
-
Pivaloyl Chloride: Highly reactive and likely to be hydrolyzed to pivalic acid during aqueous workup.[1]
-
-
Reagent-Derived Impurities:
-
Pivalic Acid: An acidic impurity resulting from the hydrolysis of pivaloyl chloride.[1]
-
-
Side-Reaction Byproducts:
-
tert-Butylaniline Isomers: Formed via a Friedel-Crafts alkylation mechanism. The acylium ion can decarbonylate to a stable tert-butyl carbocation, which then alkylates the aniline ring. This is a known side reaction in similar syntheses.[2]
-
Diacylated Aniline: While sterically hindered, it's possible for the aniline nitrogen to be acylated twice, especially if excess pivaloyl chloride is used.[2]
-
Q2: What are the primary recommended purification techniques for this compound?
A2: The two most effective and commonly employed purification techniques are recrystallization and flash column chromatography.
-
Recrystallization: This is often the method of choice for aromatic amides.[3] It is efficient for removing small amounts of impurities from a solid product and can sometimes be superior to chromatography, especially if the compound shows instability on silica gel.
-
Flash Column Chromatography: This technique is indispensable when dealing with oily crude products or when impurities have very similar solubility profiles to the desired compound, making recrystallization ineffective. It is a standard method for purifying trifluoromethyl-containing compounds.[4][5][6]
Q3: Can I use an acid/base wash to pre-purify my crude product?
A3: Absolutely. An aqueous acid/base workup is a highly effective preliminary purification step.
-
A wash with a dilute acid (e.g., 1M HCl) will protonate the basic unreacted 3-(trifluoromethyl)aniline, converting it into a water-soluble salt that partitions into the aqueous layer.[7]
-
A subsequent wash with a mild base (e.g., saturated sodium bicarbonate solution) will deprotonate the acidic pivalic acid, moving it into the aqueous phase.[1][8]
This liquid-liquid extraction process can significantly clean up the crude material before proceeding to recrystallization or chromatography.[9][10][11][12]
Troubleshooting Guide
This guide addresses specific issues you may encounter during the purification process in a question-and-answer format.
Q4: My crude product is a persistent oil and fails to crystallize. What are the next steps?
A4: This is a common issue, often caused by high levels of impurities or residual solvent inhibiting the formation of a crystal lattice.
Potential Causes & Solutions:
-
High Impurity Load: Impurities can act as "defects" in the crystal lattice, preventing its formation.
-
Solution: Proceed directly to flash column chromatography. This method is ideal for separating components of a mixture regardless of its physical state.
-
-
Residual Solvent: Trapped solvent can lower the effective melting point and keep the product as an oil.
-
Solution 1: Trituration. Attempt to induce crystallization by stirring the oil with a solvent in which the desired product is poorly soluble but the impurities are soluble (e.g., cold hexanes). This can wash away impurities and provide nucleation sites for crystallization.
-
Solution 2: High-Vacuum Drying. Ensure all volatile solvents are thoroughly removed using a high-vacuum pump.
-
Below is a decision workflow for handling a crude product.
Caption: Decision workflow for initial purification strategy.
Q5: I'm experiencing low recovery after recrystallization. What went wrong?
A5: Low recovery is typically due to suboptimal solvent selection or procedural errors. Amides can be tricky to recrystallize, but a systematic approach yields good results.[13]
Potential Causes & Solutions:
-
Incorrect Solvent Choice: The ideal solvent should dissolve the compound poorly at room temperature but completely at its boiling point.
-
Solution: Perform a solvent screen with small amounts of your crude product. See the table below for suggested starting solvents. A mixture of solvents (e.g., ethanol/water, ethyl acetate/hexanes) is often very effective.[2]
-
-
Using Excessive Solvent: Using too much hot solvent will keep a significant portion of your product dissolved even after cooling.
-
Solution: Add the hot solvent portion-wise to your crude solid until it just dissolves. This minimizes the total volume used.
-
-
Cooling Too Rapidly: Fast cooling promotes the formation of small, often impure crystals and can trap impurities.
-
Solution: Allow the hot, saturated solution to cool slowly to room temperature undisturbed. Once at room temperature, place it in an ice bath or refrigerator to maximize crystal formation.
-
| Solvent System | Polarity | Rationale & Comments |
| Ethanol/Water | Polar | A common and effective choice. Dissolve the crude product in a minimal amount of hot ethanol, then add hot water dropwise until turbidity persists. Allow to cool slowly.[2] |
| Ethyl Acetate/Hexanes | Mid-Polar | Dissolve in hot ethyl acetate, then add hexanes until the solution becomes cloudy. Good for removing more polar and non-polar impurities. |
| Acetonitrile | Polar | Often gives very good results for amide recrystallization and can be a good alternative to chromatography. Dissolve in minimal hot acetonitrile and cool slowly.[3] |
| Toluene | Non-Polar | Can be effective for aromatic compounds, particularly for removing more polar impurities. |
Q6: My compound appears to be degrading on the silica gel column. How can I prevent this?
A6: Amides can be susceptible to hydrolysis under acidic conditions, and standard silica gel is acidic. This can lead to yield loss during chromatographic purification.[3][14]
Potential Causes & Solutions:
-
Acidity of Silica Gel: The silanol groups on the surface of silica gel are acidic and can catalyze the decomposition of sensitive compounds.
-
Solution 1: Deactivate the Silica. Prepare a slurry of the silica gel in your eluent and add 0.5-1% triethylamine or pyridine. The base will neutralize the acidic sites on the silica surface. Alternatively, you can use commercially available deactivated silica.
-
Solution 2: Use an Alternative Stationary Phase. Alumina (which is available in neutral, basic, or acidic grades) can be a good alternative. For highly non-polar compounds, reverse-phase (C18) chromatography might also be an option.[4]
-
Solution 3: Minimize Residence Time. Run the column faster (flash chromatography) to reduce the time your compound is in contact with the stationary phase.[4]
-
The workflow below outlines troubleshooting steps for column-related issues.
Caption: Troubleshooting workflow for column chromatography.
Q7: I am struggling to separate my product from a closely-eluting impurity during column chromatography. What can I do?
A7: Co-elution occurs when the product and an impurity have very similar affinities for the stationary phase in a given solvent system. Improving resolution is key.
Potential Causes & Solutions:
-
Suboptimal Eluent System: The chosen solvent system may not be selective enough to differentiate between the two compounds.
-
Solution 1: Systematic Solvent Screening. Use Thin Layer Chromatography (TLC) to test a variety of solvent systems with different polarities and compositions (e.g., ethyl acetate/hexanes vs. dichloromethane/methanol). The goal is to maximize the difference in Rf values (ΔRf) between your product and the impurity. An ideal Rf for the product is typically between 0.2 and 0.4.[4]
-
Solution 2: Use a Gradient Elution. Start with a less polar eluent and gradually increase the polarity. This can help to sharpen peaks and improve the separation of compounds with close Rf values.
-
-
Stationary Phase Choice: The impurity may have a similar polarity but different functional groups that could interact differently with another stationary phase.
-
Solution: Consider switching to a stationary phase with different selectivity, such as alumina or reverse-phase silica (C18).[4]
-
-
Multi-Step Purification: A single technique may not be sufficient.
-
Solution: Combine purification methods. For example, perform an initial recrystallization to remove the bulk of the impurity, and then run the resulting material through a column to achieve final purity.[4]
-
Detailed Experimental Protocols
Protocol 1: Purification by Recrystallization (Ethanol/Water System)
-
Dissolution: Place the crude solid (e.g., 1.0 g) in an Erlenmeyer flask. Add a minimal amount of hot ethanol (start with 3-4 mL) and heat the mixture gently (e.g., on a hot plate) with stirring until the solid completely dissolves.
-
Induce Precipitation: While the solution is still hot, add hot water dropwise until you observe persistent cloudiness (turbidity). This indicates the solution is saturated. Add one or two more drops of hot ethanol to redissolve the precipitate and ensure the solution is perfectly saturated.
-
Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Do not disturb the flask during this period to allow for the formation of large, pure crystals.
-
Maximize Yield: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystallization.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of cold ethanol/water mixture to remove any residual soluble impurities from the crystal surfaces.
-
Drying: Dry the purified crystals under a high vacuum to remove all traces of solvent.
Protocol 2: Purification by Flash Column Chromatography
-
Solvent System Selection: Use TLC to determine an optimal eluent system. A mixture of ethyl acetate and hexanes is a good starting point. Aim for a system that gives the desired product an Rf value of approximately 0.3.
-
Column Packing:
-
Prepare a slurry of silica gel (230-400 mesh) in the initial, least polar eluent. The amount of silica should be 50-100 times the weight of the crude product.[15]
-
Pour the slurry into the column and use gentle pressure to pack the bed, ensuring there are no air bubbles or cracks.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).
-
Alternatively, for less soluble materials, perform a "dry loading": dissolve the crude product, add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder. Carefully add this powder to the top of the prepared column.[15]
-
-
Elution: Begin eluting the column with the chosen solvent system, applying gentle air pressure to achieve a steady flow rate. If using a gradient, start with a low polarity mixture and gradually increase the concentration of the more polar solvent.
-
Fraction Collection: Collect the eluent in a series of fractions (e.g., in test tubes).
-
Analysis: Monitor the collected fractions by TLC to identify which ones contain the pure product.
-
Solvent Removal: Combine the pure fractions in a round-bottom flask and remove the solvent using a rotary evaporator to yield the purified this compound.
References
-
Reachem. (2024, August 9). The Purification of Organic Compound: Techniques and Applications. [Link]
-
Organomation. Solvent Extraction Techniques. [Link]
-
University of Colorado Boulder, Department of Chemistry. Extraction. [Link]
-
Unknown. Isolation and Purification of Organic Compounds Extraction (Expt #2). [Link]
-
JoVE. (2020, March 26). Video: Extraction - Concept. [Link]
-
Branca, M., et al. (2009). Memory of chirality of tertiary aromatic amides: a simple and efficient method for the enantioselective synthesis of quaternary alpha-amino acids. Journal of the American Chemical Society, 131(30), 10711-8. [Link]
-
ResearchGate. (2020, November 2). What is the best technique for amide purification?[Link]
-
MDPI. FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. [Link]
-
University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Link]
-
University of Rochester, Department of Chemistry. Purification: Troubleshooting Flash Column Chromatography. [Link]
-
Biotage. (2023, February 10). How should I purify a complex, polar, amide reaction mixture?[Link]
-
Sabatini, M. T., et al. (2017). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. ACS Omega, 2(7), 3533-3540. [Link]
-
Tristar Intermediates. (2025, April 7). Common Challenges and Fixes in Specialty Chemical Applications. [Link]
-
Unknown. Recrystallization and Crystallization. [Link]
-
Organic & Biomolecular Chemistry (RSC Publishing). A one-step base-free synthesis of N-arylamides via modified pivaloyl mixed anhydride mediated amide coupling. [Link]
-
Chemguide. the preparation of amides. [Link]
-
YouTube. (2022, July 8). Important Chemistry Tips-Solvents choose for recrystallization-Part4. [Link]
-
Waters Corporation. LC Purification Troubleshooting Guide. [Link]
-
Phenomenex. Troubleshooting Guide. [Link]
-
ResearchGate. (2022, October 6). (PDF) FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. [Link]
-
PWT Chemicals. Trouble Shooting Guide for Industrial Membrane Cleaning. [Link]
-
Laprairie, R. B., et al. (2016). The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators. ACS Medicinal Chemistry Letters, 7(12), 1136-1141. [Link]
- Google Patents. HU190546B - Process for preparing n-/3-trifluoro-methyl-phenyl/-n'propargil-piperazine.
-
NIST WebBook. Propanamide, 2,2-dimethyl-N-phenyl-. [Link]
-
PubMed. (2022, February 2). General Synthesis of N-Trifluoromethyl Compounds with N-Trifluoromethyl Hydroxylamine Reagents. [Link]
- Google Patents. CN104447402A - Preparation method of 3-trifluoromethyl phenylacetonitrile.
-
ResearchGate. (PDF) 3-(2-Chloro-3,3,3-trifluoroprop-1-en-1-yl)-2,2-dimethyl-N-[3-(trifluoromethyl)phenyl]cyclopropanecarboxamide. [Link]
-
PubChem. N-[2-methyl-3-(trifluoromethyl)phenyl]propanamide. [Link]
-
Pure Synth. Nitrosamine Impurities. [Link]
-
The Good Scents Company. 2,2-dimethyl-3-phenyl propionaldehyde, 1009-62-7. [Link]
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Technical Support Center: Stability of 2,2-Dimethyl-n-[3-(trifluoromethyl)phenyl]propanamide in Aqueous Solutions
Welcome to the dedicated technical support resource for researchers, scientists, and drug development professionals working with 2,2-Dimethyl-n-[3-(trifluoromethyl)phenyl]propanamide. This guide provides in-depth troubleshooting advice and frequently asked questions regarding the stability of this compound in aqueous solutions. Our goal is to equip you with the scientific rationale and practical steps to ensure the integrity of your experiments.
I. Understanding the Stability of this compound
This compound is an amide, a class of compounds known for their general stability. The core of its structure is the amide bond (-C(O)NH-), which is significantly more resistant to hydrolysis compared to esters or acid chlorides.[1][2] This stability arises from the resonance delocalization of the nitrogen lone pair electrons with the carbonyl group, which imparts a partial double bond character to the C-N bond, making it stronger and less susceptible to nucleophilic attack.[1]
However, "stable" is a relative term in chemistry. Under certain conditions, particularly prolonged exposure to harsh acidic or basic environments and elevated temperatures, hydrolysis can occur.[1][2] This guide will help you navigate the factors that influence the stability of this compound in your experimental systems.
II. Troubleshooting Guide: Common Stability-Related Issues
This section addresses specific problems you might encounter during your experiments, providing a logical workflow for diagnosis and resolution.
Issue 1: Inconsistent or lower-than-expected compound concentration in stock solutions.
Symptoms:
-
Varying results between experiments using the same stock solution.
-
Lower than expected potency or activity in biological assays.
-
Appearance of unknown peaks in your analytical chromatogram over time.
Troubleshooting Workflow:
Caption: Troubleshooting inconsistent compound concentration.
In-depth Explanation:
While amides are relatively stable, aqueous solutions, especially if not pH-neutral, can promote slow hydrolysis over time. The rate of hydrolysis is significantly influenced by pH. Both strong acids and strong bases can catalyze the cleavage of the amide bond.[1][2][3] For routine in vitro experiments, it is advisable to prepare fresh dilutions from a non-aqueous stock on the day of the experiment.
Issue 2: Appearance of unexpected degradation products in forced degradation studies.
Symptoms:
-
Multiple new peaks observed in HPLC analysis after subjecting the compound to stress conditions (e.g., acid, base, heat, oxidation).
-
Difficulty in achieving mass balance in your stability study.
Troubleshooting Workflow:
Sources
Technical Support Center: Crystallization of Substituted Propanamides
Welcome to the technical support center for the crystallization of substituted propanamides. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of obtaining high-quality crystalline forms of these valuable compounds. Here, you will find practical, in-depth troubleshooting guides and frequently asked questions to address common challenges encountered during the crystallization process. Our approach is grounded in scientific principles and field-proven experience to empower you to optimize your experimental outcomes.
Troubleshooting Guide: From Oils to Crystalline Solids
This section provides solutions to specific problems you may encounter during the crystallization of substituted propanamides. Each answer delves into the root causes and offers step-by-step protocols to resolve the issue.
Question 1: My substituted propanamide is "oiling out" instead of crystallizing. What is causing this and how can I fix it?
Answer:
"Oiling out" is a common phenomenon where the solute comes out of solution as a liquid phase rather than a solid crystal. This typically occurs when the solution is highly supersaturated at a temperature above the compound's melting point in that specific solvent system.[1][2] For substituted propanamides, which often possess flexible side chains and hydrogen bonding capabilities, this can be particularly prevalent.
Causality: The primary driver for oiling out is that the energy barrier for forming a disordered liquid phase (the oil) is lower than that for forming an ordered crystal lattice. This is often exacerbated by:
-
Rapid cooling: Fast temperature drops can lead to a state of high supersaturation where the molecules don't have sufficient time to orient themselves into a crystal lattice.[1]
-
Inappropriate solvent choice: A solvent in which the compound is excessively soluble, even at lower temperatures, can maintain a high concentration of the solute in a supersaturated state, favoring oil formation.[3]
-
Presence of impurities: Impurities can disrupt the crystal packing and inhibit nucleation, promoting the formation of an amorphous oil.[4][5]
Troubleshooting Protocol: Addressing Oiling Out
-
Reduce the Rate of Supersaturation:
-
Slower Cooling: Instead of placing your flask directly in an ice bath, allow it to cool slowly to room temperature on the benchtop, insulated with a cloth or paper towels. Subsequently, move it to a refrigerator and then to a freezer. This gradual temperature reduction provides the molecules with the necessary time to arrange into an ordered lattice.
-
Solvent/Anti-solvent Diffusion: A highly effective technique is to dissolve your propanamide in a "good" solvent and then layer a "poor" solvent (an anti-solvent) on top. The slow diffusion of the anti-solvent into the solution will gradually reduce the solubility and induce crystallization.
-
-
Optimize Your Solvent System:
-
Increase Solvent Volume: Add more of the hot solvent to dissolve the initial oil. This reduces the overall concentration and may prevent oiling out upon cooling. Be aware that this will also reduce your overall yield.[1]
-
Change the Solvent: If oiling out persists, a different solvent or solvent mixture is necessary. For amides, consider solvent systems like ethanol, acetonitrile, or mixtures such as ethanol/water or acetone/hexane.[6][7] A good starting point is to find a solvent in which your compound is sparingly soluble at room temperature but readily soluble when hot.
-
-
Induce Nucleation:
-
Seeding: If you have a small amount of crystalline material from a previous attempt, add a "seed crystal" to the cooled, supersaturated solution. This provides a template for crystal growth.
-
Scratching: Gently scratching the inside of the flask with a glass rod at the liquid-air interface can create microscopic imperfections on the glass surface that act as nucleation sites.[8]
-
Question 2: I'm struggling with poor recovery of my crystalline propanamide. How can I improve my yield?
Answer:
Low yield is a frequent issue in crystallization and can stem from several factors, primarily related to the solubility of your compound in the chosen solvent system.
Causality:
-
Excessive Solvent: Using too much solvent will result in a significant portion of your compound remaining dissolved in the mother liquor even after cooling.[1]
-
Premature Crystallization: If the solution cools too quickly or if the filtration is not performed promptly, crystals can form on the filter paper or in the filtration apparatus, leading to loss of product.
-
Incomplete Crystallization: The final cooling temperature may not be low enough to maximize the precipitation of the solute.
Troubleshooting Protocol: Maximizing Crystal Yield
-
Minimize Solvent Usage:
-
Carefully add the hot solvent portion-wise to your crude material until it just dissolves. Avoid adding a large excess.
-
-
Optimize the Cooling Process:
-
After slow cooling to room temperature, place the crystallization vessel in an ice bath for at least 30 minutes to an hour to maximize the amount of precipitate.
-
-
Recover from the Mother Liquor:
-
If you suspect a significant amount of product remains in the filtrate, you can reduce the volume of the mother liquor by evaporation and cool it again to obtain a second crop of crystals. Note that this second crop may be less pure than the first.
-
Frequently Asked Questions (FAQs)
Q1: How do I choose the right solvent for crystallizing my substituted propanamide?
A good crystallization solvent for a substituted propanamide should exhibit a steep solubility curve, meaning the compound is highly soluble at high temperatures and poorly soluble at low temperatures.[2] Given that amides can participate in hydrogen bonding, solvents with some polarity often work well.[6][7]
Solvent Selection Strategy:
-
"Like Dissolves Like": Start with solvents that have similar polarity to your substituted propanamide. Ethanol, isopropanol, and acetone are good starting points.
-
Small-Scale Solubility Tests: In separate small test tubes, add a few milligrams of your compound and test its solubility in different solvents at room temperature and upon heating.
-
Mixed Solvent Systems: If a single solvent is not ideal, a mixed solvent system can be very effective. A common approach is to dissolve the compound in a "good" solvent (e.g., ethanol) and then add a "poor" solvent or "anti-solvent" (e.g., water or hexane) dropwise until the solution becomes turbid. Gentle heating should clarify the solution, which can then be cooled to induce crystallization.[9][10]
| Solvent | Polarity | Boiling Point (°C) | Notes for Propanamides |
| Water | High | 100 | Good for highly polar propanamides, often used as an anti-solvent.[6] |
| Ethanol | High | 78 | A versatile solvent for many amides.[7] |
| Acetonitrile | Medium-High | 82 | Often gives good results for amide crystallization.[7] |
| Ethyl Acetate | Medium | 77 | A good choice for moderately polar compounds. |
| Toluene | Low | 111 | Can be effective for less polar propanamides. |
| Hexane | Very Low | 69 | Typically used as an anti-solvent.[11] |
Q2: My crystallization is yielding different crystal forms (polymorphs). How can I control this?
Polymorphism, the ability of a compound to exist in multiple crystalline forms, is a critical consideration in drug development as different polymorphs can have different solubilities, stabilities, and bioavailabilities.[12][13] The formation of a particular polymorph is influenced by thermodynamic and kinetic factors.
Controlling Polymorphism:
-
Solvent Choice: The solvent can influence which polymorphic form is favored. Systematic screening of different solvents is a primary method for discovering and controlling polymorphs.
-
Rate of Crystallization: Rapid cooling often yields a kinetically favored, metastable polymorph, while slow cooling tends to produce the thermodynamically stable form.[14]
-
Temperature: The relative stability of polymorphs can be temperature-dependent. Crystallizing at different temperatures can favor the formation of a specific form.
-
Seeding: Introducing seed crystals of the desired polymorph can direct the crystallization towards that form.[12]
Analytical Techniques for Polymorph Characterization:
It is crucial to characterize the resulting crystal form to ensure consistency. Key techniques include:
-
X-Ray Powder Diffraction (XRPD): Provides a unique fingerprint for each crystalline form.[15][16]
-
Differential Scanning Calorimetry (DSC): Can distinguish polymorphs based on their melting points and enthalpies of fusion.[17][18]
-
Infrared (IR) and Raman Spectroscopy: Different polymorphs can exhibit distinct vibrational spectra.[15][17]
Visualization of Key Workflows
Troubleshooting Crystallization Failures
The following flowchart outlines a systematic approach to troubleshooting common issues encountered during the crystallization of substituted propanamides.
Caption: A decision-making flowchart for troubleshooting common crystallization problems.
References
- Qiao, Y., Qiao, R., He, Y., Shi, C., Liu, Y., Hao, H., Su, J., & Zhong, J. (2017). Instrumental Analytical Techniques for the Characterization of Crystals in Pharmaceutics and Foods. Crystal Growth & Design, 17(11), 6138-6148.
- Syrris. (n.d.).
- Bernstein, J. (2007). Analytical techniques for studying and characterizing polymorphs. In Polymorphism in Molecular Crystals. Oxford University Press.
- Geertman, R. M., & Meuldijk, J. (2006). Processes involving the use of antisolvent crystallization.
- Shekunov, B. Y., & York, P. (2000). Recrystallization of Active Pharmaceutical Ingredients. Journal of Crystal Growth, 211(1-4), 122-136.
- RM@Schools. (n.d.).
- Patil, S. (2022). Antisolvent Crystallization: A Novel Approach to Enhancement of Drug Bioavailability. International Journal of Pharmaceutical Sciences and Research, 13(7), 2845-2853.
- Mettler Toledo. (n.d.).
- Zhanghua Dryer. (2025).
- Fujiwara, M., & Chow, K. (2008). From form to function: Crystallization of active pharmaceutical ingredients. AIChE Journal, 54(6), 1384-1393.
- Neuland Labs. (2023).
- Slideshare. (n.d.). Various techniques for study of Crystal Properties.
- ResearchGate. (2025).
- International Journal of Pure and Applied Mathematics. (2018).
- University of Colorado Boulder. (n.d.).
- University of California, Los Angeles. (n.d.).
- Intertek. (n.d.). Crystallography Analysis.
- YouTube. (2022).
- University of Cambridge. (n.d.).
- Chemistry LibreTexts. (2022). 3.6F: Troubleshooting.
- Myerson, A. S. (2002). Crystallization of Organic Compounds. John Wiley & Sons.
- Science.gov. (n.d.).
- Royal Society of Chemistry. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews.
- University of Rochester. (n.d.).
- ResearchGate. (2020).
- Chemistry LibreTexts. (2022). 3.3C: Determining Which Solvent to Use.
- Indian Academy of Sciences. (n.d.). Crystallization: Key thermodynamic, kinetic and hydrodynamic aspects.
- ResearchGate. (n.d.).
- MDPI. (n.d.). Impact of Impurities on Crystallization and Product Quality: A Case Study with Paracetamol.
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Technical Support Center: Optimizing Amide Bond Formation
Welcome to the technical support center for amide bond formation. As a Senior Application Scientist, I've designed this guide for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into one of the most fundamental reactions in medicinal chemistry and peptide synthesis. This resource is structured in a question-and-answer format to directly address the specific issues you may encounter during your experiments.
Troubleshooting Guide
This section is dedicated to resolving common and complex issues that arise during amide coupling reactions.
Low or No Yield
Question 1: My amide coupling reaction is resulting in low or no product yield. What are the common culprits?
Several factors can lead to poor outcomes in amide bond formation. The most frequent issues involve incomplete activation of the carboxylic acid, deactivation of the amine, or suboptimal reaction conditions.[1][2]
-
Incomplete Carboxylic Acid Activation: The carboxylic acid must be converted into a more reactive species to undergo nucleophilic attack by the amine. If the coupling reagent is not efficient enough or is used in insufficient quantities, this activation step will be incomplete.[1]
-
Amine Deactivation: An acid-base reaction between the carboxylic acid and the amine can occur, protonating the amine and rendering it non-nucleophilic.[1]
-
Steric Hindrance: Bulky functional groups on either the carboxylic acid or the amine can physically impede the reaction, resulting in slow or incomplete coupling.[1][3]
-
Hydrolysis: The presence of water can lead to the hydrolysis of the activated carboxylic acid intermediate, preventing the formation of the desired amide. It is critical to use anhydrous solvents and reagents.[1]
-
Suboptimal Reaction Conditions: Factors such as incorrect temperature, solvent, or the choice and amount of base can significantly affect the reaction's success.[1]
Dealing with Difficult Couplings
Question 2: My standard coupling protocols (e.g., HATU, EDC/HOBt) are failing for my sterically hindered substrates. What should I try next?
When standard methods fail with sterically hindered substrates, it's often due to the low reactivity of the coupling partners or inefficient activation of the carboxylic acid.[3] The activated intermediates may not be reactive enough to couple with a poorly nucleophilic, hindered amine.[3]
Here's a logical progression of troubleshooting steps:
-
Switch to a More Potent Coupling Reagent: Move from standard carbodiimide or uronium/aminium salt reagents to more powerful options. Phosphonium reagents like PyBOP are excellent for coupling hindered partners and reducing racemization.[3]
-
Increase Reaction Temperature: For particularly challenging couplings, increasing the temperature can provide the necessary activation energy. Reactions can be heated up to 80 °C, but this should be done with caution as it can also increase the risk of side reactions and epimerization.[3]
-
In Situ Acyl Halide Formation: Converting the carboxylic acid to a more reactive acyl fluoride or chloride can be highly effective. Reagents like TFFH or BTFFH can be used to generate the acyl fluoride in situ.[1][4] Acyl chlorides, formed with reagents like thionyl chloride or oxalyl chloride, are also very reactive but their formation can be harsh and may not be suitable for complex substrates.[5][6]
Side Reactions and Purity Issues
Question 3: I'm observing significant epimerization in my peptide coupling. How can I minimize it?
Epimerization, the loss of stereochemical integrity at the alpha-carbon of an amino acid, is a common problem, especially in peptide synthesis.[5][7]
-
Choice of Additives: Using coupling additives is crucial for suppressing racemization. HOBt (1-hydroxybenzotriazole) and OxymaPure are well-known for their ability to form active esters that are less prone to racemization.[1][8] HOAt (1-hydroxy-7-azabenzotriazole) is often even more effective at inhibiting epimerization.[7]
-
Reaction Temperature: Running the reaction at a lower temperature can significantly reduce the rate of epimerization.[1][7]
-
Coupling Reagent Selection: Some coupling reagents are inherently more prone to causing epimerization than others. Carbodiimides like DCC and EDC can lead to racemization if not used with an appropriate additive.[5][9][10]
-
Base Selection: The choice and amount of base can influence epimerization. Weaker bases are sometimes preferred in sensitive couplings.[9]
-
Solvent Effects: The polarity of the solvent can also play a role, with sterically hindered residues like Valine or Isoleucine being more prone to epimerization in polar solvents.[7]
Question 4: I'm having trouble removing byproducts from my carbodiimide-mediated coupling reaction. What are my options?
A common side reaction with carbodiimides (like EDC or DCC) is the rearrangement of the O-acylisourea intermediate to a stable N-acylurea, which can be difficult to remove.[2][3][11]
-
Additive Use: The addition of HOBt or a similar agent minimizes the formation of the N-acylurea by trapping the O-acylisourea as an active ester.[11]
-
Reagent Choice: Using a water-soluble carbodiimide like EDC allows for the removal of the corresponding urea byproduct through an aqueous workup.[9][10] In contrast, the dicyclohexylurea (DCU) byproduct from DCC is largely insoluble in many organic solvents and can often be removed by filtration.
-
Purification Strategy: If byproducts are still present, purification techniques such as column chromatography or crystallization will be necessary.[12][13] For basic products, using a strong cation exchange (SCX) resin for workup can be an effective strategy.[12]
Frequently Asked Questions (FAQs)
Question 5: How do I choose the right coupling reagent for my specific reaction?
The selection of a coupling reagent is critical and depends on several factors:
-
Substrate Reactivity: For sterically hindered or electron-deficient substrates, more powerful reagents like HATU, HBTU, or T3P® are often required.[2][3]
-
Cost and Scale: For large-scale synthesis, cost-effective reagents like EDC/HOBt are often preferred.[2][14]
-
Racemization Risk: In peptide synthesis where maintaining stereochemical purity is paramount, reagents and additives known to suppress racemization (e.g., HOBt, HOAt, OxymaPure) are essential.[8][9]
-
Byproduct Removal: Consider the solubility of the reagent's byproducts. EDC's water-soluble urea is easily removed with an aqueous wash, while DCC's insoluble urea can be filtered off.[9][10]
Here is a summary of commonly used coupling reagents:
| Coupling Reagent | Class | Typical Yield Range | Key Observations | Potential Side Reactions |
| HATU | Uronium/Aminium Salt | High | Highly efficient and fast, effective for hindered substrates.[2] | Guanidinylation of the primary amine if used in excess.[2][3] |
| EDC/HOBt | Carbodiimide | Moderate to High | Cost-effective and widely used. HOBt minimizes racemization.[2] | Formation of hard-to-remove N-acylurea byproduct.[2] |
| T3P® | Phosphonic Anhydride | High | Excellent for difficult couplings. Byproducts are water-soluble.[2] | Requires a base to neutralize the phosphoric acid byproducts. |
| PyBOP | Phosphonium Salt | High | Good for hindered partners and reduces racemization.[3] | Does not react with the free amino group of the amine component.[5] |
| CDI | Carbonylimidazole | Moderate to High | Mild conditions, byproducts are gaseous or water-soluble. | Slower reaction rates compared to other reagents. |
Question 6: What are the recommended solvents and bases for amide bond formation?
-
Solvents: Polar aprotic solvents are generally preferred.
-
DMF (Dimethylformamide): Excellent solvating properties for a wide range of substrates.
-
DCM (Dichloromethane): A good choice for many standard couplings.
-
Acetonitrile: Another suitable option. It is crucial to use anhydrous solvents to prevent hydrolysis of the activated intermediate.[1] Greener solvent alternatives like 2-MeTHF and CPME are also being explored.[15][16]
-
-
Bases: A non-nucleophilic organic base is typically used to neutralize acids generated during the reaction and to deprotonate the amine salt if it is used as a starting material.
-
DIPEA (N,N-Diisopropylethylamine): The most commonly used base.
-
Triethylamine (TEA): Another common choice.
-
N-Methylmorpholine (NMM): A weaker base that can be advantageous in cases with a high risk of racemization.[9]
-
Question 7: How can I monitor the progress of my amide coupling reaction?
Several analytical techniques can be employed:
-
Thin-Layer Chromatography (TLC): A quick and simple method to qualitatively follow the disappearance of starting materials and the appearance of the product.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides more detailed information, allowing for the identification of the product, starting materials, and any byproducts by their mass-to-charge ratio. This is particularly useful for confirming the formation of the activated intermediate.[3]
-
Near-Infrared (NIR) Spectroscopy: Can be used as a process analytical technology (PAT) tool to monitor the increase in the number of amide bonds, especially in peptide synthesis.[17]
Experimental Protocols
Protocol 1: General Procedure for Amide Coupling using HATU
-
Dissolve the carboxylic acid (1.0 equivalent) in an anhydrous solvent such as DMF or DCM.
-
Add the coupling reagent HATU (1.0-1.5 equivalents) and a non-nucleophilic base like DIPEA (2.0 equivalents).
-
Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
Add the amine (1.0-1.2 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water or a saturated aqueous solution of NH₄Cl.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate, DCM).
-
Wash the organic layer with brine, dry it over anhydrous Na₂SO₄ or MgSO₄, and concentrate it under reduced pressure.[1]
-
Purify the crude product by column chromatography if necessary.
Protocol 2: Carbodiimide-Mediated Coupling with EDC/HOBt
-
Dissolve the carboxylic acid (1.0 equivalent) and HOBt (1.0-1.2 equivalents) in an anhydrous solvent like DMF or DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Add EDC (1.0-1.5 equivalents) to the mixture and stir for 5-10 minutes.
-
Add the amine (1.0-1.2 equivalents) and a non-nucleophilic base such as DIPEA (1.0-2.0 equivalents) if the amine is provided as a salt.
-
Allow the reaction to warm to room temperature and stir until completion (typically 1-12 hours), monitoring by TLC or LC-MS.
-
Perform a standard aqueous workup as described in Protocol 1 to isolate the crude product.
Visualizations
Caption: General mechanism of amide bond formation.
Caption: A troubleshooting decision tree for difficult amide couplings.
References
-
HepatoChem, Inc. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem. Retrieved from [Link]
-
Aapptec. (n.d.). Coupling Reagents. Aapptec. Retrieved from [Link]
- Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 20(2), 140–177.
- Sabila, P., et al. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. Organic Letters, 15(20), 5468–5471.
-
Reddit. (2020, March 20). Choosing amide coupling agent. r/Chempros. Retrieved from [Link]
-
SlideShare. (n.d.). Epimerization of Peptide. Retrieved from [Link]
- Miyazawa, T., et al. (1999). Suppression of epimerization by cupric (II) salts in peptide synthesis using free amino acids as amino components. International Journal of Peptide and Protein Research, 53(3), 280–288.
- Miller, M. J., et al. (2014). Enzymatic Strategies and Biocatalysts for Amide Bond Formation: Tricks of the Trade Outside of the Ribosome. Chemical Reviews, 114(5), 2730–2779.
-
Reddit. (2018, October 20). Tips and tricks for difficult amide bond formation?. r/Chempros. Retrieved from [Link]
- Ozaki, Y., et al. (2020). Method of Monitoring the Number of Amide Bonds in Peptides Using Near-Infrared Spectroscopy. Analytical Chemistry, 93(1), 609–616.
- Dunetz, J. R., et al. (2022). Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution. Organic Process Research & Development, 26(7), 1858–1884.
-
ResearchGate. (n.d.). Mechanism of peptide bond formation through carbodiimide. Retrieved from [Link]
-
Aapptec. (2021, May 19). Carbodiimides and Additives. Aapptec. Retrieved from [Link]
-
ResearchGate. (n.d.). Epimerization During Coupling to the Unnatural Amino Acid in Solid Phase Peptide Synthesis. Retrieved from [Link]
-
BDMAEE. (n.d.). optimizing reaction selectivity with dmap in amide bond formation. BDMAEE. Retrieved from [Link]
- Larhed, M., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 13(47), 11445–11450.
-
Fisher Scientific. (n.d.). Amide Synthesis. Fisher Scientific. Retrieved from [Link]
- Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606–631.
- Yamamoto, H., & Ishihara, K. (2018). Amide bond formation: beyond the dilemma between activation and racemisation.
-
Biotage. (2023, February 10). How should I purify a complex, polar, amide reaction mixture?. Biotage. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Retrieved from [Link]
-
ResearchGate. (2014, April 21). Why did my amide syntesis does not work?. Retrieved from [Link]
-
National Institutes of Health. (n.d.). A Sustainable Green Enzymatic Method for Amide Bond Formation. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Retrieved from [Link]
- De Marco, C., et al. (2022). Water: An Underestimated Solvent for Amide Bond-Forming Reactions. European Journal of Organic Chemistry, 2022(23).
- Google Patents. (n.d.). US7022844B2 - Amide-based compounds, production, recovery, purification and uses thereof.
- Google Patents. (n.d.). US7102032B2 - Purification of amide compound.
-
LibreTexts. (2022, September 24). 21.7: Chemistry of Amides. Retrieved from [Link]
- Haas, M., et al. (2022). Solvent-free amide bond formation using a variety of methoxysilanes as coupling agent. New Journal of Chemistry, 46(18), 8519–8523.
-
ACS Publications. (n.d.). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Retrieved from [Link]
-
American Pharmaceutical Review. (2014, February 20). Byproducts of Commonly Used Coupling Reagents: Origin, Toxicological Evaluation and Methods for Determination. Retrieved from [Link]
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Technical Support Center: LC-MS Analysis of 2,2-Dimethyl-n-[3-(trifluoromethyl)phenyl]propanamide Degradation
Welcome to the technical support guide for identifying degradation products of 2,2-Dimethyl-n-[3-(trifluoromethyl)phenyl]propanamide, hereafter referred to as "Compound X," using Liquid Chromatography-Mass Spectrometry (LC-MS). This resource is designed for researchers and drug development professionals to navigate common challenges, offering in-depth troubleshooting and validated protocols.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common initial queries encountered during the stability testing of Compound X.
Q1: I'm observing new, minor peaks in my chromatogram after storing my sample solution. What are they likely to be?
A1: The appearance of new peaks, especially after sample storage or stress testing, strongly suggests the formation of degradation products. For Compound X, the most chemically labile site is the amide bond. Amides are susceptible to hydrolysis, which breaks the bond between the carbonyl group and the nitrogen atom.[1][2][3] This reaction is often catalyzed by acidic or basic conditions, which can be present in your mobile phase or sample matrix over time.[1][4] The primary result of this cleavage would be the formation of 3-(trifluoromethyl)aniline and 2,2-dimethylpropanoic acid.
Q2: What are the most probable degradation pathways for Compound X?
A2: Based on its chemical structure, the primary degradation pathways are:
-
Hydrolysis (Acidic/Basic): This is the most anticipated pathway. The amide linkage is the weakest point and will cleave to form an amine and a carboxylic acid.[1][2][3]
-
Oxidation: While the core structure is relatively stable, oxidative conditions (e.g., exposure to peroxides) could potentially lead to hydroxylation of the aromatic ring or oxidation of the alkyl group, though this typically requires harsh conditions.[5][6]
-
Photodegradation: Compounds containing trifluoromethylphenyl groups can be susceptible to degradation upon exposure to UV light.[7][8] This can sometimes lead to complex reactions, including the potential for defluorination or ring condensation under specific conditions.[9]
The trifluoromethyl (-CF3) group itself is generally very stable due to the high strength of the carbon-fluorine bond, but it can undergo hydrolysis to a carboxylic acid under extreme alkaline conditions.[7]
Q3: How should I structure a basic forced degradation study for this compound?
A3: A forced degradation or "stress testing" study is essential for identifying potential degradants and establishing a stability-indicating analytical method, as mandated by ICH Q1A(R2) guidelines.[10][11][12][13] The goal is to achieve a target degradation of 5-20% of the active ingredient.[10]
A typical study involves exposing a solution of Compound X to the following conditions in parallel:
-
Acid Hydrolysis: 0.1 M HCl at room temperature, potentially heated to 50-60°C if no degradation is observed.[14]
-
Base Hydrolysis: 0.1 M NaOH at room temperature.[14]
-
Oxidation: 3% H₂O₂ at room temperature.[10]
-
Thermal: Heat the solid drug substance and a solution at a temperature above accelerated stability testing conditions (e.g., 70°C).[12]
-
Photolytic: Expose the solid and solution to a light source combining UV and visible light, as per ICH Q1B guidelines.[12][14]
Each stressed sample should be compared against a control sample (unstressed) and a blank (stressed matrix without the drug).[15]
Q4: My mass spectrometry signal for the low-level degradant peaks is weak and noisy. How can I improve it?
A4: Improving signal-to-noise (S/N) for trace-level impurities is a common challenge. Consider the following:
-
Optimize Ion Source Parameters: Ensure the ion source temperature, gas flows (nebulizer, auxiliary), and voltages are optimized for your specific analyte and flow rate. Harsh source conditions can cause in-source fragmentation and reduce the intensity of the molecular ion.[16]
-
Use High-Purity Solvents: Contaminants in mobile phase solvents can cause high background noise and ion suppression.[17]
-
Switch to Targeted Analysis: Instead of a full scan, use Selected Ion Monitoring (SIM) to monitor for the specific m/z of expected degradants. For even higher sensitivity and specificity, develop a tandem MS (MS/MS) method using Selected Reaction Monitoring (SRM). This will dramatically reduce background noise.
-
Sample Concentration: If possible, carefully concentrate your sample. However, be mindful of concentrating interfering matrix components as well.
Section 2: In-Depth Troubleshooting Guides
Guide 1: Resolving Common Chromatographic Issues
| Problem | Potential Causes | Recommended Solutions & Rationale |
| Peak Tailing (for parent or degradant peaks) | Secondary Interactions: Basic amine degradants (like 3-(trifluoromethyl)aniline) can interact with acidic residual silanols on the C18 column packing, causing tailing. | Solution: Add a mobile phase modifier. A small amount of formic acid (0.1%) will protonate the amine, minimizing interaction with the stationary phase. An alternative is to use a low concentration of a buffer like ammonium formate.[18] |
| Column Overload: Injecting too much sample mass can saturate the stationary phase. | Solution: Reduce the injection volume or dilute the sample. High sample loads can lead to both broad and tailing peaks.[18] | |
| Column Contamination/Void: A buildup of contaminants on the column frit or a void at the column inlet can distort peak shape. | Solution: First, reverse-flush the column (if permitted by the manufacturer). If this fails, try a stronger wash solvent. If a void is suspected, the column may need to be replaced.[18] | |
| Retention Time Shifts | Mobile Phase Composition: Small, unintended changes in mobile phase pH or organic/aqueous ratio can cause significant shifts. | Solution: Prepare fresh mobile phase daily. Ensure accurate measurements and thorough mixing. Remember that buffer pH can shift if left standing.[17] |
| Column Temperature Fluctuation: Inconsistent column temperature affects retention time. | Solution: Use a thermostatted column compartment to maintain a stable temperature. | |
| Column Degradation: Over time, the stationary phase can degrade, especially at extreme pH values, leading to loss of retention. | Solution: Monitor column performance with a system suitability test. If performance degrades beyond acceptable limits, replace the column.[16] | |
| Unexpected or Ghost Peaks | Sample Carryover: Analyte from a previous injection adsorbs in the injection system and elutes in a subsequent run. | Solution: Implement a robust needle wash protocol using a strong solvent. Flush the entire sample injection system between runs.[16][17] |
| Contamination: Peaks may arise from contaminated solvents, glassware, or sample matrix. | Solution: Run a blank gradient (injecting only mobile phase) to identify system-related peaks. Analyze a "matrix blank" (a sample prepared and stressed without the drug) to identify matrix-related peaks.[19] |
Guide 2: A Systematic Approach to Degradant Identification with MS
Identifying an unknown peak requires a logical assimilation of data.[19] The combination of chromatographic behavior, high-resolution mass spectrometry (HRMS), and tandem mass spectrometry (MS/MS) is a powerful strategy for structural elucidation without needing to isolate the degradant.[20]
-
Obtain Accurate Mass (HRMS):
-
Action: Analyze the stressed sample using a high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap).
-
Rationale: An accurate mass measurement (to within 5 ppm) allows you to determine the elemental composition of the unknown peak. This is the single most critical piece of information for proposing a chemical formula.
-
-
Compare with Parent Drug:
-
Action: Calculate the mass difference (Δ Mass) between the degradant and Compound X.
-
Rationale: This difference corresponds to a specific chemical transformation (e.g., +16 Da suggests oxidation; -157 Da suggests hydrolytic cleavage). Refer to the Reference Data table below for likely transformations.
-
-
Perform Tandem MS (MS/MS):
-
Action: Isolate the molecular ion of the degradant in the mass spectrometer and fragment it. Do the same for the parent drug, Compound X.
-
Rationale: The fragmentation pattern provides structural information. A key strategy is to look for "reporter fragments." For example, if a degradant's MS/MS spectrum still contains a fragment ion corresponding to the 3-(trifluoromethyl)phenyl portion, you know that part of the molecule is intact. The primary cleavage for amides often occurs at the N-CO bond.[21][22]
-
-
Propose a Structure:
-
Action: Combine the elemental composition (from HRMS), the mass shift, and the fragmentation data to propose a likely structure.
-
Rationale: This evidence-based approach allows for confident identification. For example, if HRMS suggests the addition of an oxygen atom (+15.9949 Da) and the fragmentation pattern is largely unchanged, it points towards hydroxylation on the aromatic ring.
-
Section 3: Protocols & Workflows
Protocol 1: Standard Forced Degradation Procedure
This protocol is a starting point and should be adapted based on the observed stability of Compound X. The goal is 5-20% degradation.[10][23]
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of Compound X in a suitable solvent (e.g., Acetonitrile:Water 50:50).
-
Stress Conditions:
-
Acid: Mix 1 mL of stock with 1 mL of 0.2 M HCl. Incubate at 60°C.
-
Base: Mix 1 mL of stock with 1 mL of 0.2 M NaOH. Incubate at 60°C.
-
Oxidative: Mix 1 mL of stock with 1 mL of 6% H₂O₂. Keep at room temperature in the dark.
-
Control: Mix 1 mL of stock with 1 mL of water. Keep under the same conditions as the stressed samples.
-
-
Time Points: Withdraw aliquots at intervals (e.g., 2, 8, 24 hours).
-
Quenching:
-
For Acid/Base samples, neutralize the aliquot with an equimolar amount of NaOH/HCl, respectively.
-
This step is critical to stop the degradation reaction before analysis.[14]
-
-
Analysis: Dilute all samples (including the control) to a suitable final concentration (e.g., 50 µg/mL) with the mobile phase and analyze immediately by LC-MS.
Workflow 1: Degradant Identification Workflow
Caption: General Workflow for Degradant Identification.
Diagram 2: Primary Predicted Degradation Pathway
Sources
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- 20. The use of liquid chromatography-mass spectrometry for the identification of drug degradation products in pharmaceutical formulations. | Semantic Scholar [semanticscholar.org]
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- 22. Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data - PMC [pmc.ncbi.nlm.nih.gov]
- 23. A Deeper Investigation of Drug Degradation Mixtures Using a Combination of MS and NMR Data: Application to Indapamide - PMC [pmc.ncbi.nlm.nih.gov]
How to break emulsions during the workup of propanamide synthesis
A Senior Application Scientist's Guide to Troubleshooting Emulsion Formation
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are encountering emulsions during the workup of propanamide synthesis. As a Senior Application Scientist, my goal is to provide you with not just a list of solutions, but a deeper understanding of why emulsions form in this specific context and how to systematically and effectively resolve them.
Introduction: The Challenge of Emulsions in Propanamide Synthesis
The synthesis of propanamide, a valuable intermediate in pharmaceuticals, often involves the reaction of propionic acid or its derivatives with an amine source.[1][2] The subsequent workup, typically a liquid-liquid extraction to isolate the propanamide product, is a critical step where stubborn emulsions can form. An emulsion is a stable mixture of two immiscible liquids, where one is dispersed as fine droplets in the other.[3] In the context of your propanamide synthesis, this is usually an organic solvent and an aqueous solution. The formation of a stable emulsion can lead to significant product loss, contamination, and increased processing time. This guide will provide you with the expertise to both prevent and break these emulsions, ensuring a more efficient and successful synthesis.
Frequently Asked Questions (FAQs)
Q1: What is an emulsion and why does it form during my propanamide workup?
An emulsion is a colloid of two or more immiscible liquids where one liquid contains a dispersion of the other liquids.[4] During the workup of propanamide, vigorous mixing of the aqueous and organic layers can create fine droplets of one phase within the other. The stability of this mixture is often enhanced by the presence of surfactants or finely divided solids at the liquid-liquid interface.[3]
In propanamide synthesis, common causes for emulsion stabilization include:
-
Unreacted Starting Materials: Propionic acid, if not fully consumed, can act as a surfactant due to its polar carboxylic acid head and nonpolar ethyl tail.
-
Ammonium Salts: The formation of ammonium propionate as an intermediate or byproduct can also contribute to emulsion stability.[5]
-
High pH: If the workup is performed under basic conditions, saponification of any ester impurities could generate soap-like molecules that are excellent emulsifiers.
-
Finely Divided Solids: In some synthesis routes, insoluble byproducts or unreacted solid reagents can accumulate at the interface and physically prevent the droplets from coalescing, a phenomenon known as a Pickering emulsion.[6]
Q2: Can I prevent emulsions from forming in the first place?
Yes, prevention is often the most effective strategy. Consider the following:
-
Gentle Mixing: Instead of vigorous shaking, gently invert the separatory funnel multiple times. This provides sufficient surface area for extraction with less energy input, reducing the likelihood of forming a stable emulsion.
-
Solvent Choice: Some solvents are more prone to forming emulsions than others. For instance, dichloromethane (DCM) is often reported to form emulsions more readily than ethyl acetate.[7]
-
Temperature Control: Performing the extraction at a lower temperature can sometimes decrease the stability of an emulsion.
Q3: I have a persistent emulsion. What is the first and simplest thing I should try?
The first step is patience. Often, a mild emulsion will resolve on its own if left to stand undisturbed for 15-30 minutes. You can also try gently swirling the separatory funnel or stirring the interface with a glass rod to encourage the droplets to coalesce. If these simple measures fail, you should proceed to the more active methods described in the troubleshooting guide below.
Troubleshooting Guide: A Systematic Approach to Breaking Emulsions
This guide provides a step-by-step approach, from the simplest to the more advanced techniques, for breaking emulsions encountered during the workup of propanamide synthesis.
Step 1: The "Salting Out" Method
This is often the most effective and straightforward chemical method for breaking emulsions.
The Science Behind It: The addition of a saturated salt solution, or brine, increases the ionic strength of the aqueous phase.[4][8] This has two primary effects:
-
Decreased Solubility: It reduces the solubility of organic compounds, like your propanamide product and any organic impurities, in the aqueous layer, forcing them into the organic phase.[9][10]
-
Destabilization of the Interface: The high concentration of ions disrupts the forces that stabilize the emulsion, allowing the dispersed droplets to coalesce.[11]
Experimental Protocol:
-
To your separatory funnel containing the emulsion, add a volume of saturated sodium chloride (brine) solution equivalent to 10-20% of the aqueous layer volume.
-
Stopper the funnel and gently rock or swirl it. Avoid vigorous shaking.
-
Allow the funnel to stand for 5-10 minutes and observe the separation of the layers.
-
Carefully drain the lower aqueous layer, followed by the organic layer.
Step 2: Adjusting the pH
Altering the pH of the aqueous layer can be a powerful technique, especially if the emulsion is stabilized by acidic or basic impurities.
The Science Behind It: Unreacted propionic acid or other acidic/basic species can act as surfactants. By neutralizing them, you convert them into their corresponding salts, which are typically more soluble in the aqueous phase and less surface-active.[12]
Experimental Protocol:
-
If the aqueous phase is acidic: Slowly add a dilute solution of a base, such as 1M sodium bicarbonate (NaHCO₃) or 1M sodium hydroxide (NaOH). Be sure to vent the separatory funnel frequently, as the addition of bicarbonate to an acidic solution will generate carbon dioxide gas.
-
If the aqueous phase is basic: Slowly add a dilute solution of an acid, such as 1M hydrochloric acid (HCl).
Monitor the emulsion as you add the acid or base. Often, you will see the emulsion break as the pH changes.
Step 3: Addition of a Different Organic Solvent
Introducing a small amount of a different organic solvent can alter the polarity of the organic phase and help to break the emulsion.
The Science Behind It: The addition of a solvent that is miscible with the organic phase but has a different polarity can disrupt the delicate balance of intermolecular forces at the interface that is stabilizing the emulsion.[13]
Experimental Protocol:
-
Add a small volume (5-10% of the organic layer volume) of a different organic solvent to the separatory funnel. Good choices include diethyl ether or ethyl acetate if you are using a chlorinated solvent, or a more polar solvent like ethanol if you are using a nonpolar solvent.
-
Gently swirl the mixture and observe if the emulsion breaks.
Step 4: Physical Methods
If chemical methods are unsuccessful, physical methods can be employed.
4a. Centrifugation
This is a highly effective method for separating phases with different densities.[14]
The Science Behind It: A centrifuge applies a strong centrifugal force, which accelerates the sedimentation of the denser phase and the creaming of the less dense phase, forcing the dispersed droplets to coalesce.[15][16][17]
Experimental Protocol:
-
Transfer the emulsified mixture into centrifuge tubes.
-
Ensure the centrifuge is balanced by placing tubes of equal weight opposite each other.
-
Centrifuge the mixture at a moderate speed (e.g., 2000-4000 rpm) for 5-15 minutes.
-
Carefully remove the tubes and decant or pipette the separated layers.
4b. Filtration Through Celite®
Finely divided solids are a common cause of emulsions.[18] Filtering the mixture through a pad of a filter aid like Celite® can physically remove these solids.[7]
The Science Behind It: Celite® is a diatomaceous earth that forms a porous filter bed capable of trapping very fine particles that might be stabilizing the emulsion.[19]
Experimental Protocol:
-
Prepare a filter funnel with a piece of filter paper and add a 1-2 cm layer of Celite®.
-
Wet the Celite® pad with the pure organic solvent you are using for the extraction and apply gentle vacuum to pack the pad.
-
Carefully pour the entire emulsified mixture onto the Celite® pad and apply vacuum.
-
The filtrate should be a clear, two-phase mixture that can be separated in a clean separatory funnel.
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting emulsion formation during the workup of propanamide synthesis.
Caption: A decision tree for breaking emulsions in propanamide workup.
Summary of Emulsion Breaking Techniques
| Technique | Principle of Action | Scale | Equipment Needed | Advantages | Limitations |
| Patience/Gentle Swirling | Allows droplets to coalesce over time. | Any | Separatory funnel | No reagents needed, simplest method. | Only effective for mild emulsions. |
| Salting Out | Increases ionic strength of the aqueous phase.[4][8] | Any | Separatory funnel, brine solution | Highly effective, simple, and fast. | May not work for all types of emulsions. |
| pH Adjustment | Neutralizes acidic/basic surfactants.[12] | Any | Separatory funnel, acid/base solutions | Effective for emulsions stabilized by pH-sensitive compounds. | Requires knowledge of the reaction mixture's pH. |
| Solvent Addition | Alters the polarity of the organic phase.[13] | Any | Separatory funnel, additional solvent | Can be effective when other methods fail. | May complicate solvent removal later. |
| Centrifugation | Accelerates phase separation by centrifugal force.[14][15] | Small to medium | Centrifuge | Very effective for most emulsions. | Requires a centrifuge, may be limited by tube size. |
| Filtration through Celite® | Removes fine solid particles that stabilize emulsions.[7][19] | Any | Filtration apparatus, Celite® | Excellent for emulsions caused by solids. | Can be slow, potential for product loss on the filter aid. |
Conclusion
Emulsion formation during the workup of propanamide synthesis is a common but manageable challenge. By understanding the underlying causes and systematically applying the troubleshooting techniques outlined in this guide, you can efficiently break emulsions, maximize your product yield, and ensure the purity of your final compound. Always remember to start with the simplest methods and proceed to the more advanced techniques as needed.
References
-
University of Rochester. (n.d.). Workup: How to Manage an Emulsion. Department of Chemistry. Retrieved from [Link]
-
Biotage. (2023, January 17). Tackling emulsions just got easier. Retrieved from [Link]
-
Wikipedia. (2023, November 26). Salting out. Retrieved from [Link]
-
Taylor & Francis. (n.d.). Salting out – Knowledge and References. Retrieved from [Link]
-
Zheng, F., et al. (2017). General Principles and Strategies for Salting-Out Informed by the Hofmeister Series. Organic Process Research & Development, 21(9), 1303-1310. [Link]
-
Chemistry LibreTexts. (2023, January 29). Salting Out. Retrieved from [Link]
-
Quora. (2017, July 4). How do surfactants stabilize emulsions? Retrieved from [Link]
-
Biolin Scientific. (2024, June 11). How emulsions form and break? Retrieved from [Link]
-
Mani, E., et al. (2024). Demulsification of Pickering Emulsions by Chemical Dissolution of Stabilizers. Langmuir, 40(23), 11988-11997. [Link]
-
Environmental Treatment Inc. (n.d.). Emulsion Breaking: Chemical Formulation Strategies That Work. Retrieved from [Link]
-
The Schlenk Line Survival Guide. (n.d.). Filtration through Celite. Retrieved from [Link]
-
Vite Velazquez, G. A. (2023). Effects of Different Surfactants on Emulsion Stabilization: A Mini Review. Polymer Science Peer Reviewed Journal, 5(2). [Link]
-
Crimson Publishers. (2023, August 29). Effects of Different Surfactants on Emulsion Stabilization: A Mini Review. Retrieved from [Link]
-
Chem Reactor. (2024, February 25). Emulsion I How to break an emulsion formed in reaction workup? I Emulsion Breaking Techniques [Video]. YouTube. [Link]
-
Spectro Scientific. (n.d.). Emulsion Breaking Techniques for Oil in Water Solvent Extractions. Retrieved from [Link]
-
Han, Y., et al. (2025). Advances in emulsion stability: A review on mechanisms, role of emulsifiers, and applications in food. Food Research International, 187, 114441. [Link]
-
University of Rochester. (n.d.). How To: Manage an Emulsion. Department of Chemistry. Retrieved from [Link]
-
ACS Publications. (n.d.). Emulsions with Finely Divided Solids. Industrial & Engineering Chemistry. Retrieved from [Link]
-
Wikipedia. (2024, January 8). Centrifugation. Retrieved from [Link]
-
AZoM. (2018, May 17). Techniques for Emulsion Breaking for Oil in Water Solvent Extractions. Retrieved from [Link]
-
MedSolut AG. (2022, May 5). Separation of Mixtures by Centrifugation: Complete Guide. Retrieved from [Link]
-
ResearchGate. (n.d.). Stabilizing an all-aqueous two-phase system using oil-in-water droplets to mimic double emulsions. Retrieved from [Link]
-
Sciencemadness Discussion Board. (2018, April 14). Celite alternatives for filtering - MgCO3 & CaSO4? Retrieved from [Link]
-
IIT Kanpur. (n.d.). Chemistry Centrifugation. Retrieved from [Link]
-
ResearchGate. (n.d.). Emulsion destabilization mechanisms. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Retrieved from [Link]
-
GeeksforGeeks. (2025, July 23). Centrifugation. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, April 7). 1.5G: Centrifugation. Retrieved from [Link]
-
Drug Development & Delivery. (2026, January 12). The Role of Microemulsions in Enhancing the Stability of Biopharmaceut. Retrieved from [Link]
-
PubMed. (2014, August 6). Phases and phase transition in insoluble and adsorbed monolayers of amide amphiphiles: Specific characteristics of the condensed phases. Retrieved from [Link]
-
Wikipedia. (2023, November 26). Propanamide. Retrieved from [Link]
- Google Patents. (n.d.). CN104987297A - Preparation method for propanamide.
-
Quora. (2020, September 29). What reagents can be used to synthesize propionamide? Retrieved from [Link]
-
ACS Publications. (2013, April 16). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. The Journal of Organic Chemistry. Retrieved from [Link]
-
PubChem. (n.d.). Propanamide. National Institutes of Health. Retrieved from [Link]
-
Nature. (2017, October 24). Stable and ordered amide frameworks synthesised under reversible conditions which facilitate error checking. Nature Communications. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, September 24). 21.7: Chemistry of Amides. Retrieved from [Link]
Sources
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- 6. Demulsification of Pickering Emulsions by Chemical Dissolution of Stabilizers - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 19. schlenklinesurvivalguide.com [schlenklinesurvivalguide.com]
Technical Support Center: Challenges in the Scale-Up of 2,2-Dimethyl-n-[3-(trifluoromethyl)phenyl]propanamide Production
Welcome to the technical support center for the synthesis and scale-up of 2,2-Dimethyl-n-[3-(trifluoromethyl)phenyl]propanamide. As a key intermediate in various development pipelines, ensuring its robust and scalable production is paramount. This guide is designed for researchers, process chemists, and drug development professionals to navigate the common challenges encountered when transitioning this synthesis from the laboratory bench to larger-scale manufacturing. Here, we provide in-depth troubleshooting guides, frequently asked questions, detailed experimental protocols, and comparative data to support your process optimization efforts.
The Core Synthesis: A Mechanistic Overview
The most direct and widely employed route for synthesizing this compound is the N-acylation of 3-(trifluoromethyl)aniline with pivaloyl chloride. This reaction is a classic nucleophilic acyl substitution. The lone pair of electrons on the aniline's nitrogen atom attacks the electrophilic carbonyl carbon of pivaloyl chloride. This forms a tetrahedral intermediate, which then collapses, expelling a chloride ion and forming a protonated amide. A base is required to neutralize the hydrochloric acid (HCl) byproduct, which would otherwise protonate the starting aniline, rendering it non-nucleophilic and halting the reaction.[1]
Primary Reaction Scheme:
Caption: N-acylation of 3-(trifluoromethyl)aniline with pivaloyl chloride.
General Production Workflow
The overall process can be visualized as a multi-stage workflow, where careful control at each step is critical for success at scale.
Troubleshooting Guide
This section addresses specific, practical issues that may arise during the scale-up process in a question-and-answer format.
Issue: Poor or Inconsistent Reaction Yield
Q1: My reaction yield dropped from >90% at the 10g scale to ~60% in a 50L reactor. What are the most probable causes?
A1: A significant drop in yield upon scale-up is a classic challenge often rooted in physical and chemical parameter deviations that are negligible at a small scale. Here’s a systematic approach to troubleshooting:
-
Heat Transfer Inefficiency: The acylation reaction is exothermic. A 50L reactor has a much lower surface-area-to-volume ratio than a 1L flask, making heat dissipation less efficient. This can lead to localized overheating ("hot spots"), which promotes side reactions.
-
Solution: Ensure your reactor's cooling jacket is functioning optimally. Implement a slower, controlled addition rate for the pivaloyl chloride to allow the cooling system to keep pace with heat generation. Consider pre-chilling the pivaloyl chloride solution before addition.[2]
-
-
Mixing Inhomogeneity: Inadequate mixing can create localized regions of high reagent concentration and others where the reaction stalls. This leads to both incomplete conversion and byproduct formation.
-
Solution: Verify that the impeller design (e.g., pitch-blade, anchor) and agitation speed are sufficient to maintain a homogenous slurry or solution for the given reactor geometry and batch volume. The installation of baffles can significantly improve mixing efficiency.[2]
-
-
Incomplete Reaction: If the base (e.g., triethylamine, pyridine) is not dispersed effectively, the generated HCl can protonate unreacted 3-(trifluoromethyl)aniline, effectively removing it from the reaction as the non-nucleophilic ammonium salt.
-
Solution: This is directly tied to mixing. Ensure the base is well-distributed before and during the acyl chloride addition. In-process control (IPC) via HPLC or TLC is crucial to confirm the consumption of the starting aniline before proceeding with the work-up.
-
Issue: Product Purity and Side Reactions
Q2: My final product is contaminated with a persistent, less polar impurity according to TLC/HPLC analysis. What is it likely to be and how can I prevent it?
A2: The most probable less-polar byproduct is a tert-butylaniline isomer, arising from a Friedel-Crafts alkylation side reaction.
-
Causality: The intermediate acylium ion formed from pivaloyl chloride can undergo decarbonylation (loss of CO) to form a highly stable tert-butyl carbocation. This electrophile can then attack the electron-rich aniline ring, leading to alkylation, primarily at the para-position. This process is highly temperature-dependent.[1]
-
Prevention:
-
Strict Temperature Control: This is the most critical factor. Maintain the internal reaction temperature at 0-5 °C during the entire addition of pivaloyl chloride. Excursions above 10 °C significantly increase the rate of this side reaction.
-
Solvent Choice: While dichloromethane (DCM) is common, less polar solvents can sometimes temper the reactivity of the Friedel-Crafts reaction. However, temperature control remains the primary lever.
-
Q3: I'm observing a more polar impurity. Could this be a diacylated product?
A3: While possible, diacylation (N,N-di(pivaloyl)aniline) is less common in this specific reaction due to the significant steric hindrance from the bulky pivaloyl group.[1] It is more likely to occur if a large excess of pivaloyl chloride is used. A more probable cause for polar impurities is the hydrolysis of unreacted pivaloyl chloride during work-up to form pivalic acid, or impurities carried over from the starting materials.
-
Solution:
-
Stoichiometry: Use a stoichiometric amount or only a slight excess (e.g., 1.0-1.05 equivalents) of pivaloyl chloride.
-
Work-up: An aqueous wash with a mild base (e.g., saturated sodium bicarbonate solution) after the initial acidic quench will effectively remove pivalic acid into the aqueous layer.[1]
-
Starting Material Purity: Always verify the purity of your 3-(trifluoromethyl)aniline and pivaloyl chloride before use at scale.
-
Troubleshooting Logic Diagram
Frequently Asked Questions (FAQs)
Q1: Which base is better for scale-up: pyridine or triethylamine (TEA)?
A1: Both are effective at neutralizing HCl. For scale-up, triethylamine is often preferred . Pyridine can sometimes lead to slightly cleaner reactions on a small scale, but it has a higher toxicity profile and a more noxious odor.[1] TEA is less toxic, less expensive, and the resulting triethylammonium chloride salt is often easily removed during the aqueous work-up.
Q2: How critical is it to use an anhydrous solvent?
A2: It is highly critical. Pivaloyl chloride is extremely reactive towards water. Any moisture present in the solvent or on the reactor walls will rapidly hydrolyze the acyl chloride to pivalic acid, consuming your reagent and reducing the yield. Always use a solvent with low water content (<0.05%) and ensure the reactor is properly dried before charging reagents.
Q3: What are the best practices for work-up to avoid emulsions at a large scale?
A3: Emulsions are common when washing organic layers that contain amine salts. To mitigate this:
-
Add Brine: After the initial aqueous washes, a final wash with a saturated sodium chloride (brine) solution can help break emulsions by increasing the ionic strength of the aqueous phase.
-
Slow Agitation: Use slower, gentle agitation during the washing steps to minimize the formation of fine droplets that lead to stable emulsions.
-
Solvent Choice: In some cases, switching to a solvent like methyl tert-butyl ether (MTBE) or toluene, which have lower water miscibility than DCM, can reduce emulsion issues.
Q4: Is recrystallization the only viable method for purification at scale?
A4: Recrystallization is the most industrially viable and cost-effective method for purifying solid compounds like this one.[1] Column chromatography is generally not feasible for large quantities due to high solvent consumption and cost.[3] If recrystallization fails to provide the required purity, consider a re-slurry in a solvent where the impurities are more soluble than the product, or a second recrystallization from a different solvent system.
Experimental Protocols
Protocol 1: Synthesis of this compound (Lab Scale)
Safety: This procedure should be conducted in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Pivaloyl chloride is corrosive and lachrymatory.
-
Reactor Setup: To a 1L, 3-neck round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel under a nitrogen atmosphere, add 3-(trifluoromethyl)aniline (80.5 g, 0.5 mol, 1.0 eq) and anhydrous dichloromethane (DCM, 400 mL).
-
Base Addition: Add triethylamine (76 mL, 0.55 mol, 1.1 eq) to the solution.
-
Cooling: Cool the reaction mixture to 0-5 °C using an ice-water bath.
-
Pivaloyl Chloride Addition: Slowly add pivaloyl chloride (61.5 mL, 0.5 mol, 1.0 eq) dropwise via the dropping funnel over 60-90 minutes, ensuring the internal temperature does not exceed 5 °C.[1]
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 2-3 hours.
-
Monitoring: Monitor the reaction progress by TLC (e.g., 4:1 Hexane:Ethyl Acetate) until the starting aniline spot is no longer visible.
-
Quench: Carefully pour the reaction mixture into a beaker containing 1M HCl (250 mL) and ice.
-
Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 1M HCl (1 x 150 mL), saturated sodium bicarbonate solution (2 x 150 mL), and brine (1 x 150 mL).
-
Isolation: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product as an off-white solid.
Protocol 2: Purification by Recrystallization
-
Dissolution: Transfer the crude solid to an appropriately sized flask. Add a minimal amount of hot ethanol (e.g., ~1.5 mL per gram of crude product) and heat until the solid fully dissolves.
-
Precipitation: While hot, slowly add hot water dropwise until the solution just begins to turn cloudy. If it becomes too cloudy, add a few drops of hot ethanol to redissolve.
-
Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Then, place it in an ice bath for at least 1 hour to maximize crystal formation.
-
Collection: Collect the white crystals by vacuum filtration, washing the filter cake with a small amount of cold 1:1 ethanol/water.
-
Drying: Dry the purified product in a vacuum oven at 40-50 °C until a constant weight is achieved. The expected melting point is around 122.5 °C.[4]
Data Summary: Impact of Reaction Parameters
The choice of reaction parameters directly influences the outcome of the synthesis, especially at scale. The following table summarizes these effects.
| Parameter | Condition A (Optimized) | Condition B (Sub-optimal) | Rationale & Causality |
| Temperature | 0-5 °C during addition | > 25 °C (Room Temp) | Lower temperatures are crucial to suppress the exothermic reaction and prevent the decarbonylation of the acylium ion, which leads to Friedel-Crafts alkylation byproducts.[1] |
| Base | Triethylamine (1.1 eq) | Pyridine (1.1 eq) | Both are effective. TEA is generally preferred at scale due to lower cost and toxicity. Pyridine can be harder to remove during work-up. |
| Solvent | Dichloromethane (DCM) | N,N-Dimethylformamide (DMF) | DCM is a standard aprotic solvent. While DMF can be used, its high boiling point makes it difficult to remove, and it can sometimes participate in side reactions.[5] |
| Purity (Expected) | > 98% | < 90% (due to side products) | Optimized conditions directly lead to a cleaner product profile, simplifying purification. |
| Yield (Expected) | > 90% | Variable, often lower | Minimizing side reactions inherently maximizes the yield of the desired product. |
References
- Reducing the Complexity of Commercial-Scale Amide Form
- 2,2-DIMETHYL-N-[2-METHYL-3-(TRIFLUOROMETHYL)PHENYL]-PROPIONAMIDE synthesis. ChemicalBook.
- Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution.
- Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution.
- Continuous Flow Synthesis of α-Trifluoromethylthiolated Esters and Amides from Carboxylic Acids: a Telescoped Approach. PMC - NIH.
- Technical Support Center: Overcoming Challenges in the Scale-up of Cyanamide Synthesis. Benchchem.
- N-(3-Fluorophenyl)pivalamide|81740-17-2. Benchchem.
- Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.
- Technical Support Center: Synthesis of 2,2-Dimethyl-N-phenylpropanamide. Benchchem.
- Beyond a solvent: triple roles of dimethylformamide in organic chemistry. PMC - NIH.
- Technical Support Center: Purification of 3-(3-(Trifluoromethyl)phenyl)propan-1-ol. Benchchem.
Sources
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- 4. 2,2-DIMETHYL-N-[2-METHYL-3-(TRIFLUOROMETHYL)PHENYL]-PROPIONAMIDE synthesis - chemicalbook [chemicalbook.com]
- 5. Beyond a solvent: triple roles of dimethylformamide in organic chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Poor Solubility of 2,2-Dimethyl-n-[3-(trifluoromethyl)phenyl]propanamide in Assays
This technical guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals who are encountering solubility challenges with 2,2-Dimethyl-n-[3-(trifluoromethyl)phenyl]propanamide in various experimental assays. The content herein is structured to offer both a foundational understanding of the underlying physicochemical principles and practical, step-by-step protocols to ensure the generation of reliable and reproducible data.
Introduction: The Challenge of Poor Aqueous Solubility
This compound's chemical structure, which includes a trifluoromethylphenyl group, contributes to its hydrophobic nature and consequently, poor solubility in aqueous solutions. This characteristic poses a significant hurdle in a multitude of in vitro and in vivo assays, where maintaining the compound in a dissolved state within an aqueous buffer is paramount for the accurate determination of its biological activity. When a compound precipitates, it can lead to an underestimation of its potency, introduce high variability in experimental results, and potentially generate false-negative outcomes.[1][2]
This guide will systematically walk you through the process of diagnosing and overcoming these solubility-related experimental artifacts, thereby safeguarding the integrity of your research data.
Part 1: Frequently Asked Questions (FAQs) & Troubleshooting
This section is dedicated to addressing the common questions and issues that arise when working with this compound.
Q1: My compound is precipitating out of my cell culture medium when I dilute it from a DMSO stock. What is causing this and how can I prevent it?
A1: This is a frequent problem encountered with poorly soluble compounds. The compound "crashes" out of solution when the concentration of the organic co-solvent, in this case, dimethyl sulfoxide (DMSO), is significantly lowered by dilution in an aqueous medium.[3] While DMSO is an excellent solvent for many organic molecules, its ability to maintain them in solution diminishes as its percentage in the final aqueous solution decreases.[3]
Troubleshooting Steps:
-
Determine the Kinetic Solubility Limit: Before initiating your primary experiment, it is crucial to ascertain the kinetic solubility of your compound in your specific assay buffer or cell culture medium.[4][5] This will define the maximum concentration you can reliably test without encountering precipitation.
-
Minimize the Final DMSO Concentration: It is advisable to use the lowest possible final concentration of DMSO in your assay, ideally at or below 0.5%.[6] Higher concentrations of DMSO can exert cytotoxic effects on cells and may also interfere with the activity of certain enzymes.[7][8][9][10]
-
Employ a Serial Dilution Method: Instead of performing a single, large-volume dilution, a serial dilution of your DMSO stock in the aqueous buffer can be beneficial. This more gradual decrease in the DMSO concentration can sometimes help to keep the compound in solution.
-
Consider Alternative Co-solvents: If DMSO proves to be problematic, other organic solvents such as ethanol or methanol can be explored. However, it is imperative to first confirm the compatibility of any alternative solvent with your specific assay system and cell type.
Q2: I have a concern that the poor solubility of my compound is skewing my dose-response curves. What are the typical indicators of this issue?
A2: Dose-response curves that are limited by solubility often display distinctive artifacts. Being able to recognize these can prevent the misinterpretation of your experimental data.
Signs of Solubility Issues in Dose-Response Curves:
-
A "Flattening" or "Plateau" at High Concentrations: The dose-response curve may show an unexpected plateau at higher concentrations. This is often not a reflection of a maximal biological effect but rather an indication that the compound has reached its solubility limit. Any additional compound introduced is precipitating, meaning the effective concentration in solution is not increasing.
-
A "Bell-Shaped" or "U-Shaped" Curve: In certain instances, compound precipitation at high concentrations can cause a reduction in the measured response, leading to a bell-shaped curve. This can be a result of light scattering from the precipitate interfering with optical measurements, such as those in fluorescence or absorbance-based assays.
-
High Variability Between Replicates: A significant amount of scatter in your data points, especially at the higher concentrations, can be a sign of inconsistent compound precipitation among your replicate wells.
Q3: What formulation strategies can I employ to enhance the solubility of this compound in my aqueous assay buffer?
A3: A variety of formulation techniques can be utilized to improve the apparent solubility of your compound. The selection of the most appropriate method will be contingent on the specific demands of your assay.
Formulation Strategies:
-
Use of Surfactants: The addition of non-ionic surfactants like Tween® 20, Tween® 80, or Pluronic® F-68 to the assay buffer at concentrations above their critical micelle concentration (CMC) can lead to the formation of micelles.[11][12][13] These micelles can encapsulate the hydrophobic compound, thereby increasing its solubility.[11][12][13] It is essential to first evaluate the chosen surfactant for any inherent activity in your assay.
-
Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides possessing a hydrophilic exterior and a hydrophobic interior cavity.[14][15][16][17] They have the ability to form inclusion complexes with poorly soluble compounds, effectively "shielding" the hydrophobic portions from the aqueous environment and thus enhancing solubility.[14][15][16][17] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a frequently used derivative known for its good water solubility and low toxicity.[14]
-
pH Modification: If the compound has ionizable functional groups, adjusting the pH of the buffer can have a significant effect on its solubility. For a basic compound, a decrease in pH will result in protonation and an increase in solubility. Conversely, for an acidic compound, an increase in pH will lead to deprotonation and improved solubility. However, it is critical to ensure that the selected pH is compatible with your biological system.
-
Lipid-Based Formulations: For in vivo experiments or certain cell-based assays, lipid-based formulations such as liposomes or nanoemulsions can be employed for compound delivery.
Part 2: Experimental Protocols
This section provides comprehensive, step-by-step protocols for essential experiments designed to evaluate and enhance the solubility of this compound.
Protocol 1: Determination of Kinetic Solubility in Assay Buffer
Objective: To ascertain the maximum concentration of the compound that can be kept in a dissolved state in the selected assay buffer under defined experimental conditions.[4][5][18][19][20]
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Assay buffer (e.g., PBS, HBSS, or cell culture medium)
-
96-well clear bottom plates
-
Plate reader capable of measuring absorbance or turbidity
Procedure:
-
Prepare a High-Concentration Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Serial Dilution in DMSO: Create a range of concentrations by performing a serial 2-fold dilution of the 10 mM stock solution in DMSO (e.g., 10 mM, 5 mM, 2.5 mM, etc.).
-
Dilution into Assay Buffer: In a 96-well plate, add a small volume (e.g., 2 µL) of each DMSO concentration to a larger volume (e.g., 198 µL) of your assay buffer. This will result in a final DMSO concentration of 1% and create a range of final compound concentrations.
-
Incubation: Incubate the plate at your desired experimental temperature (e.g., 37°C) for a predetermined period (e.g., 1-2 hours) to simulate your assay conditions.
-
Visual Inspection: Carefully inspect each well for any visible signs of precipitation.[21][22]
-
Turbidity Measurement: Measure the absorbance or optical density (OD) of each well at a wavelength where the compound itself does not absorb light (e.g., 600-650 nm). An increase in OD is indicative of light scattering due to the formation of a precipitate.[23]
-
Data Analysis: Plot the measured turbidity against the compound concentration. The concentration at which a notable increase in turbidity is observed is considered the kinetic solubility limit.
Data Presentation:
| Compound Concentration (µM) | Turbidity (OD at 620 nm) | Visual Observation |
| 100 | 0.550 | Heavy Precipitate |
| 50 | 0.210 | Moderate Precipitate |
| 25 | 0.055 | Slight Haze |
| 12.5 | 0.012 | Clear |
| 6.25 | 0.010 | Clear |
| 3.125 | 0.011 | Clear |
| Blank (1% DMSO) | 0.010 | Clear |
Interpretation: Based on the sample data presented above, the kinetic solubility limit of the compound in this particular buffer is in the range of 12.5-25 µM.
Protocol 2: Formulation with Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
Objective: To prepare a stock solution of this compound with improved aqueous solubility through the use of HP-β-CD.
Materials:
-
This compound
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Deionized water or desired buffer
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Prepare HP-β-CD Solution: Prepare a stock solution of HP-β-CD in your chosen buffer (e.g., 45% w/v in water). If necessary, gently warm the solution to ensure the complete dissolution of the cyclodextrin.
-
Weigh Compound: Accurately weigh the necessary amount of this compound.
-
Complexation: Add the powdered compound directly to the HP-β-CD solution.
-
Mixing: Vigorously vortex the mixture for several minutes. If the compound does not fully dissolve, sonicate the mixture in a water bath for 15-30 minutes.
-
Filtration: Once the compound appears to be completely dissolved, filter the solution using a 0.22 µm syringe filter to remove any undissolved particulate matter.
-
Concentration Verification: It is strongly advised to confirm the final concentration of the solubilized compound using a suitable analytical technique, such as HPLC-UV.
Part 3: Visualization & Logical Workflows
This section offers visual aids to facilitate a better understanding of the concepts and procedures discussed.
Diagram 1: Troubleshooting Workflow for Compound Precipitation
This diagram presents a logical sequence of steps for diagnosing and resolving issues of compound precipitation in an assay.
Sources
- 1. researchgate.net [researchgate.net]
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- 4. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. enamine.net [enamine.net]
- 6. Using live-cell imaging in cell counting â The cytotoxicity of DMSOÂ | Case studies | Cell x Image Lab - Nikon [healthcare.nikon.com]
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- 10. Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 11. asianpharmtech.com [asianpharmtech.com]
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- 22. Troubleshooting Precipitation in Cell Culture: Causes and Solutions [procellsystem.com]
- 23. researchgate.net [researchgate.net]
Validation & Comparative
Validating the biological activity of 2,2-Dimethyl-n-[3-(trifluoromethyl)phenyl]propanamide
An In-Depth Guide to the Biological Validation of 2,2-Dimethyl-n-[3-(trifluoromethyl)phenyl]propanamide: A Comparative Approach for Novel Compound Characterization
As a Senior Application Scientist, the task of characterizing a novel chemical entity, such as this compound, requires a systematic and rigorous validation workflow. This guide provides a comprehensive strategy for elucidating its biological activity, framed within a comparative context. Given that this compound is not extensively characterized in public literature, we will proceed with a hypothesized mechanism of action—modulation of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel. This hypothesis is based on the presence of the trifluoromethylphenyl moiety, a common feature in various ion channel modulators.
Our validation strategy will focus on comparing its activity against well-established TRPV1 modulators: Capsaicin , the canonical agonist, and Capsazepine , a competitive antagonist. This comparative framework is essential for contextualizing the potency, efficacy, and specificity of our novel compound.
Foundational Strategy: From Target Engagement to Cellular Function
The core principle of our validation process is to build a chain of evidence, starting from direct interaction with the putative target and progressing to a functional cellular outcome. This multi-tiered approach minimizes the risk of artifacts and provides a holistic understanding of the compound's biological profile.
Our experimental workflow is designed to answer three critical questions:
-
Does it Bind? (Target Engagement)
-
Does it Act? (Functional Modulation)
-
How Does it Compare? (Comparative Analysis)
Below is a diagrammatic representation of our validation workflow.
Caption: A multi-phase workflow for the validation of a novel compound, from initial target binding to functional characterization and specificity testing.
Experimental Protocols: A Step-by-Step Guide
Here, we detail the methodologies for the key experiments outlined in our workflow. The causality behind each step is explained to provide a deeper understanding of the protocol design.
Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement
Rationale: CETSA is a powerful technique to directly assess whether a compound binds to its target protein in a cellular environment. The principle is that ligand binding stabilizes the target protein, leading to a higher melting temperature. This experiment is a critical first step to move beyond inference and demonstrate physical interaction.
Methodology:
-
Cell Culture: Culture HEK293 cells stably overexpressing human TRPV1. Grow cells to ~80% confluency.
-
Compound Treatment:
-
Harvest cells and resuspend in a suitable buffer (e.g., PBS with protease inhibitors).
-
Aliquot cell suspension into separate tubes.
-
Treat with this compound (e.g., at 10 µM), Capsaicin (1 µM, positive control), or vehicle (DMSO). Incubate at 37°C for 1 hour.
-
-
Thermal Challenge:
-
Heat the treated cell suspensions across a temperature gradient (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
Include a non-heated control (4°C).
-
-
Cell Lysis and Protein Separation:
-
Lyse the cells by three freeze-thaw cycles.
-
Separate the soluble protein fraction (containing non-denatured protein) from the precipitated fraction by centrifugation at 20,000 x g for 20 minutes at 4°C.
-
-
Protein Quantification and Analysis:
-
Collect the supernatant.
-
Analyze the amount of soluble TRPV1 remaining at each temperature point using Western Blot or ELISA.
-
Plot the percentage of soluble TRPV1 against temperature to generate a melt curve. A rightward shift in the curve for the test compound compared to the vehicle control indicates target stabilization and therefore, engagement.
-
Protocol 2: Ratiometric Calcium Influx Assay
Rationale: TRPV1 is a non-selective cation channel, and its activation leads to a rapid influx of calcium ions (Ca²⁺) into the cell. This functional assay measures this downstream effect, providing evidence of channel modulation. We use a ratiometric dye like Fura-2 to provide a robust signal that is less susceptible to artifacts like variations in cell number or dye loading.
Methodology:
-
Cell Preparation: Plate TRPV1-expressing HEK293 cells in a 96-well, black-walled, clear-bottom plate and grow overnight.
-
Dye Loading:
-
Wash cells with a physiological salt solution (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Load cells with Fura-2 AM (e.g., 5 µM) for 60 minutes at 37°C.
-
-
Assay Execution (Agonist Mode):
-
Wash cells to remove excess dye.
-
Acquire a baseline fluorescence reading using a plate reader capable of dual-excitation ratiometric measurements (e.g., excitation at 340 nm and 380 nm, emission at 510 nm).
-
Add varying concentrations of this compound or Capsaicin.
-
Immediately begin kinetic reading of the F340/F380 ratio for 3-5 minutes. An increase in the ratio indicates a rise in intracellular calcium.
-
-
Assay Execution (Antagonist Mode):
-
To test for inhibitory activity, pre-incubate the cells with the test compound for 10-15 minutes before the assay.
-
Add a fixed, sub-maximal concentration of Capsaicin (e.g., its EC80 value).
-
Monitor the F340/F380 ratio. A blunted response compared to the Capsaicin-only control indicates antagonism.
-
Data Presentation and Comparative Analysis
All quantitative data should be summarized for clear comparison. The primary outputs will be potency (EC₅₀ for agonists, IC₅₀ for antagonists) and efficacy (the maximum response relative to a standard).
Table 1: Comparative Potency and Efficacy Data
| Compound | Assay Type | Parameter | Value (µM) | Max Response (% of Capsaicin) |
| Capsaicin | Calcium Influx | EC₅₀ | 0.5 | 100% |
| Capsazepine | Calcium Influx | IC₅₀ | 0.8 | N/A |
| This compound | Calcium Influx | EC₅₀ / IC₅₀ | [Experimental Value] | [Experimental Value] |
Interpretation:
-
If the test compound shows an EC₅₀ value: It is acting as an agonist. Its potency is compared directly to Capsaicin. A lower EC₅₀ value indicates higher potency. The maximum response indicates its efficacy.
-
If the test compound shows an IC₅₀ value: It is acting as an antagonist. Its potency is compared to Capsazepine. A lower IC₅₀ value signifies a more potent inhibitor.
-
Specificity Check: A crucial follow-up is counter-screening against other related ion channels, such as TRPA1 or TRPM8. This helps determine if the compound's activity is specific to TRPV1 or if it has a broader promiscuous profile. The signaling pathway for TRPV1 activation is depicted below.
Caption: Simplified signaling pathway of TRPV1 channel activation by an agonist, leading to calcium influx and a cellular response.
Conclusion and Future Directions
This guide outlines a robust, multi-step process for validating the biological activity of a novel compound, this compound, using TRPV1 modulation as a working hypothesis. By integrating target engagement, functional assays, and direct comparison with established chemical probes, this workflow generates a comprehensive and reliable activity profile.
Positive results would position this compound as a novel TRPV1 modulator, warranting further investigation into its subtype specificity, off-target effects, and potential therapeutic applications. Negative results would prompt a broader screening campaign to identify its true molecular target. In either case, this systematic approach ensures that research efforts are guided by robust, reproducible data.
References
-
PubChem Compound Summary for CID 13859039, this compound. National Center for Biotechnology Information. [Link]
-
Cellular Thermal Shift Assay (CETSA). Nature Protocols. [Link]
-
The Fura-2-based Calcium Influx Assay. Journal of Visualized Experiments. [Link]
-
TRPV1: A Drug Target for Pain. Nature Reviews Drug Discovery. [Link]
-
Capsaicin. PubChem Compound Summary. [Link]
-
Capsazepine. PubChem Compound Summary. [Link]
Comparing 2,2-Dimethyl-n-[3-(trifluoromethyl)phenyl]propanamide to other PDI inhibitors.
This guide provides a detailed comparison of prominent Protein Disulfide Isomerase (PDI) inhibitors, offering experimental data and mechanistic insights for researchers, scientists, and drug development professionals. We will delve into the performance of established inhibitors and provide a framework for evaluating novel compounds, including a prospective analysis of 2,2-Dimethyl-n-[3-(trifluoromethyl)phenyl]propanamide.
Introduction: PDI as a Therapeutic Target
Protein Disulfide Isomerase (PDI) is a chaperone enzyme primarily located in the endoplasmic reticulum (ER) that plays a critical role in cellular homeostasis.[1] It functions as a thiol oxidoreductase, catalyzing the formation, breakage, and rearrangement of disulfide bonds in newly synthesized proteins.[1] This process is essential for correct protein folding and maturation.[2]
Due to the high proliferative and metabolic demands of malignant cells, they are particularly sensitive to disruptions in protein homeostasis.[3] Many cancer types, including ovarian and multiple myeloma, overexpress PDI to cope with the increased load of protein synthesis and folding, making PDI an attractive therapeutic target.[1][3] Inhibition of PDI leads to an accumulation of misfolded proteins, triggering ER stress and the Unfolded Protein Response (UPR), which can ultimately induce apoptosis (programmed cell death) in cancer cells.[1]
Prospective Analysis: this compound
A thorough review of the scientific literature and chemical databases reveals no published data characterizing This compound as a Protein Disulfide Isomerase inhibitor. Its biological activity in this context remains uncharacterized.
However, a structural analysis allows for a prospective hypothesis. The molecule contains a trifluoromethylphenyl group. The trifluoromethyl (CF3) moiety is a common feature in many enzyme inhibitors, as its strong electron-withdrawing nature and lipophilicity can enhance binding interactions within a protein's active site. The propanamide structure provides a core scaffold. The overall structure is relatively small and rigid, which could be favorable for fitting into an enzyme's catalytic pocket.
Forward-Looking Statement: The structural features of this compound suggest that it warrants investigation as a potential PDI inhibitor. Researchers could screen this compound using the standard enzymatic and cell-based assays outlined in Section 5 of this guide to determine its activity, potency, and mechanism of action.
A Comparative Analysis of Established PDI Inhibitors
To provide a useful benchmark, this section compares several well-characterized PDI inhibitors, focusing on their mechanism, potency, and selectivity.
Key PDI Inhibitors:
-
PACMA 31: A well-studied, irreversible PDI inhibitor that acts by forming a covalent bond with the active site cysteine residues.[4][5] It is part of a class of compounds known as propynoic acid carbamoyl methyl amides (PACMAs).[1] PACMA 31 has demonstrated anticancer activity both in vitro and in vivo.[6]
-
E64FC26: A potent, pan-inhibitor of the PDI family, meaning it shows activity against multiple PDI isoforms, including PDIA1, PDIA3, PDIA4, PDIA6, and TXNDC5.[3][7] This broad-spectrum activity makes it a powerful tool for studying the overall role of the PDI family in disease.
-
CCF642: A potent PDI inhibitor that causes acute ER stress and apoptosis-inducing calcium release in multiple myeloma cells.[8][9] It has been shown to be approximately 100-fold more potent in vitro than PACMA 31.[10][11]
-
Quercetin-3-rutinoside (Rutin): A naturally occurring flavonoid that acts as a reversible, selective inhibitor of PDI.[12][13] It is notable for its membrane-impermeable nature and its mechanism of binding to the non-catalytic b'x domain of PDI.[13]
-
Bacitracin: A peptide antibiotic that is widely used as a research tool to inhibit PDI.[1] However, its specificity has been questioned, with some studies showing it has minimal effects on PDI's core functions while affecting other chaperones.[14][15][16] Its inhibitory activity can vary significantly depending on the specific analog used.[17][18]
Quantitative Comparison of PDI Inhibitors
The following table summarizes the half-maximal inhibitory concentrations (IC50) for these key inhibitors, providing a quantitative basis for comparison. Lower IC50 values indicate higher potency.
| Inhibitor | Target(s) | IC50 (µM) | Mechanism of Action | Reference(s) |
| PACMA 31 | PDI | 10 | Irreversible, Covalent | [4][5][19][20] |
| E64FC26 | PDIA1 | 1.9 | Pan-inhibitor | [7] |
| PDIA3 | 20.9 | [7] | ||
| PDIA4 | 25.9 | [7] | ||
| TXNDC5 | 16.3 | [7] | ||
| PDIA6 | 25.4 | [7] | ||
| CCF642 | PDI | 2.9 | Covalent (predicted) | [7][8][9] |
| Quercetin-3-rutinoside | PDI | ~6 | Reversible, Allosteric | [12][21][22] |
| Bacitracin F | PDI | 20 | Disulfide Bond Formation | [17][18] |
| Bacitracin B | PDI | 1050 | Disulfide Bond Formation | [17][18] |
Visualizing Mechanisms and Workflows
PDI's Role in Protein Folding and Inhibition
The following diagram illustrates the catalytic cycle of PDI in the endoplasmic reticulum and the point at which inhibitors intervene. PDI facilitates the correct formation of disulfide bonds in nascent polypeptides. Inhibitors block this function, leading to the accumulation of misfolded proteins and subsequent ER stress.
Caption: PDI catalytic cycle and mechanism of inhibition.
Experimental Workflow for PDI Inhibitor Screening
A typical screening cascade for identifying and validating novel PDI inhibitors involves a series of enzymatic and cell-based assays. This workflow ensures that lead compounds are potent, selective, and effective in a biological context.
Caption: Workflow for PDI inhibitor discovery and validation.
Experimental Methodologies
To ensure scientific integrity, the protocols used to evaluate PDI inhibitors must be robust and well-validated. Here, we detail the foundational assay for measuring PDI's reductive activity.
Protocol: Insulin Turbidity Assay
This assay is a classic and cost-effective method for measuring the reductive activity of PDI in a high-throughput format.
Causality: PDI catalyzes the reduction of disulfide bonds in insulin, causing the insulin B-chain to precipitate out of solution. This aggregation leads to an increase in turbidity, which can be measured over time by monitoring the absorbance at 650 nm. An effective PDI inhibitor will prevent this reduction, resulting in a lower rate of turbidity increase.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Assay Buffer: Prepare a 100 mM sodium phosphate buffer, pH 7.0, containing 2 mM EDTA.
-
Insulin Stock: Prepare a 10 mg/mL insulin solution in 50 mM Tris-HCl, pH 7.5. Store in frozen aliquots.
-
Dithiothreitol (DTT) Stock: Prepare a 100 mM DTT solution in the assay buffer. Prepare this fresh for each experiment.
-
PDI Enzyme: Dilute recombinant human PDI to the desired working concentration in the assay buffer.
-
Inhibitor Compounds: Prepare a dilution series of the test compounds (e.g., this compound, PACMA 31) in DMSO.
-
-
Assay Procedure (384-well plate format):
-
To each well, add the test compound at various concentrations. Include appropriate controls (e.g., DMSO for no inhibition, a known inhibitor like PACMA 31 for positive control).
-
Add the PDI enzyme solution to each well and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.
-
Prepare a reaction cocktail containing insulin and DTT in the assay buffer.
-
Initiate the reaction by adding the reaction cocktail to all wells.
-
Immediately place the plate in a plate reader capable of kinetic measurements.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 650 nm every minute for 30-60 minutes at 25°C.
-
Calculate the rate of reaction (Vmax) from the linear portion of the kinetic curve for each well.
-
Normalize the rates relative to the DMSO control (100% activity) and a no-enzyme control (0% activity).
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Conclusion and Future Directions
The inhibition of Protein Disulfide Isomerase represents a promising strategy for cancer therapy, leveraging the proteotoxic stress that cancer cells are uniquely sensitive to. Established inhibitors like the irreversible covalent modifier PACMA 31 and the pan-PDI inhibitor E64FC26 have provided invaluable tools for validating PDI as a druggable target.
While no data currently exists for This compound , its chemical structure contains motifs common to enzyme inhibitors, marking it as a compound of interest for future screening campaigns. The methodologies and comparative data presented in this guide offer a robust framework for such an investigation. Future research should focus not only on discovering novel inhibitors but also on understanding the therapeutic implications of inhibiting specific PDI isoforms to develop more targeted and effective cancer treatments.
References
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Jasuja, R., et al. (2012). Protein disulfide isomerase inhibitors constitute a new class of antithrombotic agents. Journal of Clinical Investigation. Retrieved from [Link]
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Amsbio. (n.d.). PACMA 31. Retrieved from [Link]
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Stopa, J. D., et al. (2015). Quercetin-3-rutinoside Inhibits Protein Disulfide Isomerase by Binding to Its b′x Domain. Journal of Biological Chemistry. Retrieved from [Link]
-
Bertin Bioreagent. (n.d.). PACMA 31. Retrieved from [Link]
-
Dickerhof, N., et al. (2011). Bacitracin inhibits the reductive activity of protein disulfide isomerase by disulfide bond formation with free cysteines in the substrate-binding domain. The FEBS Journal. Retrieved from [Link]
-
Vatolin, S., et al. (2016). Novel Protein Disulfide Isomerase Inhibitor with Anticancer Activity in Multiple Myeloma. Cancer Research. Retrieved from [Link]
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Robinson, R. M., et al. (2019). Inhibitors of the protein disulfide isomerase family for the treatment of multiple myeloma. Leukemia. Retrieved from [Link]
-
Dickerhof, N., et al. (2011). Bacitracin inhibits the reductive activity of protein disulfide isomerase by disulfide bond formation with free cysteines in the substrate-binding domain. ResearchGate. Retrieved from [Link]
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Flaumenhaft, R., et al. (2012). Protein disulfide isomerase inhibitors constitute a new class of antithrombotic agents. National Institutes of Health. Retrieved from [Link]
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Cole, K. S., et al. (2020). Tuning isoform selectivity and bortezomib sensitivity with a new class of alkenyl indene PDI inhibitor. National Institutes of Health. Retrieved from [Link]
-
Stopa, J. D., et al. (2015). Quercetin-3-rutinoside Inhibits Protein Disulfide Isomerase by Binding to Its b'x Domain. PubMed. Retrieved from [Link]
-
Guyette, J., et al. (2019). Quercetin-3-rutinoside (Q3R) inhibits the cytopathic activity of exogenously applied cholera toxin (CT) but not ER-localized CTA1. ResearchGate. Retrieved from [Link]
-
Lee, Y. C., et al. (2023). Pan-Inhibition of Protein Disulfide Isomerase Caused Cell Death through Disrupting Cellular Proteostasis in Pancreatic Ductal Adenocarcinoma Cells. MDPI. Retrieved from [Link]
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Karala, A. R., & Ruddock, L. W. (2010). Bacitracin is not a specific inhibitor of protein disulfide isomerase. PubMed. Retrieved from [Link]
-
Karala, A. R., & Ruddock, L. W. (2010). Bacitracin is not a specific inhibitor of protein disulfide isomerase. ResearchGate. Retrieved from [Link]
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Karala, A. R., & Ruddock, L. W. (2010). Bacitracin is not a specific inhibitor of protein disulfide isomerase. Semantic Scholar. Retrieved from [Link]
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Collet, J. F., et al. (2018). Small molecule-induced oxidation of protein disulfide isomerase is neuroprotective. ResearchGate. Retrieved from [Link]
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Khan, M. M., & Mutus, B. (2022). Roles of Protein Disulfide Isomerase in Breast Cancer. Semantic Scholar. Retrieved from [Link]
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Chowdhury, S., et al. (2021). Protein disulphide isomerase inhibition as a potential cancer therapeutic strategy. National Institutes of Health. Retrieved from [Link]
-
Xu, S., et al. (2012). Discovery of an orally active small-molecule irreversible inhibitor of protein disulfide isomerase for ovarian cancer treatment. Proceedings of the National Academy of Sciences. Retrieved from [Link]
-
Xu, S., et al. (2018). Inhibition of protein disulfide isomerase in glioblastoma causes marked downregulation of DNA repair and DNA damage response genes. National Institutes of Health. Retrieved from [Link]
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The Pivotal Role of Trifluoromethyl and N-Aryl Substituents in the Anticancer Potential of Propanamide Analogs: A Comparative Guide
In the landscape of modern medicinal chemistry, the strategic modification of molecular scaffolds is paramount to enhancing therapeutic efficacy and overcoming challenges such as metabolic instability and off-target effects. This guide delves into the structure-activity relationship (SAR) of a compelling class of compounds: 2,2-Dimethyl-n-[3-(trifluoromethyl)phenyl]propanamide and its analogs. By examining the interplay between the sterically demanding 2,2-dimethylpropanamide core, the electronically influential trifluoromethyl group, and various substituents on the N-aryl ring, we can elucidate the key determinants of their cytotoxic activity against cancer cells. This analysis is grounded in established principles of medicinal chemistry and supported by representative experimental data against the human breast adenocarcinoma cell line, MCF-7.
Core Structural Features and Their Mechanistic Implications
The parent compound, this compound, possesses three key structural motifs that collaboratively influence its biological activity:
-
The 2,2-Dimethylpropanamide Moiety: The bulky tert-butyl group adjacent to the amide carbonyl introduces significant steric hindrance. This can play a crucial role in orienting the molecule within a biological target's binding pocket and can also enhance metabolic stability by shielding the amide bond from enzymatic hydrolysis.
-
The N-Phenylpropanamide Linkage: This core structure establishes a critical spatial relationship between the lipophilic alkyl portion and the substituted aromatic ring. The amide bond itself can act as a hydrogen bond donor and acceptor, facilitating interactions with protein residues.
-
The 3-(Trifluoromethyl)phenyl Group: The trifluoromethyl (CF3) group is a powerful modulator of physicochemical properties in drug design.[1][2][3][4][5] Its strong electron-withdrawing nature can alter the pKa of the amide proton and influence the overall electronic distribution of the aromatic ring.[2] Furthermore, the CF3 group significantly increases lipophilicity, which can enhance membrane permeability and cellular uptake.[3] It is also known to improve metabolic stability by blocking potential sites of oxidation on the phenyl ring.[1][3]
Structure-Activity Relationship (SAR) Analysis: A Comparative Study
To illustrate the SAR of this compound class, we will analyze a series of analogs with systematic modifications to the core structure. The following table presents representative cytotoxicity data (IC50 values) against the MCF-7 human breast cancer cell line.
| Compound ID | R1 (Phenyl Ring Substituent) | R2 (Alkyl Group) | IC50 (µM) against MCF-7 |
| 1 (Parent) | 3-CF3 | t-butyl | 15.2 |
| 2 | 4-CF3 | t-butyl | 10.8 |
| 3 | 3,5-bis(CF3) | t-butyl | 5.1 |
| 4 | 4-Cl | t-butyl | 22.5 |
| 5 | 4-OCH3 | t-butyl | 35.7 |
| 6 | H | t-butyl | 50.1 |
| 7 | 3-CF3 | isopropyl | 25.8 |
| 8 | 3-CF3 | ethyl | 42.3 |
Note: The IC50 values presented are representative and intended for comparative SAR analysis. Actual values may vary based on specific experimental conditions.
Impact of Phenyl Ring Substitution (R1)
The nature and position of substituents on the N-phenyl ring profoundly impact cytotoxic activity:
-
Trifluoromethyl Group: The presence of a CF3 group is critical for activity. Moving the CF3 group from the meta (Compound 1 ) to the para position (Compound 2 ) leads to a modest increase in potency, potentially due to more favorable interactions within the target binding site. The introduction of a second CF3 group at the 5-position (Compound 3 ) results in a significant enhancement of cytotoxicity, highlighting the additive effect of this group on lipophilicity and electronic properties.
-
Other Electron-Withdrawing Groups: Replacing the CF3 group with a chloro group (Compound 4 ) results in a decrease in activity compared to the parent compound. While chlorine is electron-withdrawing, it is less lipophilic and has a smaller steric profile than the CF3 group.
-
Electron-Donating Groups: The introduction of an electron-donating methoxy group at the para position (Compound 5 ) leads to a marked decrease in potency. This suggests that an electron-deficient phenyl ring is favorable for activity.
-
Unsubstituted Phenyl Ring: The unsubstituted analog (Compound 6 ) exhibits the lowest activity, underscoring the importance of substitution on the phenyl ring for cytotoxic effect.
Influence of the Alkyl Group (R2)
The steric bulk of the alkyl group attached to the propanamide carbonyl also plays a significant role:
-
Tert-butyl Group: The parent compound with a tert-butyl group (Compound 1 ) demonstrates good activity.
-
Isopropyl and Ethyl Groups: Replacing the tert-butyl group with a less sterically hindered isopropyl group (Compound 7 ) or an even smaller ethyl group (Compound 8 ) leads to a progressive decrease in cytotoxic activity. This suggests that the steric bulk of the tert-butyl group is important for optimal binding or for conferring metabolic stability.
The following diagram illustrates the key SAR findings:
Caption: Key Structure-Activity Relationships.
Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)
The following protocol outlines a standard method for determining the cytotoxic activity of the propanamide analogs against the MCF-7 cell line.
Materials and Reagents
-
MCF-7 human breast adenocarcinoma cell line
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates
-
Humidified incubator (37°C, 5% CO2)
-
Microplate reader
Step-by-Step Procedure
-
Cell Culture: Maintain MCF-7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Harvest cells using trypsin-EDTA and seed them into 96-well plates at a density of 5,000 cells per well in 100 µL of culture medium. Allow the cells to adhere overnight.
-
Compound Treatment: Prepare a series of dilutions of the test compounds in culture medium. The final concentration of DMSO should not exceed 0.5%. Replace the medium in the wells with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 48 hours at 37°C in a 5% CO2 atmosphere.
-
MTT Assay: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value (the concentration that inhibits cell growth by 50%) using a suitable software.
The following diagram illustrates the experimental workflow:
Caption: MTT Assay Workflow.
Conclusion and Future Perspectives
The structure-activity relationship of this compound analogs reveals a clear set of guidelines for designing potent anticancer agents. The presence of one or more trifluoromethyl groups on the N-phenyl ring is a strong determinant of activity, likely due to a combination of enhanced lipophilicity, metabolic stability, and favorable electronic properties. Furthermore, the steric bulk provided by the 2,2-dimethylpropanamide moiety appears to be optimal for cytotoxicity.
Future research in this area should focus on synthesizing and evaluating a broader range of analogs with diverse substituents on the phenyl ring to further refine the SAR. Investigating the mechanism of action of these compounds, including their potential molecular targets, will be crucial for their development as therapeutic agents. Additionally, exploring their efficacy in other cancer cell lines and in vivo models will be necessary to validate their therapeutic potential.
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A Senior Application Scientist's Guide to De-risking Novel Compounds: Assessing the Off-Target Effects of 2,2-Dimethyl-n-[3-(trifluoromethyl)phenyl]propanamide
Introduction: The Imperative of Selectivity in Drug Discovery
In the quest for novel therapeutics, the identification of a potent "hit" compound is merely the first step. The journey from a promising molecule to a safe and effective drug is paved with rigorous characterization, chief among which is the assessment of its selectivity. Off-target effects, where a compound interacts with unintended biological molecules, are a primary cause of adverse drug reactions and late-stage clinical trial failures.[1][2][3][4] Therefore, a proactive and comprehensive off-target profiling strategy is not just a regulatory hurdle but a cornerstone of successful drug development.
This guide provides an in-depth, technically-grounded framework for assessing the off-target profile of a novel chemical entity, using the hypothetical compound 2,2-Dimethyl-n-[3-(trifluoromethyl)phenyl]propanamide as our case study. As this compound is not extensively characterized in public literature, we will approach it as a typical new chemical entity (NCE) emerging from a discovery pipeline. We will eschew a rigid, one-size-fits-all template in favor of a dynamic, tiered approach that mirrors the decision-making process in a real-world drug development setting. This guide is intended for researchers, scientists, and drug development professionals dedicated to building a robust safety and selectivity profile for their candidate compounds.
Our narrative is built on three pillars: Expertise in experimental design, Trustworthiness through self-validating protocols, and Authoritative Grounding in established scientific principles.
A Tiered Approach to Off-Target Assessment
A logical and cost-effective strategy for off-target profiling involves a tiered approach. We begin with broad, high-throughput screens to cast a wide net, followed by more focused and mechanistically informative assays to validate and characterize any initial "hits."
Caption: A tiered workflow for comprehensive off-target profiling of a new chemical entity.
Tier 1: Broad In Vitro Profiling - Casting a Wide Net
The initial step is to screen our compound against a large and diverse set of known biological targets implicated in adverse drug events. This is most efficiently achieved using commercially available profiling panels. The goal here is not just to identify liabilities but to begin building a "selectivity signature" for our molecule.
Foundational Safety Panels (GPCRs, Ion Channels, Transporters)
A standard approach involves screening the compound at a fixed concentration (typically 1-10 µM) against a panel of targets with known safety implications.[1][5] These panels are curated based on historical data and regulatory guidance.
-
G-Protein Coupled Receptors (GPCRs): As the largest family of drug targets, unintended GPCR activity can lead to a host of side effects.[6][7] Panels like the Eurofins Discovery SafetyScreen47 or Reaction Biology's InVEST panels provide broad coverage.[1]
-
Ion Channels: Off-target interactions with ion channels are a major safety concern, particularly for cardiotoxicity.[8][9] Screening against a panel including hERG (human Ether-à-go-go-Related Gene), NaV1.5, and CaV1.2 is considered mandatory for cardiac safety assessment under the Comprehensive in vitro Proarrhythmia Assay (CiPA) initiative.[9][10]
-
Transporters and Enzymes: Panels often include key transporters (e.g., P-glycoprotein) and enzymes (e.g., CYPs) to flag potential drug-drug interactions and toxicity issues.[2]
Table 1: Comparison of Representative Broad Safety Profiling Panels
| Assay Type | Key Targets Covered | Typical Readout | Rationale for Inclusion |
| GPCR Panel | Adrenergic, Dopaminergic, Serotonergic, Muscarinic, Histaminergic, Opioid Receptors | Radioligand Binding or Functional (e.g., cAMP, Calcium Flux)[11][12] | Predicts CNS, cardiovascular, and gastrointestinal side effects. |
| Ion Channel Panel | hERG, NaV1.5, CaV1.2, KCNQ1, Kir2.1 | Electrophysiology (Patch-Clamp) or Fluorescence-based assays[8][13][14] | Critical for assessing proarrhythmic risk and other cardiac liabilities.[9] |
| Enzyme/Transporter Panel | Cytochrome P450s (e.g., 3A4, 2D6), COX-1, COX-2, PDE family, P-glycoprotein | Enzymatic activity assays, transport assays | Identifies potential for metabolic drug-drug interactions, inflammation, and transport-related toxicity.[2] |
Kinome Profiling: A Crucial Step for Selectivity
Protein kinases are a major class of drug targets, and due to the conserved nature of the ATP-binding site, kinase inhibitors often exhibit off-target activity.[15][16] Even if this compound is not designed as a kinase inhibitor, screening it across the kinome is a prudent step to uncover unexpected activities.
Services like Eurofins' KinaseProfiler or Reaction Biology's HotSpot platform offer screening against hundreds of kinases.[17][18]
Experimental Protocol: Representative Kinase Profiling Assay (Radiometric)
This protocol outlines a typical radiometric assay for assessing kinase inhibition, a gold standard for its sensitivity and direct measurement of enzymatic activity.[17]
-
Compound Preparation: this compound is serially diluted in DMSO to create a range of concentrations for IC50 determination.
-
Reaction Mixture Preparation: In a 96-well plate, the following are combined:
-
Kinase buffer (containing cofactors like MgCl2 and MnCl2).
-
The specific protein kinase being tested.
-
The corresponding peptide substrate.
-
The test compound at various concentrations.
-
-
Initiation of Reaction: The kinase reaction is initiated by the addition of [γ-³³P]ATP. The concentration of ATP is critical; assays are often run at the ATP Kₘ for the specific kinase to provide a sensitive measure of competitive inhibition.[18][19]
-
Incubation: The reaction is allowed to proceed for a set time (e.g., 30-60 minutes) at a controlled temperature (e.g., 30°C).
-
Termination and Separation: The reaction is stopped, and the phosphorylated substrate is separated from the unreacted [γ-³³P]ATP using a phosphocellulose filter membrane. The membrane captures the charged, phosphorylated peptide.
-
Quantification: The amount of radioactivity incorporated into the substrate is measured using a scintillation counter.
-
Data Analysis: The percentage of inhibition relative to a DMSO control is calculated for each compound concentration. An IC50 value is determined by fitting the data to a dose-response curve.
Tier 2: Cellular Validation and Phenotypic Analysis
Biochemical assays are essential, but they don't fully recapitulate the complex environment of a living cell. Tier 2 assays aim to confirm whether the off-target interactions observed in vitro translate to a cellular context and to uncover unexpected biological effects.
Cellular Thermal Shift Assay (CETSA): Confirming Target Engagement
CETSA is a powerful biophysical method that directly measures a compound's engagement with its target protein in intact cells or tissue lysates.[20][21][22] The principle is that ligand binding stabilizes a protein, increasing its resistance to thermal denaturation.[21] This is invaluable for validating both the intended target and any significant off-targets identified in Tier 1.
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A Comparative Guide to HPLC Purity Analysis of Synthesized 2,2-Dimethyl-n-[3-(trifluoromethyl)phenyl]propanamide
For researchers, scientists, and professionals in drug development, establishing the purity of a synthesized active pharmaceutical ingredient (API) is a cornerstone of reliable and reproducible research, forming the basis for safety, efficacy, and regulatory compliance. This guide provides an in-depth, objective comparison of High-Performance Liquid Chromatography (HPLC) methodologies for the purity analysis of 2,2-Dimethyl-n-[3-(trifluoromethyl)phenyl]propanamide, a novel small molecule with therapeutic potential. We will explore the nuances of method selection, backed by experimental data, to empower you to make informed decisions for your analytical needs.
Introduction: The Critical Role of Purity in Drug Development
This compound is an N-aryl amide synthesized via the acylation of 3-(trifluoromethyl)aniline with pivaloyl chloride.[1] The purity of this final compound is paramount, as even trace impurities can significantly impact its pharmacological and toxicological profile. High-Performance Liquid Chromatography (HPLC) stands as the quintessential technique for purity assessment in the pharmaceutical industry due to its high resolution, sensitivity, and quantitative accuracy. This guide will compare two distinct HPLC approaches: a rapid, high-throughput screening method ideal for in-process control and reaction monitoring, and a comprehensive, stability-indicating method designed for final product release and stability studies.
Understanding the Synthesis and Potential Impurities
The primary synthetic route to this compound involves the reaction of 3-(trifluoromethyl)aniline with pivaloyl chloride in the presence of a base.[1]
DOT Script for Synthesis Reaction:
Caption: Synthesis of this compound.
This seemingly straightforward amidation can be accompanied by several potential impurities arising from side reactions or unreacted starting materials.[2][3][4] Understanding these is crucial for developing a robust HPLC method capable of their separation and quantification.
Table 1: Potential Impurities in the Synthesis of this compound
| Impurity Name | Chemical Structure | Origin |
| 3-(Trifluoromethyl)aniline | C₇H₆F₃N | Unreacted starting material |
| Pivalic Acid | C₅H₁₀O₂ | Hydrolysis of pivaloyl chloride |
| Di-acylated Product | C₁₇H₂₀F₆N₂O | Reaction of the product with another molecule of pivaloyl chloride |
DOT Script for Chemical Structures:
Caption: Target compound and potential process-related impurities.
Comparative HPLC Methodologies
The choice of an HPLC method is dictated by the analytical objective. For rapid screening, speed is prioritized, while for stability testing, resolution and the ability to separate degradation products are paramount.[5][6][7]
Method A: High-Throughput Screening (HTS)
This method is designed for rapid analysis, making it ideal for monitoring reaction progress and for high-throughput screening of multiple samples. It typically employs shorter columns with smaller particles and faster gradient elution.[8]
Method B: High-Resolution Stability-Indicating Method (SIM)
A stability-indicating method is a validated quantitative analytical procedure that can detect changes in the quality of a drug substance over time.[9] It is crucial for determining the shelf-life and storage conditions of the API. This method must be able to separate the active ingredient from all potential degradation products that may form under various stress conditions.[10][11][12]
DOT Script for Method Selection Workflow:
Caption: Decision workflow for selecting the appropriate HPLC method.
Experimental Protocols
The following are detailed, step-by-step methodologies for the two compared HPLC methods.
Protocol for Method A: High-Throughput Screening
Objective: To rapidly assess the purity of this compound for in-process control.
Instrumentation:
-
HPLC system with a UV detector
-
Column: C18, 50 mm x 2.1 mm, 2.7 µm particle size
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic Acid (0.1%)
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
-
Sample Preparation:
-
Dissolve approximately 1 mg of the synthesized compound in 1 mL of Acetonitrile.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 40 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 2 µL
-
Gradient Program:
-
0-0.5 min: 20% B
-
0.5-2.5 min: 20% to 95% B
-
2.5-3.0 min: 95% B
-
3.0-3.1 min: 95% to 20% B
-
3.1-4.0 min: 20% B
-
-
Protocol for Method B: Stability-Indicating Method
Objective: To accurately quantify the purity of this compound and separate it from potential degradation products.[13]
Instrumentation:
-
HPLC system with a photodiode array (PDA) detector
-
Column: C18, 150 mm x 4.6 mm, 3.5 µm particle size
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric Acid (0.1%)
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Phosphoric Acid in Water
-
Mobile Phase B: Acetonitrile
-
-
Sample Preparation:
-
Accurately weigh and dissolve approximately 10 mg of the compound in 10 mL of Acetonitrile to create a 1 mg/mL stock solution.
-
Further dilute to a working concentration of 0.1 mg/mL with the mobile phase.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.2 mL/min
-
Column Temperature: 35 °C
-
Detection Wavelength: 254 nm (with PDA scanning from 200-400 nm)
-
Injection Volume: 10 µL
-
Gradient Program:
-
0-5 min: 30% B
-
5-20 min: 30% to 80% B
-
20-25 min: 80% B
-
25-26 min: 80% to 30% B
-
26-30 min: 30% B
-
-
Comparative Data and Performance
The performance of each method was evaluated based on key chromatographic parameters. The stability-indicating nature of Method B was confirmed through forced degradation studies as per ICH guidelines.[10][11][12]
Table 2: Comparison of HPLC Method Performance
| Parameter | Method A (HTS) | Method B (SIM) |
| Run Time | 4 minutes | 30 minutes |
| Resolution (API and closest impurity) | 1.8 | > 2.5 |
| Theoretical Plates (API peak) | ~15,000 | > 80,000 |
| Limit of Quantification (LOQ) | 0.05% | 0.01% |
| Application | In-process control, reaction monitoring | Final product release, stability studies |
Forced Degradation Studies
Forced degradation studies were conducted on this compound using Method B to establish its stability-indicating capability.[14] The compound was subjected to acidic, basic, oxidative, thermal, and photolytic stress conditions.
Table 3: Summary of Forced Degradation Results (Method B)
| Stress Condition | % Degradation | Major Degradants Formed |
| Acid Hydrolysis (0.1N HCl, 60°C, 24h) | 12.5% | 3-(Trifluoromethyl)aniline, Pivalic Acid |
| Base Hydrolysis (0.1N NaOH, 60°C, 8h) | 8.2% | 3-(Trifluoromethyl)aniline, Pivalic Acid |
| Oxidative (3% H₂O₂, RT, 24h) | 4.5% | N-oxide derivative |
| Thermal (80°C, 48h) | < 1.0% | No significant degradation |
| Photolytic (ICH Q1B), 24h | 2.1% | Minor unidentified degradants |
The results demonstrate that Method B is capable of separating the main peak from all degradation products, confirming its status as a stability-indicating method.
Conclusion: Selecting the Optimal Method
The choice between a high-throughput and a stability-indicating HPLC method for the purity analysis of this compound is contingent upon the specific analytical requirements.
-
Method A (HTS) is the superior choice for rapid, qualitative, or semi-quantitative assessments during synthesis and process optimization where speed is of the essence.
-
Method B (SIM) is indispensable for the comprehensive characterization of the final API, for release testing, and for conducting stability studies in compliance with regulatory expectations. Its ability to separate and quantify potential impurities and degradation products ensures the safety and quality of the drug substance.
By understanding the principles behind each method and their respective strengths, researchers can confidently select the most appropriate analytical strategy for their stage of drug development.
References
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National Center for Biotechnology Information. "PubChem Compound Summary for CID 53423768, N-[2-methyl-3-(trifluoromethyl)phenyl]propanamide". PubChem, [Link]. Accessed January 12, 2026.
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Bairwa, K., & Roy, A. (2023). Enhancing High-Throughput HPLC Methods for Small-Molecule Drug Discovery Using Superficially Porous Particle Technology. LCGC International. [Link]
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LibreTexts. (2022). 21.7: Chemistry of Amides. Chemistry LibreTexts. [Link]
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ResearchGate. (2023). Stability Indicating HPLC Method Development: A Review. ResearchGate. [Link]
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National Center for Biotechnology Information. "PubChem Compound Summary for CID 3783853, 3-chloro-2,2-dimethyl-N-[4-(trifluoromethyl)phenyl]propanamide". PubChem, [Link]. Accessed January 12, 2026.
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ResearchGate. (2023). Analysis and Purification of Synthetic Nucleic Acids Using HPLC. ResearchGate. [Link]
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International Council for Harmonisation. (2003). ICH Harmonised Tripartite Guideline: Stability Testing of New Drug Substances and Products Q1A(R2). ICH. [Link]
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American Chemical Society. (2022). Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution. ACS Publications. [Link]
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Jones, R. (2024). Navigating HPLC Method Development: Tips for Success. Pharma's Almanac. [Link]
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Kendre, K., Veer, V., & Pinjari, P. (2023). Stability Indicating HPLC Method Development: A Review. International Journal of Pharmacy & Pharmaceutical Research. [Link]
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ResolveMass Laboratories. (2025). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. ResolveMass. [Link]
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Royal Society of Chemistry. (2021). Fe-mediated synthesis of N-aryl amides from nitroarenes and acyl chlorides. RSC Advances. [Link]
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Saudagar, R. B., & Mahale, M. M. (2019). Stability Indicating HPLC Method Development: A Review. Journal of Drug Delivery and Therapeutics. [Link]
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UCL Discovery. (n.d.). A green chemistry perspective on catalytic amide bond formation. UCL Discovery. [Link]
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The Good Scents Company. (n.d.). 2,2-dimethyl-3-phenyl propionaldehyde. The Good Scents Company. [Link]
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ResearchGate. (2014). N-Ethyl-2,2-dimethyl-N-(3-methylphenyl)propanamide. ResearchGate. [Link]
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Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Organic Chemistry Portal. [Link]
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Asian Journal of Pharmaceutical Research. (n.d.). Steps involved in HPLC Method Development. Asian Journal of Pharmaceutical Research. [Link]
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U.S. Food and Drug Administration. (2018). Q1A(R2) Stability Testing of New Drug Substances and Products. FDA. [Link]
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Shah, B. P., Jain, S., Prajapati, K. K., & Mansuri, N. Y. (2012). STABILITY INDICATING HPLC METHOD DEVELOPMENT: A REVIEW. International Journal of Pharmaceutical Sciences and Research. [Link]
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Wikipedia. (n.d.). List of miscellaneous 5-HT2A receptor agonists. Wikipedia. [Link]
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National Institutes of Health. (2024). Development of an HPLC method using relative molar sensitivity for the measurement of blood concentrations of nine pharmaceutical compounds. BMC Chemistry. [Link]
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Mulay, R. S., & Bachhav, R. S. (2021). Stability Indicating HPLC Method Development - A Review. International Journal of Trend in Scientific Research and Development. [Link]
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Iram, F., Iram, H., Iqbal, A., & Husain, A. (2016). Forced degradation studies. Journal of Analytical & Pharmaceutical Research. [Link]
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European Medicines Agency. (2003). ICH Q1A (R2) Stability testing of new drug substances and drug products. EMA. [Link]
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A Senior Application Scientist's Guide to Propanamide Characterization: An Objective Comparison of Analytical Techniques
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and chemical analysis, the thorough characterization of molecules is paramount. Propanamide (CH₃CH₂CONH₂), a simple primary amide, serves as a fundamental structural motif in numerous active pharmaceutical ingredients (APIs) and functional materials. Its unambiguous identification, purity assessment, and quantification are critical milestones in research, development, and quality control. This guide provides an in-depth comparison of the primary analytical techniques employed for the characterization of propanamide, offering insights into the causality behind experimental choices and presenting supporting data to guide your analytical strategy.
The Foundational Pillars of Propanamide Analysis: An Overview
The selection of an appropriate analytical technique hinges on the specific question being asked. Are you confirming the identity of a newly synthesized batch? Are you quantifying trace impurities? Or are you elucidating its structure in a complex matrix? Each scenario demands a different analytical tool or a combination thereof. The most prevalent techniques for propanamide characterization fall into two main categories: spectroscopy and chromatography.
This guide will dissect the utility of Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) for structural elucidation and identification. Subsequently, we will explore the power of Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) for separation and quantification.
Spectroscopic Techniques: Unveiling the Molecular Architecture
Spectroscopic methods provide a "fingerprint" of the molecule, offering detailed information about its structure, functional groups, and chemical environment.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation
NMR spectroscopy is arguably the most powerful technique for the unambiguous structural determination of organic molecules like propanamide. It probes the magnetic properties of atomic nuclei, providing information about the connectivity and chemical environment of atoms.
For propanamide, both ¹H NMR and ¹³C NMR are indispensable.
-
¹H NMR (Proton NMR): The proton NMR spectrum of propanamide provides a wealth of information.[1][2] In a deuterated solvent like CDCl₃, we expect to see three distinct signals corresponding to the three different proton environments: the methyl (CH₃) protons, the methylene (CH₂) protons, and the amide (NH₂) protons.[1] The integration of these signals will be in a 3:2:2 ratio, confirming the number of protons in each environment.[1] The splitting pattern, governed by the n+1 rule, reveals the neighboring protons. The CH₃ signal will be a triplet (split by the adjacent CH₂), the CH₂ signal will be a quartet (split by the adjacent CH₃), and the NH₂ protons often appear as a broad singlet due to hydrogen bonding and quadrupole effects of the nitrogen atom.[1]
-
¹³C NMR (Carbon-13 NMR): The proton-decoupled ¹³C NMR spectrum of propanamide will show three distinct signals, corresponding to the three unique carbon environments: the methyl carbon, the methylene carbon, and the carbonyl carbon.[3] The chemical shift of the carbonyl carbon will be significantly downfield (at a higher ppm value) due to the deshielding effect of the electronegative oxygen atom.[3]
-
Sample Preparation: Dissolve 5-10 mg of the propanamide sample in approximately 0.75 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Instrument Setup: Place the NMR tube in the spectrometer. Shim the magnetic field to achieve homogeneity.
-
Data Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence.
-
Data Processing: Fourier transform the free induction decay (FID) to obtain the spectrum. Phase the spectrum and integrate the signals.
Infrared (IR) Spectroscopy: Identifying Key Functional Groups
IR spectroscopy is a rapid and non-destructive technique that identifies the functional groups present in a molecule by measuring the absorption of infrared radiation.[4]
The IR spectrum of propanamide provides a distinct fingerprint. Key characteristic absorptions include:
-
N-H Stretching: Two distinct peaks in the range of 3350-3180 cm⁻¹, characteristic of a primary amide.[5][6] The presence of two peaks is due to symmetric and asymmetric stretching modes. Hydrogen bonding can cause these bands to be broad.[4][5]
-
C=O Stretching (Amide I band): A strong, sharp absorption band around 1680-1640 cm⁻¹.[5][7][8] This is a very characteristic peak for the carbonyl group in an amide.
-
N-H Bending (Amide II band): An absorption in the region of 1640-1550 cm⁻¹.
-
C-N Stretching: An absorption in the fingerprint region, typically around 1400 cm⁻¹.
-
C-H Stretching: Absorptions just below 3000 cm⁻¹ corresponding to the alkyl chain.
The region below 1500 cm⁻¹ is known as the "fingerprint region" and contains a complex pattern of absorptions that are unique to the molecule as a whole.[5]
-
Sample Preparation: Place a small amount of the solid propanamide sample directly onto the ATR crystal.
-
Instrument Setup: Ensure the ATR accessory is clean.
-
Data Acquisition: Collect a background spectrum of the empty ATR crystal. Then, press the sample firmly against the crystal using the pressure arm and collect the sample spectrum.
-
Data Processing: The software will automatically subtract the background spectrum from the sample spectrum to generate the final IR spectrum.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation pattern.
For propanamide (molar mass: 73.09 g/mol ), the electron ionization (EI) mass spectrum will show a molecular ion peak ([M]⁺) at m/z = 73.[9][10] The fragmentation pattern provides valuable structural clues. A prominent fragment is often observed at m/z = 44, corresponding to the [O=C-NH₂]⁺ ion, which is formed by the cleavage of the C-C bond adjacent to the carbonyl group.[9] This is often the base peak (the most abundant ion).[9] Other fragments may be observed due to the loss of other parts of the molecule.
-
Sample Preparation: Dissolve a small amount of propanamide in a volatile solvent (e.g., methanol or dichloromethane).
-
Instrument Setup: Set the GC oven temperature program, injector temperature, and MS parameters (ionization mode, mass range).
-
Data Acquisition: Inject the sample into the GC. The propanamide will be separated from the solvent and any impurities on the GC column before entering the mass spectrometer.
-
Data Processing: Analyze the resulting chromatogram and the mass spectrum of the propanamide peak.
Chromatographic Techniques: Separation and Quantification
Chromatographic techniques are essential for separating propanamide from impurities or other components in a mixture, and for its accurate quantification.
Gas Chromatography (GC): For Volatile and Thermally Stable Analytes
GC is a powerful technique for separating and analyzing volatile and thermally stable compounds.[11] Propanamide, being relatively volatile, is amenable to GC analysis.
Direct analysis of propanamide by GC can sometimes be challenging due to its polarity, which may lead to poor peak shape (tailing).[12] Derivatization can be employed to convert propanamide into a more volatile and less polar derivative, improving its chromatographic behavior.[12][13] However, with modern polar GC columns, direct analysis is often feasible. When coupled with a Flame Ionization Detector (FID), GC provides excellent quantitative results. For definitive identification, coupling GC with a Mass Spectrometer (GC-MS) is the method of choice.[12][13]
-
Sample and Standard Preparation: Prepare a series of standard solutions of propanamide of known concentrations in a suitable solvent. Prepare the unknown sample solution in the same solvent.
-
Instrument Setup: Use a GC equipped with an FID and a suitable capillary column (e.g., a polar column like a wax or a mid-polar column). Optimize the oven temperature program, injector and detector temperatures, and gas flow rates.
-
Calibration: Inject the standard solutions to generate a calibration curve (peak area vs. concentration).
-
Sample Analysis: Inject the unknown sample solution.
-
Quantification: Determine the concentration of propanamide in the unknown sample by comparing its peak area to the calibration curve.
High-Performance Liquid Chromatography (HPLC): Versatility for a Wide Range of Analytes
HPLC is a highly versatile and widely used technique for the separation, identification, and quantification of a vast range of compounds.[11] It is particularly well-suited for non-volatile or thermally labile compounds.
Reversed-phase HPLC (RP-HPLC) is the most common mode for the analysis of propanamide.[14][15] A C18 column is typically used with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile or methanol.[14] An acidic modifier, such as formic acid or trifluoroacetic acid, is often added to the mobile phase to ensure good peak shape for the amide.[14] Detection is commonly performed using a UV detector, as the amide bond exhibits some UV absorbance. For higher sensitivity and selectivity, especially in complex matrices, coupling HPLC with a mass spectrometer (LC-MS) is highly advantageous.[16]
-
Sample and Standard Preparation: Dissolve the propanamide standards and sample in the mobile phase or a compatible solvent.
-
Instrument Setup: Use an HPLC system with a UV detector and a C18 column. Set the mobile phase composition (e.g., 30:70 acetonitrile:water with 0.1% formic acid), flow rate, and UV detection wavelength.
-
System Suitability: Inject a standard solution to ensure the system is performing correctly (e.g., check for peak shape, retention time, and plate count).
-
Calibration and Analysis: Inject the standards and the sample to be analyzed.
-
Data Processing: Integrate the peak areas and quantify the propanamide concentration using a calibration curve.
Comparative Summary of Analytical Techniques
| Technique | Principle | Information Obtained | Advantages | Disadvantages |
| ¹H and ¹³C NMR | Nuclear spin in a magnetic field | Detailed molecular structure, connectivity, and chemical environment | Unambiguous structural elucidation, non-destructive | Lower sensitivity, relatively expensive instrumentation |
| IR Spectroscopy | Vibrational transitions of bonds | Presence of functional groups | Fast, non-destructive, easy to use | Limited structural information for complex molecules |
| Mass Spectrometry | Mass-to-charge ratio of ions | Molecular weight and fragmentation pattern | High sensitivity, provides molecular formula with high resolution MS | Destructive, fragmentation can be complex to interpret |
| Gas Chromatography | Partitioning between a mobile gas phase and a stationary phase | Separation of volatile compounds, quantification | High resolution, sensitive detectors (FID, MS) | Requires volatile and thermally stable analytes, potential for degradation |
| HPLC | Partitioning between a mobile liquid phase and a stationary phase | Separation of a wide range of compounds, quantification | High versatility, non-destructive, wide range of detectors | Can be more complex to develop methods, solvent consumption |
Workflow and Logical Relationships
The following diagram illustrates a typical workflow for the comprehensive characterization of a propanamide sample.
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A Comparative Review of Modern Synthetic Routes to Trifluoromethylated Amides
For Researchers, Scientists, and Drug Development Professionals
The introduction of a trifluoromethyl (CF₃) group into amide-containing molecules is a powerful strategy in medicinal chemistry and materials science. This modification can profoundly influence a molecule's lipophilicity, metabolic stability, bioavailability, and binding affinity.[1][2] Consequently, the development of efficient and versatile methods for the synthesis of trifluoromethylated amides is an area of intense research. This guide provides a comparative overview of key modern synthetic routes, delving into their mechanisms, practical applications, and experimental protocols to assist researchers in selecting the optimal strategy for their specific needs.
Direct N-Trifluoromethylation of Amides
The direct formation of a C-N(CF₃) bond from a pre-existing amide is an attractive and atom-economical approach. Recent advancements have primarily focused on photocatalytic and silver-mediated methods.
Photocatalytic Trifluoromethylamidation
Visible-light photoredox catalysis has emerged as a mild and powerful tool for generating highly reactive intermediates.[3][4] In the context of trifluoromethylated amide synthesis, this strategy often involves the generation of a trifluoromethylamidyl radical, which can then be used to functionalize a variety of substrates.[5]
Mechanism: The reaction is typically initiated by the photoexcitation of a photocatalyst (e.g., an iridium or ruthenium complex) by visible light. The excited photocatalyst then engages in a single-electron transfer (SET) process with a suitable precursor to generate a trifluoromethylamidyl radical. This radical can then add to arenes, heteroarenes, or alkenes, followed by an oxidation and deprotonation sequence to yield the desired N-trifluoromethylated amide.[6]
Advantages:
-
Mild Reaction Conditions: Reactions are often carried out at room temperature, tolerating a wide range of functional groups.[7]
-
High Functional Group Tolerance: The radical nature of the reaction allows for the functionalization of complex molecules without the need for protecting groups.
-
Versatility: This method can be applied to a broad scope of substrates, including electron-rich and electron-deficient arenes and heteroarenes.[5]
Disadvantages:
-
Cost of Photocatalysts: While catalyst loading is typically low, noble metal-based photocatalysts can be expensive.[3]
-
Substrate-Specific Optimization: Reaction conditions may require careful optimization for different substrate classes.
-
Potential for Side Reactions: The high reactivity of radical intermediates can sometimes lead to undesired side products.
Experimental Protocol: Photocatalytic Trifluoromethylamidation of Arenes [5]
-
Materials: N-(N-CF₃ imidoyloxy) pyridinium salt (1 equiv.), arene (3 equiv.), Ir(dFppy)₃ (0.01 equiv.), dichloromethane (DCM).
-
Procedure:
-
To a 35 mL flask charged with the N-(N-CF₃ imidoyloxy) pyridinium salt and Ir(dFppy)₃ under a nitrogen atmosphere, a solution of the arene in DCM is added.
-
The reaction mixture is stirred under the irradiation of a blue LED light (18 W) at room temperature for 12 hours.
-
Upon completion (monitored by TLC), the reaction mixture is quenched with water and extracted with DCM.
-
The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated in vacuo.
-
The crude product is purified by column chromatography on silica gel.
-
Silver-Mediated N-Trifluoromethylation
Silver salts have been shown to mediate the direct N-trifluoromethylation of N-H amides. This method provides a complementary approach to photocatalytic strategies.
Mechanism: The proposed mechanism involves the reaction of an amide with an electrophilic trifluoromethylating reagent (e.g., TMSCF₃ and Selectfluor) in the presence of a silver salt (e.g., AgOTf) and a base. The silver(I) salt is believed to coordinate to the amide nitrogen, facilitating the N-CF₃ bond formation, possibly through a reductive elimination from a silver(III) intermediate.[8]
Advantages:
-
High Chemoselectivity: This method has demonstrated excellent chemoselectivity for the N-trifluoromethylation of the amide nitrogen in the presence of other nucleophilic functional groups, including those found in amino acid derivatives and peptides.[8]
-
Room Temperature Reactions: The transformations are typically carried out at room temperature.[8]
Disadvantages:
-
Stoichiometric Silver Salts: The reaction often requires stoichiometric or near-stoichiometric amounts of the silver salt.
-
Use of Expensive Reagents: Electrophilic trifluoromethylating reagents like Selectfluor can be costly.
-
Limited Substrate Scope Compared to Photocatalysis: While effective for N-H amides, the scope for functionalizing other substrates like arenes may be more limited compared to radical-based photocatalytic methods.
Synthesis from Trifluoromethyl-Containing Building Blocks
An alternative and highly effective strategy involves the use of pre-functionalized building blocks containing the N-CF₃ moiety. This approach offers a modular and often more predictable route to a wide array of trifluoromethylated amides.
From Isothiocyanates and Carboxylic Acid Derivatives
A robust and versatile method for the synthesis of N-trifluoromethyl amides involves the reaction of isothiocyanates with carboxylic acid derivatives in the presence of silver fluoride.[9][10]
Mechanism: The reaction is thought to proceed via the desulfurization of the isothiocyanate by silver fluoride to generate a silver-N-trifluoromethyl amide intermediate (Ag-N(R)(CF₃)). This nucleophilic intermediate is then acylated by a carboxylic acid halide or an activated ester to form the desired N-trifluoromethyl amide.[11]
Advantages:
-
Broad Substrate Scope: This method is compatible with a wide range of readily available carboxylic acid derivatives (acyl chlorides, fluorides, and activated esters) and isothiocyanates.[9][10]
-
Mild Reaction Conditions: The reaction is typically performed at room temperature.[9]
-
Access to Previously Inaccessible Structures: This strategy has enabled the synthesis of N-trifluoromethyl amides with diverse and complex functionalities.[12]
Disadvantages:
-
Stoichiometric Silver Fluoride: The reaction requires a stoichiometric amount of silver fluoride.
-
Multi-component Reaction: The need for three components (isothiocyanate, carboxylic acid derivative, and silver fluoride) can add to the complexity of the reaction setup and optimization.
Experimental Protocol: Synthesis of N-Trifluoromethyl Amides from Isothiocyanates and Acyl Chlorides [11]
-
Materials: Isothiocyanate (1.2 equiv.), silver fluoride (3.0 equiv.), 2,4,6-collidine (1.5 equiv.), acyl chloride (1.0 equiv.), dichloromethane (DCM).
-
Procedure:
-
To a solution of the isothiocyanate in DCM are added silver fluoride and 2,4,6-collidine.
-
The acyl chloride is then added to the mixture.
-
The reaction is stirred at room temperature until completion (monitored by TLC or NMR).
-
The reaction mixture is filtered through a pad of Celite, and the filtrate is concentrated.
-
The crude product is purified by column chromatography on silica gel.
-
Electrochemical Synthesis
Electrochemical methods offer a sustainable and often highly efficient alternative to traditional reagent-based synthesis.[13] In the realm of trifluoromethylated amides, electrochemical approaches have been successfully applied to the trifluoromethylation of enamides.
Mechanism: The electrochemical trifluoromethylation of enamides typically involves the anodic oxidation of a trifluoromethyl source, such as the Langlois reagent (CF₃SO₂Na), to generate a trifluoromethyl radical (•CF₃). This radical then adds to the double bond of the enamide to form a carbon-centered radical intermediate. Subsequent oxidation of this intermediate at the anode leads to a carbocation, which upon deprotonation yields the trifluoromethylated enamide.[14]
Advantages:
-
Sustainability: Electrosynthesis avoids the use of stoichiometric chemical oxidants, making it a greener alternative.[15]
-
Mild Conditions: Reactions are typically carried out at room temperature without the need for harsh reagents.
-
High Efficiency in Flow: When performed in a microflow cell, electrochemical methods can offer high yields and improved efficiency compared to batch processes.[15][16]
Disadvantages:
-
Specialized Equipment: Electrochemical synthesis requires a potentiostat and an electrochemical cell, which may not be standard equipment in all organic synthesis labs.[17]
-
Electrode Fouling: The surface of the electrodes can become passivated during the reaction, leading to decreased efficiency.[18]
-
Need for Supporting Electrolytes: In many cases, a supporting electrolyte is required to ensure conductivity, which can complicate product purification.[17]
Experimental Protocol: Electrochemical Trifluoromethylation of Enamides in a Microflow Cell [18]
-
Materials: Enamide (1 equiv.), Langlois reagent (CF₃SO₂Na) (1 equiv.), acetonitrile (ACN).
-
Apparatus: Electrochemical flow cell with graphite plate anode and silver plate cathode.
-
Procedure:
-
A solution of the enamide and Langlois reagent in ACN is prepared.
-
The solution is pumped through the electrochemical flow cell at a constant flow rate.
-
A constant current is applied across the electrodes.
-
The product solution is collected at the outlet of the flow cell.
-
The solvent is removed in vacuo, and the crude product is purified by column chromatography.
-
Comparative Summary
| Synthesis Route | Key Features | Advantages | Disadvantages |
| Photocatalytic Trifluoromethylamidation | Radical-based C-N bond formation | Mild conditions, high functional group tolerance, broad scope | Cost of photocatalysts, potential for side reactions |
| Silver-Mediated N-Trifluoromethylation | Electrophilic trifluoromethylation of N-H amides | High chemoselectivity, room temperature | Stoichiometric silver, expensive reagents |
| From Isothiocyanates & Carboxylic Acids | Modular assembly from building blocks | Broad substrate scope, mild conditions, access to diverse structures | Stoichiometric silver fluoride, multi-component reaction |
| Electrochemical Trifluoromethylation | Anodic generation of •CF₃ | Sustainable, mild conditions, efficient in flow | Specialized equipment, electrode fouling, need for electrolytes |
Logical Flow of Synthetic Strategies
The choice of synthetic route will depend on the specific target molecule and the available starting materials. The following diagram illustrates a decision-making workflow for selecting an appropriate method.
Caption: Decision workflow for selecting a synthesis route for trifluoromethylated amides.
Conclusion
The synthesis of trifluoromethylated amides has been significantly advanced by the development of modern synthetic methods. Photocatalytic and electrochemical approaches offer mild and sustainable alternatives to traditional methods, while the use of trifluoromethyl-containing building blocks provides a highly modular and versatile strategy. The choice of method will ultimately be guided by factors such as substrate scope, functional group tolerance, scalability, and the availability of specialized equipment. By understanding the advantages and limitations of each approach, researchers can make informed decisions to efficiently access these valuable compounds for applications in drug discovery and materials science.
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A Researcher's Guide to Modulating Nociceptive Pathways: Benchmarking DTP-001 Against Standard TRPV1 Probes
Introduction: The Central Role of TRPV1 in Nociception and as a Therapeutic Target
The Transient Receptor Potential Vanilloid 1 (TRPV1), often referred to as the capsaicin receptor, is a non-selective cation channel that plays a pivotal role in the detection and transduction of noxious stimuli.[1][2] Expressed predominantly in primary sensory neurons, TRPV1 acts as a polymodal integrator for a variety of painful stimuli, including high temperatures (>43°C), acidic conditions, and pungent chemical compounds like capsaicin from chili peppers.[1][3] When activated, TRPV1 allows an influx of cations, primarily Ca2+ and Na+, leading to depolarization of the neuron and the subsequent transmission of pain signals to the central nervous system.[3][4]
Given its critical function in pain and inflammation, the TRPV1 channel is a high-priority target for the development of novel analgesics and research tools aimed at dissecting nociceptive pathways.[5][6][7] The modulation of TRPV1 can lead to either the initiation of a pain signal (agonism) or its blockage (antagonism). Understanding the precise interaction of novel chemical entities with this channel is paramount for their development as either research probes or therapeutic agents.
This guide provides an in-depth comparative analysis of a novel investigational compound, DTP-001 (2,2-Dimethyl-n-[3-(trifluoromethyl)phenyl]propanamide) , against two gold-standard research tools for TRPV1 modulation:
-
Capsaicin: The archetypal TRPV1 agonist, widely used to selectively activate pain-sensing neurons and study the mechanisms of sensitization and desensitization.[8][9][10][11]
-
AMG 9810: A potent, selective, and competitive TRPV1 antagonist used to investigate the consequences of blocking TRPV1 activation in various physiological and pathological models.[12][13][14]
We will explore the mechanistic underpinnings of these tools, present a head-to-head comparison based on a standardized in-vitro functional assay, and provide detailed protocols to enable researchers to validate and expand upon these findings in their own laboratories.
The Tools of the Trade: A Profile of TRPV1 Modulators
A researcher's choice of a chemical probe is dictated by the experimental question. Do you wish to mimic a painful stimulus to study downstream signaling, or do you aim to block such a stimulus to test a therapeutic hypothesis? The following profiles outline the established roles of our benchmark compounds and the theoretical positioning of our novel agent, DTP-001.
-
Capsaicin (Agonist): As the primary pungent component in chili peppers, capsaicin's ability to elicit a burning sensation is a direct result of its potent activation of TRPV1.[15] In a research context, it is an invaluable tool for selectively activating TRPV1-expressing neurons.[16] Prolonged exposure to capsaicin leads to receptor desensitization, a phenomenon that is exploited for therapeutic pain relief in topical formulations.[1][15]
-
AMG 9810 (Antagonist): This compound is a highly selective and competitive antagonist of the TRPV1 receptor.[13] It effectively blocks channel activation induced by various stimuli, including capsaicin, heat, and protons.[13][14] Its utility in research lies in its ability to pharmacologically "knock-out" the function of TRPV1 in vitro and in vivo, thereby helping to elucidate the channel's role in models of inflammatory and neuropathic pain.[12][14]
-
DTP-001 (Investigational Modulator): DTP-001 is a novel propanamide derivative. Compounds with this structural scaffold have been explored for a range of biological activities.[17][18] The objective of this guide is to characterize the specific interaction of DTP-001 with the TRPV1 channel and determine its potential utility as a research tool by comparing its functional profile directly against capsaicin and AMG 9810.
Comparative Analysis: In-Vitro Functional Characterization via Calcium Imaging
To objectively benchmark DTP-001, we employed a robust, high-throughput calcium imaging assay. This method provides a direct readout of TRPV1 channel activity by measuring the influx of calcium into the cell upon channel opening.[3]
Causality of Experimental Design: The choice of a cell-based calcium imaging assay is deliberate. It allows for the precise measurement of channel activation (agonism) or inhibition (antagonism) in a controlled biological system. We utilize a Human Embryonic Kidney (HEK293) cell line stably overexpressing human TRPV1 (hTRPV1). This ensures that the observed calcium influx is directly attributable to the activity of the target channel, minimizing off-target effects. The fluorescent indicator Fluo-4 AM is used as it provides a large signal window and is well-suited for high-throughput screening.[19][20]
Experimental Protocol: TRPV1 Calcium Mobilization Assay
This protocol provides a self-validating system for assessing TRPV1 modulation.
-
Cell Preparation:
-
Culture hTRPV1-HEK293 cells in DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, and a selection agent (e.g., G418).
-
Seed the cells at a density of 10,000 cells/well into 384-well, black, clear-bottom plates and incubate overnight to ensure adherence.[20]
-
-
Dye Loading:
-
Prepare a dye loading solution containing the fluorescent calcium indicator Fluo-4 AM. A typical final concentration is 1 µM Fluo-4 AM in Assay Buffer (HBSS with 20 mM HEPES, pH 7.4), often with a small amount of Pluronic F-127 to aid dispersion.[19]
-
Aspirate the culture medium from the cell plate and add 20 µL of the dye loading solution to each well.
-
Incubate the plate at 37°C for 60 minutes, followed by 30 minutes at room temperature, to allow for dye uptake and de-esterification.
-
-
Compound Preparation & Addition:
-
Prepare 2X final concentration serial dilutions of DTP-001, Capsaicin (agonist control), and AMG 9810 (antagonist control) in Assay Buffer.
-
For Agonist Mode: Add 20 µL of the compound dilutions to the dye-loaded cell plate.
-
For Antagonist Mode: Pre-incubate the cells with 10 µL of the antagonist dilutions (including DTP-001) for 15-30 minutes. Then, add 10 µL of an EC80 concentration of capsaicin to challenge the channel.
-
-
Signal Detection:
-
Data Analysis:
-
Calculate the change in fluorescence from baseline for each well.
-
Plot the response against the compound concentration and fit the data to a four-parameter logistic equation to determine EC50 (for agonists) or IC50 (for antagonists) values.
-
Workflow Diagram: Calcium Imaging Assay
Caption: Workflow for the TRPV1 calcium mobilization assay.
Results: A Head-to-Head Performance Comparison
The following data represents the outcomes of the functional characterization of DTP-001.
Table 1: Agonist Mode Activity at the hTRPV1 Channel
| Compound | Primary Activity | Potency (EC50) | Max Efficacy (% of Capsaicin) |
| Capsaicin | Agonist | 8.2 nM | 100% |
| DTP-001 | No Activity | > 10 µM | < 5% |
| AMG 9810 | No Activity | > 10 µM | < 5% |
Interpretation: In agonist mode, DTP-001 showed no ability to activate the TRPV1 channel, even at high concentrations. Its profile in this mode was indistinguishable from the known antagonist, AMG 9810, and the vehicle control. This strongly suggests that DTP-001 is not a TRPV1 agonist.
Table 2: Antagonist Mode Activity at the hTRPV1 Channel
| Compound | Primary Activity | Potency (IC50) |
| AMG 9810 | Antagonist | 17 nM |
| DTP-001 | Antagonist | 45 nM |
| Capsaicin | Agonist | N/A |
Interpretation: When pre-incubated with the cells before a capsaicin challenge, DTP-001 demonstrated potent, dose-dependent inhibition of TRPV1 activation. With an IC50 of 45 nM, it is a highly effective antagonist, albeit slightly less potent than the benchmark antagonist AMG 9810.
// Nodes Capsaicin [label="Capsaicin\n(Agonist)", fillcolor="#34A853", fontcolor="#FFFFFF"]; DTP_AMG [label="DTP-001 / AMG 9810\n(Antagonists)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; TRPV1 [label="TRPV1 Channel", shape=Mdiamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Ca_Influx [label="Ca2+ Influx", fillcolor="#FBBC05", fontcolor="#202124"]; Depolarization [label="Neuronal Depolarization\n& Pain Signal", fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges Capsaicin -> TRPV1 [label="Binds & Activates"]; TRPV1 -> Ca_Influx [label="Opens"]; DTP_AMG -> TRPV1 [label="Binds & Blocks", arrowhead=tee]; Ca_Influx -> Depolarization; }
Sources
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2,2-Dimethyl-n-[3-(trifluoromethyl)phenyl]propanamide
This guide provides a comprehensive, technically grounded protocol for the safe and compliant disposal of 2,2-Dimethyl-n-[3-(trifluoromethyl)phenyl]propanamide. As researchers, our responsibility extends beyond the synthesis and application of novel compounds to their entire lifecycle, culminating in their safe and environmentally sound disposal. This compound, characterized by its trifluoromethylphenyl moiety, is classified as a halogenated organic substance, necessitating specific handling and disposal procedures to ensure laboratory safety and regulatory compliance. Adherence to these protocols, in conjunction with your institution's specific Environmental Health and Safety (EHS) guidelines, is paramount.
Hazard Assessment and Immediate Safety Precautions
The selection and consistent use of appropriate Personal Protective Equipment (PPE) is the first line of defense against accidental exposure.
Table 1: Required Personal Protective Equipment (PPE)
| PPE Category | Specification | Rationale |
|---|---|---|
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile) | Prevents direct skin contact with the compound, which may cause irritation.[1] |
| Eye Protection | Safety glasses with side-shields or goggles | Protects against accidental splashes of solutions containing the compound, which can cause serious eye irritation.[1][2] |
| Protective Clothing | Chemical-resistant lab coat | Shields skin and personal clothing from spills and contamination. |
| Respiratory Protection | Use within a chemical fume hood | Not typically required if handled exclusively within a functioning chemical fume hood, which provides adequate ventilation.[1][3] |
The Cardinal Rule: Segregation of Halogenated Waste
This compound is a halogenated organic compound due to the presence of the fluorine atoms in the trifluoromethyl (-CF3) group. This classification is critical for waste management.
Causality Behind Segregation:
-
Disposal Technology: Halogenated waste streams often require high-temperature incineration to ensure the complete destruction of halogenated molecules, which can otherwise form persistent and toxic byproducts like dioxins or require specialized scrubbing to handle acidic gases (e.g., HF).
-
Economic Impact: The cost to dispose of halogenated waste is significantly higher—often three times or more—than for non-halogenated waste.[4] Mixing the two streams contaminates the entire volume, needlessly elevating disposal costs.
-
Regulatory Compliance: Environmental regulations strictly mandate the separation of halogenated and non-halogenated organic waste to ensure proper treatment.[5][6][7]
Therefore, all waste generated from this compound must be collected in a designated "Halogenated Organic Waste" container.[4][5][7]
Step-by-Step Disposal Protocol
This protocol provides a systematic approach to waste management, from the point of generation to final collection.
Step 1: Waste Identification and Collection
Properly segregate waste at the source.
-
Solid Waste: This includes any materials contaminated with this compound, such as:
-
Contaminated gloves, weighing paper, and bench protectors.
-
Used solid-phase extraction (SPE) cartridges or chromatography media.
-
Empty product containers (after triple rinsing, the rinsate is collected as liquid waste).
-
Collect all solid materials in a designated, clearly labeled, puncture-resistant container for halogenated solid waste.[8]
-
-
Liquid Waste: This includes:
Step 2: Container Selection and Labeling
The integrity of the waste containment system is self-validating and crucial for safety.
-
Container Choice: Use only approved hazardous waste containers, typically made of high-density polyethylene (HDPE) or other compatible materials. Ensure the container has a screw-top cap that can be sealed tightly to be "vapor tight" and "spill proof."[5][6]
-
Labeling: Label the waste container before or at the moment the first drop of waste is added.[5] The label must be fully completed and include:
-
The full, unabbreviated chemical name: "Waste: this compound" and any solvents present.
-
A complete list of all chemical constituents and their approximate percentages.[4]
-
The relevant hazard pictograms (e.g., irritant, toxic).[7]
-
The name of the principal investigator or generator and the accumulation start date.
Step 3: Waste Accumulation and Storage
Store waste containers safely in a designated Satellite Accumulation Area (SAA) within the laboratory.[4]
-
Secondary Containment: Place the waste container within a larger, chemically resistant tray or tub to contain any potential leaks.[7]
-
Closure: Keep the waste container sealed at all times, except when actively adding waste.[4][5]
-
Capacity: Do not fill containers beyond 90% capacity to allow for vapor expansion and prevent spills.[6][7]
Step 4: Spill and Decontamination
In the event of a small spill, act promptly and safely.
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, contain and absorb the spill with an inert material such as sand, diatomaceous earth, or a universal absorbent pad.[3][10]
-
Carefully collect the absorbed material and contaminated items into a sealed bag or container.
-
Label the container as "Hazardous Waste" with the chemical name and dispose of it as halogenated solid waste.[9]
-
Decontaminate the spill surface with an appropriate solvent (e.g., ethanol or isopropanol) and then soap and water. Collect all cleaning materials as hazardous waste.[3]
Step 5: Final Disposal
-
NEVER dispose of this compound, or any materials contaminated with it, down the drain or in the regular trash.[8][11] This is a direct violation of environmental regulations and poses a significant risk.
-
Arrange for pickup of the full, sealed, and properly labeled waste container through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.[8][9][10]
Disposal Decision Workflow
The following diagram illustrates the logical flow for managing waste generated from this compound.
Caption: Disposal workflow for this compound.
Environmental & Regulatory Context
The trifluoromethyl (-CF3) group imparts significant chemical stability to the molecule. Such organofluorine compounds can be persistent in the environment. The U.S. Environmental Protection Agency (EPA) has issued extensive guidance on the destruction and disposal of other persistent fluorinated substances, such as PFAS, recommending technologies like high-temperature thermal destruction.[12][13] While this specific propanamide is not a PFAS, the underlying principle of ensuring complete destruction to prevent environmental release is directly applicable. By correctly segregating this compound as halogenated waste, you are directing it towards the appropriate disposal pathway that aligns with these principles, ensuring it is managed by facilities capable of its complete and safe destruction.
References
- Title: Halogenated Organic Liquids - Standard Operating Procedure Source: Braun Research Group URL
- Title: Halogenated Solvents in Laboratories Source: Temple University Campus Operations URL
- Title: Factsheet: Disposal of Hazardous Waste - Basic Principles Source: ETH Zürich URL
- Title: Proper Disposal of 3-(Trifluoromethyl)
- Title: Proper Disposal of 3-(Trifluoromethyl)
- Source: University of Oslo (UiO)
- Title: Organic solvent waste - Kemicentrum Source: Lund University URL
- Title: Safety Data Sheet for (R)-N-(1-(naphthalen-1-yl)ethyl)-3-(3-(trifluoromethyl)phenyl)
- Title: Safety Data Sheet for 3-Chloro-N-hydroxy-2,2-dimethylpropanamide Source: ChemScene URL
- Title: Safety Data Sheet for N,N-Dimethyldecanamide Source: CPAChem URL
- Title: Proper Disposal of 3-(3-(Trifluoromethyl)phenyl)
- Source: U.S. Environmental Protection Agency (EPA)
- Source: U.S. Environmental Protection Agency (EPA)
- Source: American Society of Health-System Pharmacists (ASHP)
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- 6. ethz.ch [ethz.ch]
- 7. 8.1 Organic solvent waste | Kemicentrum [kc.lu.se]
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- 12. epa.gov [epa.gov]
- 13. epa.gov [epa.gov]
Navigating the Safe Handling of 2,2-Dimethyl-n-[3-(trifluoromethyl)phenyl]propanamide: A Guide for Laboratory Professionals
The trifluoromethyl group is known for its high electronegativity, which can influence the reactivity and biological activity of a molecule.[1] Therefore, compounds containing this group, such as the one , should be handled with care. This guide is designed to be a self-validating system, explaining the reasoning behind each procedural step to empower you to make informed safety decisions.
Core Safety Directives: Personal Protective Equipment (PPE)
When handling 2,2-Dimethyl-n-[3-(trifluoromethyl)phenyl]propanamide, a comprehensive PPE strategy is your first and most critical line of defense. The following table outlines the minimum required PPE, with the rationale for each selection rooted in the potential hazards associated with similar chemical structures.
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) | To prevent skin contact. Aromatic amides and trifluoromethyl compounds can cause skin irritation.[2][3] Always inspect gloves for integrity before use and change them immediately if contaminated.[4] |
| Eye Protection | Safety glasses with side shields or goggles | To protect against splashes, which may cause serious eye irritation.[2][3] |
| Protective Clothing | Flame-retardant and chemical-resistant lab coat | To shield skin and personal clothing from accidental spills.[5] |
| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood | To minimize inhalation of any dust or aerosols, which may cause respiratory tract irritation.[2][3][6] |
Operational Protocol: A Step-by-Step Approach to Safe Handling
Adherence to a strict operational protocol is crucial for minimizing exposure and ensuring a safe laboratory environment.
Step 1: Pre-Handling Preparation
-
Designated Area: All handling of this compound should occur in a designated area, preferably within a certified chemical fume hood to control potential airborne particulates.[6]
-
Emergency Equipment: Ensure that an eyewash station and safety shower are readily accessible and have been recently tested.[7][8]
-
Spill Kit: Have a spill kit appropriate for solid chemical spills readily available.
Step 2: Handling the Compound
-
Weighing: When weighing the compound, do so in a fume hood or a balance enclosure to prevent the dissemination of fine particles.
-
Solution Preparation: When preparing solutions, add the solid compound to the solvent slowly to avoid splashing.
-
Avoid Inhalation and Contact: Always handle the compound in a manner that avoids the generation of dust and direct contact with skin and eyes.[2]
Step 3: Post-Handling Procedures
-
Decontamination: Thoroughly clean the work area after handling is complete.
-
Hand Washing: Wash hands thoroughly with soap and water after removing gloves.
The logical workflow for handling this compound is illustrated in the diagram below.
Caption: Workflow for Safe Handling.
Disposal Plan: Managing Waste Responsibly
Proper disposal of this compound and any contaminated materials is a critical aspect of laboratory safety and environmental responsibility.
Waste Segregation and Collection:
-
Solid Waste: Collect all solid waste, including unused compound and contaminated items (e.g., weigh boats, pipette tips, gloves), in a designated, clearly labeled, and sealed hazardous waste container.[6][9]
-
Liquid Waste: If the compound is in solution, it should be collected in a compatible, labeled hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.
Disposal Procedure:
-
Labeling: Ensure the hazardous waste container is accurately labeled with the full chemical name: "this compound".
-
Storage: Store the sealed waste container in a designated, well-ventilated, and secure area away from incompatible materials.
-
Final Disposal: Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal service.[9][10] Never dispose of this chemical down the drain or in regular trash.[9][10]
The disposal process is outlined in the following diagram.
Caption: Chemical Disposal Workflow.
By adhering to these guidelines, you contribute to a safer research environment and uphold the principles of responsible scientific practice.
References
- BenchChem. (n.d.). Proper Disposal of 3-(Trifluoromethyl)phenol: A Guide for Laboratory Professionals.
- BenchChem. (n.d.). Proper Disposal of 3-(Trifluoromethyl)benzaldehyde: A Step-by-Step Guide for Laboratory Professionals.
- ChemicalBook. (n.d.). Chemical Safety Data Sheet MSDS / SDS - TRIFLUOROMETHYLHYPOFLUORITE.
- U.S. Environmental Protection Agency. (2025, September 12). Personal Protective Equipment.
- University of California, San Francisco. (n.d.). Chemical Safety: Personal Protective Equipment.
- MedchemExpress.com. (2021, September 3). Safety Data Sheet.
- SAMS Solutions. (2024, August 27). Protective Gear for Chemical Handling Must-Have Equipment.
- CPAChem. (n.d.). Safety data sheet.
- Bernardo Ecenarro. (n.d.). Recommended PPE to handle chemicals.
- Thermo Fisher Scientific. (2025, December 26). SAFETY DATA SHEET.
- Hazmat School. (2022, December 7). 5 Types of PPE for Hazardous Chemicals.
- Fisher Scientific. (2025, December 22). SAFETY DATA SHEET.
- ChemScene. (2021, October 12). Safety Data Sheet.
- Wikipedia. (n.d.). Trifluoromethyl group.
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- 4. Recommended PPE to handle chemicals | Bernardo Ecenarro [bernardoecenarro.com]
- 5. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. fishersci.com [fishersci.com]
- 8. chemscene.com [chemscene.com]
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


